Itraconazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-butan-2-yl-4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVPQPYKVGDNFY-ZPGVKDDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38Cl2N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023180 | |
| Record name | Itraconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
705.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Itraconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015298 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble, Practically insoluble in water and dilute acidic solutions, 9.64e-03 g/L | |
| Record name | Itraconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01167 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Itraconazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Itraconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015298 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Impurities |
Impurities: 4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-methylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[trans-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 2-butyl-4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one. | |
| Record name | Itraconazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Solid, Crystals from toluene | |
CAS No. |
84625-61-6 | |
| Record name | Itraconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84625-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Itraconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01167 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | itraconazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Itraconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3H-1,2,4-Triazol-3-one, 4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylpropyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.596 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ITRACONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/304NUG5GF4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Itraconazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Itraconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015298 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
166.2 °C | |
| Record name | Itraconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01167 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Itraconazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Itraconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015298 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of Itraconazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of the broad-spectrum antifungal agent, itraconazole. It is intended for an audience with a strong background in medicinal chemistry, pharmacology, and drug development. The document details the historical context of its discovery by Janssen Pharmaceutica, its mechanism of action, and a detailed exposition of its chemical synthesis pathways, including experimental protocols for key reactions.
Discovery and Development of this compound
This compound was discovered in the late 1970s by scientists at Janssen Pharmaceutica, a subsidiary of Johnson & Johnson.[1][2][3] The discovery was part of a broader research effort to develop more effective and safer azole-based antifungal agents, moving from the earlier imidazole class to the triazole class of compounds.[1] this compound was patented in 1978 and received its first approval for medical use in the United States in 1992.[4]
The development of this compound was a significant advancement in antifungal therapy, offering a broader spectrum of activity compared to its predecessors.[5] Its development addressed the need for orally active antifungals with an improved safety profile for treating systemic mycoses.
Below is a logical workflow illustrating the key phases in the discovery and development of this compound.
Mechanism of Action
This compound exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a crucial component in the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane that is analogous to cholesterol in mammalian cells. The inhibition of ergosterol synthesis leads to the accumulation of toxic methylated sterol precursors and disrupts the integrity and function of the fungal cell membrane, ultimately leading to fungal cell death.
Chemical Synthesis of this compound
The synthesis of this compound is a complex multi-step process that can be approached through either a linear or a more efficient convergent synthesis strategy. The convergent approach involves the separate synthesis of two key intermediates, which are then coupled to form the final this compound molecule.
The two primary intermediates are:
-
Intermediate I (The Dioxolane Core): cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate
-
Intermediate II (The Triazolone Side Chain): 2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one
The following diagram illustrates a convergent synthesis pathway for this compound.
Experimental Protocols
The following protocols are compiled from various patents and publications and represent plausible methods for the synthesis of this compound and its key intermediates.
3.1.1. Synthesis of Intermediate I: cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate
-
Step 1: Synthesis of cis-2-(2,4-dichlorophenyl)-2-(bromomethyl)-1,3-dioxolane-4-methanol This intermediate can be prepared from 2-bromo-2',4'-dichloroacetophenone and glycerol. The reaction involves a ketalization step.
-
Step 2: Synthesis of cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol
-
Reagents: cis-2-(2,4-dichlorophenyl)-2-(bromomethyl)-1,3-dioxolane-4-methanol, 1,2,4-triazole, potassium carbonate, dimethyl sulfoxide (DMSO).
-
Procedure: A mixture of cis-bromo ester (0.022 mol), anhydrous potassium carbonate (0.086 mol), water (1.2 g), 1,2,4-triazole (0.090 mol), and polyethylene glycol 600 (0.1 g) in DMSO (50 g) is heated to 189°C and reacted for 15 hours. After completion, water is added, and the product is extracted with dichloromethane. The organic layer is evaporated, and the crude product is recrystallized from ethyl acetate.[6]
-
Yield: ~82.4%
-
-
Step 3: Mesylation to yield Intermediate I The alcohol from the previous step is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine in a suitable solvent such as dichloromethane to yield the final mesylated intermediate.
3.1.2. Synthesis of Intermediate II: 2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one
This intermediate is synthesized in a multi-step process starting from 1-acetyl-4-(4-hydroxyphenyl)piperazine. The synthesis involves the formation of a triazolone ring followed by N-alkylation.
-
Step 1: Formation of the Triazolone Ring This involves a sequence of reactions starting with the condensation of 1-acetyl-4-(4-hydroxyphenyl)piperazine with p-nitrochlorobenzene, followed by reduction of the nitro group, acylation, reaction with hydrazine hydrate, and cyclization to form the triazolone ring.
-
Step 2: N-Alkylation
-
Reagents: 2,4-dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one, 2-bromobutane, potassium hydroxide, DMSO.
-
Procedure: The triazolone intermediate is reacted with 2-bromobutane in the presence of potassium hydroxide in DMSO to yield the N-alkylated product.[7] A subsequent demethylation step (e.g., using HBr) is required to expose the free hydroxyl group.
-
3.1.3. Final Coupling Reaction to Synthesize this compound
-
Reagents: Intermediate I, Intermediate II, sodium hydroxide (or potassium hydroxide), toluene, and a phase transfer catalyst (e.g., TEBA).
-
Procedure: In a reaction flask, add water (140 g), sodium hydroxide (45 g), toluene (180 g), Intermediate II (10 g), Intermediate I (12 g), hydrazine hydrate (0.1 g), and TEBA (1.0 g). The mixture is heated to 110°C and refluxed for 8 hours. After the reaction is complete, it is cooled to 40°C, and the aqueous layer is separated. The organic layer is further cooled to room temperature, and the crude this compound is collected by filtration.[8]
-
Yield: ~95.0%
3.1.4. Purification of this compound
-
Procedure: The crude this compound is dissolved in a mixed solvent of dichloromethane and methanol (e.g., 1:2 v/v). A mixture of activated carbon and silica gel is added, and the solution is stirred at 30-35°C for a period for decolorization. The mixture is then filtered, and the filtrate is concentrated to remove dichloromethane. The purified this compound crystallizes out from methanol and is collected by filtration.[9]
Quantitative Data on Synthesis
The following tables summarize the quantitative data for the key steps in the synthesis of this compound, compiled from various sources.
Table 1: Synthesis of cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol
| Parameter | Value | Reference |
| Starting Material | cis-bromo ester (0.022 mol) | [6] |
| Reagents | 1,2,4-triazole (0.090 mol), K₂CO₃ (0.086 mol), PEG 600 (0.1 g), H₂O (1.2 g), DMSO (50 g) | [6] |
| Reaction Temperature | 189°C | [6] |
| Reaction Time | 15 hours | [6] |
| Yield | 82.4% | [6] |
| Purity | 87.60% (isomer content 10.5%) | [6] |
Table 2: Final Coupling Reaction to Synthesize this compound
| Parameter | Value | Reference |
| Intermediate I | 12 g | [8] |
| Intermediate II | 10 g | [8] |
| Reagents | NaOH (45 g), Toluene (180 g), H₂O (140 g), Hydrazine hydrate (0.1 g), TEBA (1.0 g) | [8] |
| Reaction Temperature | 110°C (reflux) | [8] |
| Reaction Time | 8 hours | [8] |
| Yield | 95.0% | [8] |
| Purity (crude) | >99% (foreign matter content 0.60%) | [8] |
Spectroscopic Data of this compound
The structural elucidation of this compound and its intermediates relies on various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the molecule. Studies have detailed the chemical shifts of this compound in different solvents and under varying pH conditions, which helped in identifying the sites of protonation. Solid-state NMR has also been employed to investigate the internal structure and dynamics of this compound.[1]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound and its impurities. The protonated molecular ion of this compound is observed at m/z 705.
-
Infrared (IR) Spectroscopy: FT-IR spectroscopy helps in identifying the functional groups present in the this compound molecule.
This guide provides a foundational understanding of the discovery and synthesis of this compound, intended to support further research and development in the field of antifungal agents. For more specific details, the reader is encouraged to consult the cited patents and research articles.
References
- 1. Investigation of the Detailed Internal Structure and Dynamics of this compound by Solid-State NMR Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: pharmacology, clinical experience and future development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic method of this compound key intermediate triazole compounds - Eureka | Patsnap [eureka.patsnap.com]
- 4. ipass.telangana.gov.in [ipass.telangana.gov.in]
- 5. CN101012222A - Method of synthesizing this compound - Google Patents [patents.google.com]
- 6. CN109293642A - A kind of purification and purification method of this compound - Google Patents [patents.google.com]
- 7. 1H and 13C nuclear magnetic resonance studies of the sites of protonation in this compound and fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Itraconazole on Ergosterol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Itraconazole, a broad-spectrum triazole antifungal agent, exerts its therapeutic effect by disrupting the integrity of the fungal cell membrane. This guide provides a detailed technical overview of the molecular mechanism by which this compound inhibits ergosterol synthesis, a critical pathway for fungal survival. We will delve into the specific enzymatic target of this compound, the consequent alterations in sterol composition, and the downstream effects on fungal cell physiology. This document also presents a compilation of quantitative data on this compound's activity, detailed experimental protocols for its study, and visual representations of the key pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Fungal infections, particularly those caused by opportunistic pathogens, pose a significant threat to human health, especially in immunocompromised individuals. The selective toxicity of antifungal agents is paramount, and targeting pathways unique to fungi is a cornerstone of antifungal drug development. One such pathway is the biosynthesis of ergosterol, the primary sterol in fungal cell membranes, which is analogous to cholesterol in mammalian cells.[1][2] this compound is a potent antifungal drug that effectively targets this pathway, leading to its widespread clinical use.[1] Understanding the precise mechanism of action of this compound is crucial for optimizing its therapeutic use, overcoming resistance, and designing novel antifungal agents.
Molecular Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-alpha-demethylase (also known as CYP51 or Erg11p).[1][3][4] This enzyme catalyzes a crucial step in the conversion of lanosterol to ergosterol.[5]
This compound's efficacy stems from its high affinity for the fungal CYP51 enzyme. The triazole moiety of the this compound molecule binds to the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol.[6][7] This interaction is highly specific, and this compound exhibits a significantly lower affinity for the human ortholog of CYP51, which is involved in cholesterol biosynthesis, thus contributing to its therapeutic index.[8] The long side chain of this compound further interacts with residues in the substrate access channel of the fungal enzyme, enhancing its inhibitory potency.[6]
The inhibition of lanosterol 14-alpha-demethylase leads to two major consequences for the fungal cell:
-
Depletion of Ergosterol: The blockage of the ergosterol biosynthesis pathway results in a significant reduction in the cellular levels of ergosterol.[1][9] Since ergosterol is essential for maintaining the fluidity, permeability, and integrity of the fungal cell membrane, its depletion leads to a dysfunctional membrane.[1][2]
-
Accumulation of Toxic Sterol Intermediates: The enzymatic block causes the accumulation of lanosterol and other 14-alpha-methylated sterol precursors.[8][10][11] These aberrant sterols get incorporated into the fungal cell membrane, disrupting its normal structure and function.[10][11] The accumulation of these toxic intermediates is believed to contribute significantly to the antifungal activity of this compound.[10]
Ultimately, the combination of ergosterol depletion and the accumulation of toxic sterols leads to increased membrane permeability, leakage of essential cellular components, inhibition of fungal growth, and ultimately, cell death.[1]
Quantitative Data
The following tables summarize key quantitative data related to the activity of this compound.
Table 1: Binding Affinity of this compound to CYP51
| Fungal Species | Dissociation Constant (Kd) | Reference |
| Malassezia globosa | 2 ± 1 nM | [12] |
| Candida albicans | 10 to 26 µM (under oxidative conditions) | [13] |
Table 2: In Vitro Susceptibility of Pathogenic Fungi to this compound (IC50 Values)
| Fungal Species | IC50 Range (µg/mL) | Reference |
| Aspergillus fumigatus | 0.25 to >16 | [14] |
| Candida albicans | 0.008 - 0.016 | [15] |
| Candida krusei | 0.13 - 0.25 | [16] |
| Candida parapsilosis | 0.13 | [16] |
| Cryptococcus neoformans | ~0.0032 (growth inhibition) | [11] |
| Leishmania mexicana mexicana | 0.15 µM (ergosterol synthesis inhibition) | [8] |
| Trichophyton mentagrophytes | 0.125 | [17][18] |
| Madurella mycetomatis | 0.008 - 1 | [19] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that inhibits 50% of the measured activity.
Experimental Protocols
Determination of IC50 by Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.[17][18]
Materials:
-
Fungal isolates
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
This compound stock solution (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (492 nm)
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain sporulating colonies.
-
Harvest spores by flooding the plate with sterile saline and gently scraping the surface.
-
Adjust the spore suspension to the desired concentration (e.g., 0.5-2.5 x 10^4 CFU/mL) using a hemocytometer or spectrophotometer.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of this compound in RPMI 1640 medium in the 96-well plates. The final concentration range should typically span from 0.03125 to 16 µg/mL.[20]
-
Include a drug-free well as a positive control for fungal growth and a well with medium only as a negative control.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared fungal suspension.
-
Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the control wells.
-
-
Reading and Analysis:
-
Determine the fungal growth by measuring the optical density (OD) at 492 nm using a microplate reader.
-
The IC50 is defined as the lowest drug concentration that causes a 50% reduction in growth compared to the drug-free control.
-
Quantification of Fungal Ergosterol by HPLC
This protocol provides a general framework for the extraction and quantification of ergosterol from fungal biomass.[21][22][23][24][25]
Materials:
-
Fungal biomass (lyophilized or fresh)
-
Methanol
-
Potassium hydroxide (KOH)
-
n-Hexane or Heptane
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Ergosterol standard
Procedure:
-
Saponification and Extraction:
-
Weigh a known amount of fungal biomass.
-
Add a solution of 10% KOH in methanol to the biomass.
-
Incubate at 80-85°C for 1-2 hours to saponify the lipids and release ergosterol.
-
Allow the mixture to cool to room temperature.
-
Extract the non-saponifiable lipids (including ergosterol) by adding n-hexane or heptane and vortexing vigorously.
-
Centrifuge to separate the phases and collect the upper organic phase containing the ergosterol.
-
Repeat the extraction process on the lower aqueous phase to maximize recovery.
-
-
Sample Preparation for HPLC:
-
Evaporate the pooled organic extracts to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the HPLC mobile phase (e.g., methanol or isopropanol).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Elute the ergosterol using an isocratic mobile phase (e.g., 100% methanol) at a constant flow rate.
-
Detect the ergosterol by its absorbance at 282 nm.
-
Quantify the ergosterol content by comparing the peak area of the sample to a standard curve generated from known concentrations of an ergosterol standard.
-
Visualizations
Ergosterol Biosynthesis Pathway and this compound's Point of Inhibition
Caption: Ergosterol biosynthesis pathway highlighting the inhibitory action of this compound on lanosterol 14-alpha-demethylase.
Experimental Workflow for IC50 Determination
Caption: A streamlined workflow for determining the IC50 of this compound using the broth microdilution method.
Downstream Consequences of this compound Action
Caption: Logical flow of the downstream cellular effects resulting from the inhibition of ergosterol synthesis by this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A three-dimensional model of lanosterol 14alpha-demethylase of Candida albicans and its interaction with azole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Perturbation of sterol biosynthesis by this compound and ketoconazole in Leishmania mexicana mexicana infected macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs | PLOS Pathogens [journals.plos.org]
- 10. Accumulation of 3-Ketosteroids Induced by this compound in Azole-Resistant Clinical Candida albicans Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound on cytochrome P-450-dependent sterol 14 alpha-demethylation and reduction of 3-ketosteroids in Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Determination of minimum inhibitory concentrations of this compound, terbinafine and ketoconazole against dermatophyte species by broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Epidemiological cut‐off values for this compound and ravuconazole for Madurella mycetomatis, the most common causative agent of mycetoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Microdilution Susceptibility Testing of Amphotericin B, this compound, and Voriconazole against Clinical Isolates of Aspergillus and Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 21. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. journals.asm.org [journals.asm.org]
- 25. Determination of ergosterol as a measure of fungal growth using Si 60 HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Itraconazole CAS number and IUPAC nomenclature
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itraconazole is a broad-spectrum triazole antifungal agent used in the treatment of a variety of fungal infections.[1] First synthesized in the early 1980s, it is on the World Health Organization's List of Essential Medicines.[2] Beyond its established antifungal activity, recent research has unveiled its potential in oncology through the inhibition of the Hedgehog signaling pathway and angiogenesis.[2][3] This guide provides a comprehensive overview of the core technical aspects of this compound, including its chemical identity, mechanisms of action, pharmacokinetic profile, and relevant experimental data.
Chemical Identity
-
IUPAC Nomenclature: 2-butan-2-yl-4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one[7]
Mechanism of Action
This compound's therapeutic effects stem from multiple distinct molecular mechanisms.
Antifungal Activity: Inhibition of Ergosterol Biosynthesis
The primary antifungal mechanism of this compound is the disruption of the fungal cell membrane's integrity.[8][9] It achieves this by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][9] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[8][9] The inhibition of this step leads to the accumulation of toxic methylated sterols and a depletion of ergosterol, ultimately resulting in fungal cell death.[9] Due to its higher affinity for fungal cytochrome P450 enzymes over mammalian ones, this compound exhibits selective toxicity.[8]
Anticancer Activity: Hedgehog Signaling Pathway Inhibition
This compound has been identified as a potent antagonist of the Hedgehog (Hh) signaling pathway, a mechanism distinct from its antifungal action.[3][10] The Hh pathway is crucial during embryonic development and has been implicated in the growth of various tumors when aberrantly activated.[3] this compound acts on the Smoothened (Smo) protein, a key component of the Hh pathway, preventing its ciliary accumulation that is normally induced by Hh stimulation.[3][10] This inhibition of the Hh pathway has been shown to suppress the growth of tumors like medulloblastoma.[3][10]
Pharmacokinetics
This compound is metabolized primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme system.[11] Its absorption is enhanced when taken with food.[12] The drug is highly lipophilic, leading to accumulation in fatty tissues, skin, and nails.[1]
| Parameter | Value | Conditions | Reference |
| Time to Peak Plasma Concentration (Tmax) | 2.8 - 6.0 hours | Single oral dose with a meal | [13] |
| Elimination Half-Life (t½) | 15 - 42 hours | Increases with chronic dosing | [13][14] |
| Bioavailability | ~55% | Oral solution | [11] |
| Protein Binding | >99% | In plasma | [8] |
| Excretion | 3-18% in feces, <0.03% unchanged in urine | Primarily as metabolites | [11] |
| Mean Peak Plasma Concentration (Cmax) - Day 1 | 110 ng/mL | 100 mg once daily | [13] |
| 272 ng/mL | 200 mg once daily | [13] | |
| 553 ng/mL | 200 mg twice daily | [13] | |
| Mean Peak Plasma Concentration (Cmax) - Day 15 | 412 ng/mL | 100 mg once daily | [12] |
| 1,070 ng/mL | 200 mg once daily | [12] | |
| 1,980 ng/mL | 200 mg twice daily | [12] |
Synthesis Overview
The synthesis of this compound is a multi-step process. A key final step involves the condensation of a triazolone intermediate with a dioxolane side chain.[15][16] Specifically, 2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one is reacted with cis-2-[(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]-methyl-methanesulfonate in the presence of a base and a solvent like dimethyl sulfoxide (DMSO).[15][17]
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Microdilution Method)
This protocol outlines a general procedure for determining the minimum inhibitory concentration (MIC) of this compound against fungal isolates.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Prepare a series of twofold dilutions of the this compound stock solution in a microdilution plate using an appropriate growth medium (e.g., RPMI 1640).
-
Inoculum Preparation: Culture the fungal isolate on appropriate agar plates. Prepare a standardized inoculum suspension of yeast cells or conidia in sterile water, adjusting the concentration to a specified range (e.g., 10³ to 4 x 10⁴ cells/mL).[18]
-
Inoculation: Add a standardized volume of the fungal inoculum to each well of the microdilution plate containing the this compound dilutions. Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours), depending on the fungal species.
-
MIC Determination: Determine the MIC by visually inspecting for the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control. Alternatively, spectrophotometric readings can be used for a more quantitative assessment.[18]
Clinical Efficacy Data
The following table summarizes data from selected clinical trials of this compound in different indications.
| Indication | Dosage Regimen | Treatment Duration | Outcome Measure | Result | Reference |
| Tinea Corporis/Cruris | 100 mg/day | Until cure | Cure Rate | - | [19] |
| 200 mg/day | Until cure | Cure Rate | No significant difference from 100 mg | [19] | |
| 400 mg/day | Until cure | Cure Rate | Significantly higher than 100 mg & 200 mg | [19] | |
| Toenail Onychomycosis | 200 mg/day (single tablet) | 12 weeks | Complete Cure | Non-inferior to 2x100mg capsules | [20] |
| Fungal Prophylaxis (Neutropenic Patients) | 100 mg twice daily | - | Systemic Fungal Infections | 6% vs 19% in placebo (profound neutropenia) | [21] |
| Fungal Prophylaxis (Neutropenic Patients) | 2.5 mg/kg every 12 hours (oral solution) | - | Deep Fungal Infections | 24% vs 33% in placebo | [22] |
| Chronic Pulmonary Aspergillosis | - | 6 months | Favorable Response | 76% | [23] |
Conclusion
This compound remains a cornerstone in the management of fungal diseases, with a well-characterized mechanism of action targeting ergosterol biosynthesis. Its pharmacokinetic profile is complex, exhibiting dose-dependent behavior and significant inter-subject variability. The discovery of its inhibitory effects on the Hedgehog signaling pathway has opened new avenues for its application in oncology. This guide provides core technical data to support further research and development efforts involving this versatile therapeutic agent.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. This compound, a commonly used antifungal that inhibits Hedgehog pathway activity and cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Pharmacokinetics of this compound following oral administration to normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ipass.telangana.gov.in [ipass.telangana.gov.in]
- 16. CN101012222A - Method of synthesizing this compound - Google Patents [patents.google.com]
- 17. WO2011121594A1 - A process for the preparation of this compound - Google Patents [patents.google.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Effect of Different this compound Dosing Regimens on Cure Rates, Treatment Duration, Safety, and Relapse Rates in Adult Patients With Tinea Corporis/Cruris: A Randomized Clinical Trial [pubmed.ncbi.nlm.nih.gov]
- 20. Randomized, placebo-controlled, phase 3 study of this compound for the treatment of onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. This compound oral solution as prophylaxis for fungal infections in neutropenic patients with hematologic malignancies: a randomized, placebo-controlled, double-blind, multicenter trial. GIMEMA Infection Program. Gruppo Italiano Malattie Ematologiche dell' Adulto - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Itraconazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Itraconazole, a broad-spectrum triazole antifungal agent, is a cornerstone in the management of various mycotic infections. Its complex molecular architecture, characterized by three chiral centers, gives rise to a rich stereoisomeric landscape that significantly influences its pharmacological profile. This technical guide provides a comprehensive exploration of the chemical structure of this compound and a detailed analysis of its eight stereoisomers. The document elucidates the distinct physicochemical and biological properties of these stereoisomers, supported by quantitative data and detailed experimental protocols for their synthesis and separation. Visual representations of the molecular structures and experimental workflows are provided to facilitate a deeper understanding of the stereochemical nuances of this important therapeutic agent.
Chemical Structure of this compound
This compound possesses a complex chemical structure, formally named (±)-1-[(RS)-sec-butyl]-4-[p-[4-[p-[[(2R,4S)-rel-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-Δ2-1,2,4-triazolin-5-one.[1] Its molecular formula is C₃₅H₃₈Cl₂N₈O₄, with a molar mass of 705.64 g·mol⁻¹.[1][2] The structure is characterized by a central piperazine ring linking a dichlorophenyl-dioxolane moiety and a triazolinone group with a sec-butyl side chain.
The key feature of this compound's structure is the presence of three chiral centers, which are located at the C2 and C4 positions of the dioxolane ring and the C2' position of the sec-butyl side chain.[3][4][5] This results in the theoretical possibility of 2³ = 8 stereoisomers. The commercially available this compound is not a single entity but a 1:1:1:1 racemic mixture of four cis-diastereomers.[2][3][4] In the cis configuration, the substituents on the dioxolane ring are on the same side.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound Side Chain Analogues: Structure–Activity Relationship Studies for Inhibition of Endothelial Cell Proliferation, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, and Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Itraconazole triazole antifungal class characteristics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core characteristics of itraconazole, a prominent member of the triazole class of antifungal agents. This document details its mechanism of action, pharmacokinetic and pharmacodynamic properties, and mechanisms of fungal resistance. It also includes detailed experimental protocols and summaries of key quantitative data to support further research and development in the field of antifungal therapeutics.
Core Characteristics of the this compound Triazole Antifungal Class
This compound is a synthetic, broad-spectrum triazole antifungal agent.[1] Triazole antifungals are characterized by a five-membered ring containing three nitrogen atoms.[1] This structural feature is key to their mechanism of action and selective toxicity against fungal pathogens.
Mechanism of Action
The primary mechanism of action of this compound, like other azole antifungals, is the inhibition of ergosterol synthesis, an essential component of the fungal cell membrane.[2][3] this compound specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2][3] This enzyme is critical for the conversion of lanosterol to ergosterol.[4] The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterols disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication.[3]
Beyond its antifungal activity, this compound has been shown to possess anti-angiogenic and anti-cancer properties. It can inhibit the Hedgehog signaling pathway by acting on the Smoothened (Smo) receptor, a mechanism distinct from its effect on sterol biosynthesis.[5][6] this compound also interferes with vascular endothelial growth factor (VEGF) signaling, a key pathway in angiogenesis.[7][8]
Pharmacokinetics
The pharmacokinetic profile of this compound is complex and exhibits significant inter-individual variability.
-
Absorption: Oral absorption of this compound is variable and is enhanced by food and an acidic environment.[9]
-
Distribution: this compound is highly lipophilic and extensively protein-bound (over 99%), leading to high concentrations in tissues, particularly the skin, nails, and adipose tissue, but low levels in bodily fluids.[10]
-
Metabolism: It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1] Its major active metabolite is hydroxy-itraconazole, which also possesses antifungal activity.[9]
-
Excretion: The metabolites are primarily excreted in the urine and feces.[9]
Pharmacodynamics
This compound generally exhibits fungistatic activity, meaning it inhibits fungal growth rather than directly killing the fungal cells. However, at high concentrations against certain fungi, it may exert fungicidal effects. Its activity is broad-spectrum, encompassing a wide range of yeasts, molds, and dimorphic fungi.[9]
Resistance Mechanisms
Fungal resistance to this compound can develop through several mechanisms:
-
Target Site Modification: Mutations in the ERG11 gene, which encodes for lanosterol 14α-demethylase, can reduce the binding affinity of this compound to its target.[11]
-
Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters can actively pump this compound out of the fungal cell, reducing its intracellular concentration.
-
Alterations in the Ergosterol Biosynthesis Pathway: Changes in other enzymes involved in ergosterol synthesis can lead to a reduced dependency on the targeted pathway.
Quantitative Data
In Vitro Susceptibility
The following tables summarize the minimum inhibitory concentration (MIC) values of this compound against common fungal pathogens. The MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively.
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Candida albicans | 0.0125 - >16 | 0.125 | >16 | [12] |
| Candida glabrata | ≤0.03 - >16 | 0.5 | 4 | [13] |
| Candida parapsilosis | ≤0.03 - 4 | 0.125 | 0.5 | [12] |
| Candida tropicalis | ≤0.03 - 8 | 0.125 | 0.5 | [12] |
| Candida krusei | 0.125 - 2 | 0.25 | 0.5 | [12] |
Table 1: this compound MIC Data for Candida Species.
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Aspergillus fumigatus | 0.12 - >16 | 0.25 | 1 | [14][15] |
| Aspergillus flavus | 0.12 - 2 | 0.5 | 1 | [15] |
| Aspergillus niger | 0.12 - 2 | 0.5 | 1 | [15] |
| Aspergillus terreus | 0.25 - 2 | 0.5 | 1 | [15] |
Table 2: this compound MIC Data for Aspergillus Species.
Pharmacokinetic Parameters in Humans
The table below presents key pharmacokinetic parameters of this compound in healthy human subjects after oral administration.
| Parameter | Value | Reference(s) |
| Time to Peak Concentration (Tmax) | ~3-5 hours | [16] |
| Peak Plasma Concentration (Cmax) | 150 - 250 ng/mL (single 100 mg dose) | [10] |
| Area Under the Curve (AUC) | Varies significantly with dosing regimen and formulation | [10] |
| Elimination Half-life (t½) | ~24-42 hours (at steady state) | [9] |
| Protein Binding | >99% | [10] |
Table 3: Pharmacokinetic Parameters of this compound in Humans.
Cytochrome P450 Inhibition
This compound is a potent inhibitor of CYP3A4, which can lead to significant drug-drug interactions.
| Parameter | Value | Reference(s) |
| Unbound Inhibition Constant (Ki) for CYP3A4 | 1.3 nM | [1] |
| Unbound IC50 for CYP3A4 | 6.1 nM | [1] |
Table 4: this compound Inhibition of Cytochrome P450 3A4. Note that metabolites of this compound, such as hydroxy-itraconazole, also contribute significantly to CYP3A4 inhibition.[1][17]
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A4 / EUCAST E.Def 7.3.2)
This protocol is a generalized summary based on the principles of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for yeast susceptibility testing.[18][19]
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a fungal isolate.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0)
-
96-well microtiter plates
-
Fungal isolate
-
Sterile saline or water
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound powder in DMSO to a high concentration (e.g., 1600 µg/mL).
-
Preparation of Drug Dilutions: Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well microtiter plates to achieve the desired final concentration range (e.g., 0.015 to 8 µg/mL).
-
Inoculum Preparation:
-
Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading Results: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well. This can be assessed visually or by using a microplate reader.
Quantification of Ergosterol in Fungal Cells
This protocol provides a general method for extracting and quantifying ergosterol from fungal biomass using High-Performance Liquid Chromatography (HPLC).[20][21]
Objective: To measure the ergosterol content in a fungal sample as an indicator of fungal biomass.
Materials:
-
Fungal cell pellet
-
Methanol
-
Potassium hydroxide (KOH)
-
n-Hexane
-
HPLC system with a UV detector
-
C18 HPLC column
-
Ergosterol standard
Procedure:
-
Saponification:
-
To a known weight of fungal cell pellet, add a solution of KOH in methanol (e.g., 10% w/v).
-
Heat the mixture at a high temperature (e.g., 80-90°C) for a defined period (e.g., 1-2 hours) to hydrolyze the ergosterol esters.
-
-
Extraction:
-
After cooling, add water and n-hexane to the mixture.
-
Vortex vigorously to extract the ergosterol into the n-hexane (organic) phase.
-
Centrifuge to separate the phases and carefully collect the upper n-hexane layer.
-
Repeat the extraction process on the aqueous layer to maximize recovery.
-
-
Drying and Reconstitution:
-
Evaporate the pooled n-hexane extracts to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a known volume of a suitable solvent for HPLC analysis (e.g., methanol or isopropanol).
-
-
HPLC Analysis:
-
Inject the reconstituted sample onto the HPLC system.
-
Separate the components using a C18 column with an appropriate mobile phase (e.g., methanol).
-
Detect ergosterol using a UV detector at its characteristic absorbance maximum (around 282 nm).
-
-
Quantification:
-
Prepare a standard curve using known concentrations of an ergosterol standard.
-
Quantify the amount of ergosterol in the sample by comparing its peak area to the standard curve.
-
Lanosterol 14α-Demethylase Activity Assay
This is a representative protocol for measuring the enzymatic activity of lanosterol 14α-demethylase.[4][22]
Objective: To determine the inhibitory effect of this compound on the activity of lanosterol 14α-demethylase.
Materials:
-
Recombinant lanosterol 14α-demethylase (CYP51)
-
NADPH-cytochrome P450 reductase
-
Lanosterol (substrate)
-
NADPH (cofactor)
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
This compound
-
Method for detecting the product (e.g., HPLC or mass spectrometry)
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine the reaction buffer, recombinant lanosterol 14α-demethylase, and NADPH-cytochrome P450 reductase.
-
Add this compound at various concentrations to different reaction vessels to determine its inhibitory effect. Include a control reaction without any inhibitor.
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate, lanosterol, and the cofactor, NADPH.
-
Incubation: Incubate the reaction mixture at 37°C for a defined time.
-
Termination of Reaction: Stop the reaction by adding a quenching agent (e.g., a strong acid or an organic solvent).
-
Product Analysis:
-
Extract the sterols from the reaction mixture using an organic solvent.
-
Analyze the extract using HPLC or mass spectrometry to separate and quantify the amount of product formed (the demethylated lanosterol).
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction in the presence and absence of this compound.
-
Determine the IC50 (the concentration of this compound that causes 50% inhibition of the enzyme activity) and the inhibition constant (Ki) to quantify the potency of this compound as an inhibitor.
-
Signaling Pathways and Experimental Workflows
Ergosterol Biosynthesis Pathway and this compound's Site of Action
Caption: this compound inhibits lanosterol 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway.
Hedgehog Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the Hedgehog signaling pathway by targeting the Smoothened (SMO) receptor.
Anti-Angiogenic Mechanism of this compound via VEGF Signaling Inhibition
Caption: this compound exerts anti-angiogenic effects by inhibiting VEGFR2 trafficking and signaling.
Experimental Workflow for Antifungal Susceptibility Testing
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
References
- 1. Role of this compound metabolites in CYP3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, Voriconazole, and Posaconazole CLSI MIC Distributions for Wild-Type and Azole-Resistant Aspergillus fumigatus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and arsenic trioxide inhibit hedgehog pathway activation and tumor growth associated with acquired resistance to smoothened antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Antifungal Drug this compound Inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, Trafficking, and Signaling in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The antifungal drug this compound inhibits vascular endothelial growth factor receptor 2 (VEGFR2) glycosylation, trafficking, and signaling in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The clinical pharmacokinetics of this compound: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Avian Aspergillus fumigatus Strains Resistant to both this compound and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro susceptibility of yeasts for fluconazole and this compound. Evaluation of a microdilution test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. In vitro susceptibility of respiratory isolates of Aspergillus species to this compound and amphotericin B. acquired resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Intrapulmonary Pharmacokinetics and Pharmacodynamics of this compound and 14-Hydroxythis compound at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Contribution of this compound metabolites to inhibition of CYP3A4 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
- 20. Determination of ergosterol as a measure of fungal growth using Si 60 HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 22. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
Itraconazole's Inhibition of Fungal Cytochrome P450: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Itraconazole, a broad-spectrum triazole antifungal agent, serves as a cornerstone in the management of systemic mycoses. Its efficacy is rooted in the targeted disruption of a critical fungal-specific metabolic pathway: ergosterol biosynthesis. This technical guide provides an in-depth examination of the molecular mechanism by which this compound inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11p). We will explore the ergosterol biosynthesis pathway, present quantitative data on this compound's inhibitory activity, detail the downstream cellular consequences, and provide comprehensive protocols for key experimental assays used in its study. Visualizations of the core pathways and experimental workflows are provided to facilitate a deeper understanding of the subject matter.
The Fungal Ergosterol Biosynthesis Pathway
Ergosterol is an indispensable component of the fungal plasma membrane, where it modulates membrane fluidity, permeability, and the function of membrane-bound proteins.[1] Its biosynthesis is a complex, multi-enzyme process that represents a primary target for antifungal therapy due to its absence in mammalian cells, which utilize cholesterol instead.[2] The pathway can be broadly divided into several stages, beginning with the mevalonate pathway and culminating in the late pathway where ergosterol is synthesized from lanosterol.[2][3]
A pivotal enzyme in this late pathway is lanosterol 14α-demethylase, encoded by the ERG11 gene.[4] This cytochrome P450-dependent enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol (or its precursor eburicol in some fungi), a rate-limiting step in the formation of mature ergosterol.[3] The inhibition of this single enzyme has profound consequences for fungal viability.
Caption: The fungal ergosterol biosynthesis pathway highlighting the inhibition of CYP51 by this compound.
Mechanism of this compound Inhibition of Fungal Cytochrome P450 (CYP51)
This compound exerts its antifungal effect by directly targeting and inhibiting lanosterol 14α-demethylase (CYP51).[5] As a member of the triazole class, this compound's molecular structure is key to its mechanism. The nitrogen atom (N4) in the triazole ring of the this compound molecule coordinates with the heme iron atom located in the active site of the CYP51 enzyme.[6] This binding is a high-affinity interaction that effectively blocks the enzyme's ability to bind its natural substrate, lanosterol.[7]
The inhibition of CYP51 leads to two primary detrimental outcomes for the fungal cell:
-
Ergosterol Depletion: The primary function of the pathway is halted, leading to a progressive depletion of ergosterol from the fungal membranes. This compromises membrane integrity, increases permeability, and disrupts the function of essential membrane-bound enzymes and transport proteins.[5][8]
-
Toxic Sterol Accumulation: The blockage of lanosterol demethylation causes the accumulation of 14α-methylated sterol precursors, such as lanosterol and eburicol.[9] These methylated sterols are incorporated into the fungal membrane, where they are unable to properly fulfill the functions of ergosterol. Their presence disrupts the normal packing of phospholipids, leading to increased membrane stress, altered fluidity, and ultimately, the cessation of fungal growth (a fungistatic effect).[9]
References
- 1. The Multifunctional Fungal Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effects of this compound on cytochrome P-450-dependent sterol 14 alpha-demethylation and reduction of 3-ketosteroids in Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
Itraconazole molecular formula and molecular weight
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the core physicochemical properties and mechanisms of action of Itraconazole, a broad-spectrum triazole antifungal agent. It includes quantitative data, detailed experimental protocols for key assays, and visualizations of its primary signaling pathway.
Core Physicochemical and Pharmacokinetic Properties
This compound is a synthetic triazole antifungal agent with a complex chemical structure. Its lipophilic nature contributes to its pharmacokinetic profile, which is characterized by high protein binding.
| Property | Value | Citations |
| Molecular Formula | C₃₅H₃₈Cl₂N₈O₄ | [1][2][3][4][5] |
| Molecular Weight | 705.63 g/mol | [1][2][3][4][5] |
| CAS Number | 84625-61-6 | [1][2][3][4][5] |
| IUPAC Name | 2-butan-2-yl-4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | [6] |
| Melting Point | 166.2 °C | [3] |
| Water Solubility | Insoluble | [1] |
| Protein Binding | 99.8% | [1] |
Primary Antifungal Mechanism of Action: Inhibition of Ergosterol Synthesis
This compound exerts its primary antifungal effect by disrupting the integrity of the fungal cell membrane. This is achieved through the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[2] This enzyme, a member of the cytochrome P-450 family, is responsible for converting lanosterol to ergosterol.[2] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[2] By inhibiting its synthesis, this compound causes the accumulation of toxic sterol intermediates and increases membrane permeability, ultimately leading to fungal cell death.[2]
Secondary Mechanism of Action: Hedgehog Signaling Pathway Inhibition
In addition to its antifungal properties, this compound has been identified as a potent antagonist of the Hedgehog (Hh) signaling pathway.[1] This activity is distinct from its effect on fungal sterol biosynthesis. This compound inhibits the Hh pathway at the level of the Smoothened (SMO) receptor, a critical component of the pathway, but through a mechanism different from other known SMO antagonists like cyclopamine.[1] This inhibition of Hh signaling gives this compound potential applications in oncology, as aberrant Hh pathway activation is implicated in several cancers, including basal cell carcinoma and medulloblastoma.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Protocol 1: Antifungal Susceptibility Testing (CLSI M38 Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38 guidelines for determining the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi, such as Aspergillus fumigatus.[4]
1. Inoculum Preparation: a. Subculture the Aspergillus isolate onto a nutrient agar like Potato Dextrose Agar (PDA) and incubate at 35°C for 5-7 days to promote conidial sporulation.[4] b. Prepare a conidial suspension by gently flooding the surface of the mature culture with sterile 0.85% saline containing a wetting agent (e.g., 0.05% Tween 80).[4] c. Dislodge the conidia by gently rubbing the surface with a sterile cotton swab. d. Transfer the resulting suspension into a sterile tube. Allow larger hyphal fragments to settle for 3-5 minutes.[4] e. Transfer the upper homogenous suspension to a new sterile tube. f. Adjust the conidial suspension concentration using a hemocytometer or spectrophotometer to a working stock of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.[4]
2. Antifungal Agent Preparation: a. Prepare a stock solution of this compound powder in a suitable solvent, such as dimethyl sulfoxide (DMSO). b. Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS to pH 7.0) in a 96-well microtiter plate. The final concentrations should typically range from 0.015 to 16 µg/mL.
3. Microdilution Plate Inoculation and Incubation: a. Dispense 100 µL of each this compound dilution into the appropriate wells of the 96-well plate. b. Add 100 µL of the adjusted fungal inoculum to each well, resulting in a final inoculum concentration of 0.2 x 10⁴ to 2.5 x 10⁴ CFU/mL.[4] c. Include a drug-free well (growth control) containing 100 µL of RPMI medium and 100 µL of the inoculum. d. Include an uninoculated well (sterility control) containing 200 µL of RPMI medium only. e. Seal the plate and incubate at 35°C for 48-72 hours.[2]
4. MIC Determination: a. After incubation, visually examine the wells for fungal growth. b. The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth as compared to the growth control well.[2]
Protocol 2: In Vitro CYP3A4 Inhibition Assay (Human Liver Microsomes)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound for the cytochrome P450 3A4 (CYP3A4) enzyme using human liver microsomes (HLMs).
1. Reagent Preparation: a. HLMs: Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.2-0.4 mg/mL in a 0.1 M potassium phosphate buffer (pH 7.4). b. This compound: Prepare a stock solution in a suitable solvent (e.g., acetonitrile or DMSO) and perform serial dilutions to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM). c. Probe Substrate: Prepare a solution of a CYP3A4-specific probe substrate, such as midazolam or testosterone, at a concentration close to its Michaelis-Menten constant (Km). d. NADPH Regeneration System: Prepare a solution containing an NADPH regeneration system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.
2. Incubation Procedure: a. In a 96-well plate, pre-warm the HLM suspension, buffer, and this compound dilutions to 37°C for 5-10 minutes. b. To each well, add the HLM suspension, the probe substrate, and the this compound dilution (or solvent for control wells). c. Initiate the metabolic reaction by adding the NADPH regeneration system to each well. The final incubation volume is typically 200 µL. d. Incubate the plate at 37°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is within the linear range. e. Terminate the reaction by adding a stop solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate the microsomal proteins.
3. Sample Analysis: a. Centrifuge the plate to pellet the precipitated proteins. b. Transfer the supernatant to a new plate for analysis. c. Quantify the formation of the specific metabolite of the probe substrate (e.g., 1'-hydroxymidazolam for midazolam) using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Data Analysis: a. Calculate the percentage of CYP3A4 activity remaining at each this compound concentration relative to the solvent control. b. Plot the percent inhibition against the logarithm of the this compound concentration. c. Determine the IC₅₀ value by fitting the data to a suitable sigmoidal dose-response curve using non-linear regression analysis.
Protocol 3: Hedgehog Pathway Inhibition Assay (Gli1 mRNA Quantification)
This protocol details the quantification of the Hedgehog pathway downstream target, Gli1, mRNA expression in a suitable cell line (e.g., murine basal cell carcinoma line ASZ-001) following treatment with this compound, using quantitative real-time PCR (qRT-PCR).[1]
1. Cell Culture and Treatment: a. Culture ASZ-001 cells in appropriate media and conditions until they reach approximately 70-80% confluency. b. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).
2. RNA Extraction: a. After treatment, wash the cells with cold phosphate-buffered saline (PBS). b. Lyse the cells directly in the culture dish using a suitable lysis reagent (e.g., TRI Reagent). c. Extract total RNA according to the manufacturer's protocol, which typically involves phase separation with chloroform, precipitation with isopropanol, and washing with 75% ethanol. d. Resuspend the purified RNA pellet in RNase-free water and quantify its concentration and purity using a spectrophotometer.
3. cDNA Synthesis (Reverse Transcription): a. Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme kit. b. In a typical reaction, combine 1-2 µg of total RNA with reverse transcriptase, dNTPs, and random hexamer or oligo(dT) primers. c. Perform the reaction in a thermocycler according to the kit's recommended temperature profile (e.g., 42°C for 50 minutes, followed by enzyme inactivation at 70°C for 15 minutes).
4. Quantitative Real-Time PCR (qPCR): a. Prepare a qPCR reaction mix containing a qPCR master mix (e.g., SYBR Green), forward and reverse primers specific for Gli1, and a reference gene (e.g., Actin or GAPDH), and the synthesized cDNA template.[1] b. Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[1] c. Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
5. Data Analysis: a. Determine the cycle threshold (Ct) value for Gli1 and the reference gene in both treated and control samples. b. Calculate the relative change in Gli1 expression using the ΔΔCt method. The expression of Gli1 in treated samples is normalized to the reference gene and then compared to the normalized expression in the vehicle-treated control samples.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. Contribution of this compound Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Early Investigations into the Antifungal Activity of Itraconazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational studies that established itraconazole as a broad-spectrum antifungal agent. We delve into the early research that elucidated its mechanism of action, quantified its in vitro activity against a range of pathogenic fungi, and laid the groundwork for its clinical development. This document is intended to serve as a comprehensive resource, providing detailed experimental protocols and quantitative data from seminal, early investigations.
Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Early research quickly identified this compound as a potent inhibitor of ergosterol biosynthesis, a crucial pathway for maintaining the integrity of the fungal cell membrane. This compound, a triazole antifungal agent, exerts its activity primarily by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2][3] This enzyme is critical for the conversion of lanosterol to ergosterol.[1][2] By inhibiting this step, this compound disrupts the production of ergosterol and leads to the accumulation of toxic methylated sterol precursors within the fungal cell membrane. This disruption of the cell membrane's structure and function ultimately results in the inhibition of fungal growth and, in some cases, cell death.[1][3]
A key study by Vanden Bossche et al. (1993) in Cryptococcus neoformans provided quantitative evidence for this mechanism. They demonstrated that 50% inhibition of ergosterol synthesis was achieved at a concentration of 6.0 ± 4.7 nM of this compound after 16 hours of incubation.[3] Complete inhibition was observed at approximately 100 nM.[3] This inhibition led to the accumulation of eburicol and the 3-ketosteroid obtusifolione.[3]
Signaling Pathway: Ergosterol Biosynthesis and the Action of this compound
The following diagram illustrates the ergosterol biosynthesis pathway and the specific point of inhibition by this compound.
Caption: Inhibition of Ergosterol Biosynthesis by this compound.
In Vitro Antifungal Spectrum of this compound
Seminal work by Van Cutsem in the late 1980s established the broad-spectrum in vitro activity of this compound against a vast array of fungal pathogens.[4] These early studies were crucial in defining the potential clinical applications of the drug.
Summary of In Vitro Activity
The following tables summarize the minimum inhibitory concentration (MIC) ranges of this compound against key fungal groups as reported in early studies. MIC values are presented in µg/mL.
Table 1: In Vitro Activity of this compound against Yeasts
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Candida albicans | 0.094 - 12 | 0.125 - 0.5 | 0.25 - 8 | [5] |
| Candida spp. (non-albicans) | 0.094 - 12 | 0.125 - 0.5 | 0.25 - 8 | [5] |
| Cryptococcus neoformans | - | - | - | [4] |
Note: Specific MIC ranges for C. neoformans were not detailed in the provided abstracts, but the organism was noted as highly sensitive.[4]
Table 2: In Vitro Activity of this compound against Molds
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Aspergillus fumigatus | 0.12 - 1.0 (susceptible isolates) | - | - | [2] |
| Aspergillus spp. | - | - | - | [4] |
Note: Early studies highlighted the significant activity of this compound against Aspergillus species.[4]
Table 3: In Vitro Activity of this compound against Dermatophytes
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Trichophyton mentagrophytes | 0.03 - 0.50 | 0.125 | - | [6][7] |
| Trichophyton rubrum | 0.03 - 0.50 | - | - | [6] |
| Microsporum canis | - | - | - | [4] |
Note: Dermatophytes were reported to be highly sensitive to this compound.[4]
Experimental Protocols from Early In Vitro Studies
The following sections detail the methodologies employed in the foundational in vitro studies of this compound's antifungal activity.
Broth Microdilution Method for Yeasts and Molds
A common method for determining the MIC of this compound in early studies was the broth microdilution technique.[8][9]
Experimental Workflow: Broth Microdilution Susceptibility Testing
Caption: Broth Microdilution Workflow for MIC Determination.
Detailed Protocol:
-
Media: Brain Heart Infusion (BHI) broth was frequently used for a wide range of fungi. For fastidious organisms like Pityrosporum ovale (now Malassezia furfur), Dixon broth was employed.[4] Later, standardized media such as RPMI 1640 with L-glutamine, buffered with MOPS to pH 7.0, became more common.[1][2]
-
Inoculum Preparation: Fungal colonies from a fresh culture on a suitable agar medium (e.g., Sabouraud Dextrose Agar) were suspended in sterile saline. The turbidity of the suspension was adjusted to a 0.5 McFarland standard, corresponding to approximately 1 x 10⁶ to 5 x 10⁶ cells/mL.[10]
-
Drug Dilution: A stock solution of this compound was prepared, and serial twofold dilutions were made in the appropriate broth medium in 96-well microtiter plates.
-
Inoculation and Incubation: The prepared fungal inoculum was further diluted in the broth medium and added to each well of the microtiter plate, resulting in a final inoculum concentration typically ranging from 0.5 x 10³ to 2.5 x 10³ CFU/mL. The plates were then incubated at 35°C for 24 to 48 hours.[10]
-
MIC Determination: The MIC was determined as the lowest concentration of this compound that caused a significant inhibition of fungal growth compared to the drug-free control well. This was often assessed visually or with the aid of a spectrophotometer.[8]
Agar Dilution Method
For certain fungi, particularly dermatophytes, the agar dilution method was also utilized.
Detailed Protocol:
-
Media: Sabouraud Dextrose Agar was a commonly used medium.[10]
-
Drug Incorporation: this compound was incorporated into the molten agar at various concentrations before the plates were poured.
-
Inoculation: A standardized inoculum of the fungal isolate was spotted onto the surface of the agar plates.
-
Incubation: Plates were incubated at an appropriate temperature (e.g., 28-30°C) for a specified period, often several days, until growth was visible in the drug-free control.
-
MIC Determination: The MIC was the lowest concentration of this compound that completely inhibited visible fungal growth.
Conclusion
The early investigations into the antifungal properties of this compound were pivotal in establishing its role as a major therapeutic agent. These studies meticulously characterized its broad spectrum of activity and elucidated its primary mechanism of action—the inhibition of ergosterol biosynthesis. The in vitro data generated during this period provided a strong foundation for the subsequent successful clinical development of this compound for a wide range of superficial and systemic mycoses. The methodologies developed and refined in these early studies also contributed to the standardization of antifungal susceptibility testing. This guide provides a detailed overview of this foundational work for the benefit of researchers and scientists in the field of antifungal drug discovery and development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound on cytochrome P-450-dependent sterol 14 alpha-demethylation and reduction of 3-ketosteroids in Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in-vitro antifungal spectrum of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Antifungal Patterns of Dermatophytes: A Pathway to Antifungal Stewardship in Eastern India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of minimum inhibitory concentrations of this compound, terbinafine and ketoconazole against dermatophyte species by broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. himedialabs.com [himedialabs.com]
A Technical Guide to the Synthesis, Intermediates, and Derivatives of Itraconazole
For Researchers, Scientists, and Drug Development Professionals
Itraconazole is a broad-spectrum triazole antifungal agent, first synthesized in the early 1980s, used to treat a variety of fungal infections.[1] Its therapeutic efficacy stems from its ability to inhibit the fungal-mediated synthesis of ergosterol, a vital component of fungal cell membranes.[2][3][4] Beyond its antifungal properties, this compound has garnered significant attention for its potent anti-cancer activities, primarily through the inhibition of the Hedgehog signaling pathway and angiogenesis.[2][5][6]
This technical guide provides an in-depth overview of the synthesis of this compound, focusing on its key intermediates, derivatives, and the experimental methodologies involved. It also explores the compound's multifaceted mechanism of action and associated signaling pathways.
The Synthesis of this compound: A Stepwise Approach
The synthesis of this compound is a complex process that involves the careful construction of its core components, followed by a final condensation step. The molecule possesses three chiral centers, with the substituents on the dioxolane ring consistently in a cis configuration.[] The overall process hinges on the synthesis of two crucial precursors: the dioxolane methanesulfonate intermediate and the triazolone side chain.
A generalized workflow for the synthesis of this compound is depicted below.
Key Synthesis Intermediates
The efficiency and purity of the final this compound product are critically dependent on the quality of its intermediates.
The Dioxolane Core: Triazole Alcohol Intermediate
A pivotal intermediate is cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazole-1-methyl)-1,3-dioxolane-4-methanol, often referred to as "triazole alcohol".[8][9] Its synthesis involves the reaction of a cis-bromoester with 1,2,4-triazole in an organic solvent.
Experimental Protocol: Synthesis of Triazole Alcohol
A common procedure involves the following steps:
-
A cis-bromoester compound (e.g., 10g, 0.022 mol) is added to a reaction flask.[8]
-
Anhydrous potassium carbonate (as a base), triazole, a catalyst (e.g., polyethylene glycol), and a solvent (e.g., dimethyl sulfoxide - DMSO) are added.[8][9]
-
The mixture is heated to a specific temperature (ranging from 140°C to 189°C) and reacted for a period of 15 to 40 hours.[8]
-
Upon completion, water is added, and the product is extracted using an organic solvent like dichloromethane or chloroform.[8]
-
The organic layer is separated, and the solvent is evaporated.
-
The crude product is purified by recrystallization from a solvent such as ethyl acetate to yield the final "triazole alcohol".[8]
Table 1: Reaction Conditions and Yields for Triazole Alcohol Synthesis
| Parameter | Embodiment 1[8] | Embodiment 2[8] | Embodiment 3[8] |
| Starting Material | cis-Bromoester (10g) | cis-Bromoester (10g) | cis-Bromoester (10g) |
| Base | K₂CO₃ (11.8g) | K₂CO₃ (8.3g) | K₂CO₃ (3.0g) |
| Catalyst | PEG 600 (0.1g) | PEG 400 (0.5g) | PEG 800 (1.0g) |
| Solvent | DMSO (50g) | DMSO (40g) | DMSO (30g) |
| Temperature | 189°C | 160°C | 140°C |
| Reaction Time | 15 hours | 20 hours | 40 hours |
| Yield | 82.4% | 78.4% | 70.3% |
| Product Purity | 87.60% | 88.20% | 89.80% |
| Isomer Content | 10.5% | 10.0% | 9.7% |
This intermediate is then typically converted to a mesylate or tosylate derivative, such as cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate, to make the alcohol a better leaving group for the subsequent condensation reaction.[10][11]
The Triazolone Side-Chain
The second key component is the triazolone side-chain, 2,4-Dihydro-4-[4–[4-[4–hydroxy phenyl]1-piperzinyl ] Phenyl]-2-(1-methyl propyl)-3 H - 1,2,4 Triazol-3-one.[11] The synthesis of this fragment is a multi-step process that begins with commercially available materials and builds the complex triazolone-piperazine structure.[]
Final Condensation and Purification
The final step in the synthesis is the condensation of the two key intermediates.
Experimental Protocol: this compound Synthesis
-
The triazolone side-chain intermediate (e.g., 100g) and the dioxolane methanesulfonate intermediate (e.g., 124.6g) are combined.[12]
-
A dipolar aprotic solvent, such as Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), is used as the reaction medium.[11][12]
-
A base, typically powdered potassium hydroxide or sodium hydroxide, is added to facilitate the reaction.[12][13]
-
The mixture is heated (e.g., to 60-65°C) and stirred for several hours until the reaction is complete.[12]
-
The resulting crude this compound is then subjected to purification, often involving recrystallization from a mixture of solvents like methanol and acetone, to yield the final active pharmaceutical ingredient (API).[11][12]
Table 2: Example Yield and Purity of Final Product
| Parameter | Value |
| Starting Materials | Triazolone side-chain (100g), Dioxolane sulfonate (124.6g) |
| Solvent | Dimethylsulfoxide (460 mL) |
| Base | Potassium hydroxide powder (25g) |
| Reaction Conditions | 60-65°C for 3 hours |
| Final Product Weight | 327.0 g (after initial workup) |
| Purity | 99% |
| Data sourced from patent example.[12] |
This compound Derivatives and Their Activities
Research into this compound derivatives aims to enhance its biological activity, improve its physicochemical properties, or explore new therapeutic applications.
Metal-Itraconazole Complexes
Novel zinc-itraconazole complexes, such as Zn(ITZ)₂Cl₂ and Zn(ITZ)₂(OH)₂, have been synthesized and characterized.[14][15] These complexes are formed by reacting this compound with the respective zinc salts under reflux in methanol.[14][15] Studies have shown that these Zn-ITZ complexes exhibit a broad spectrum of action, with enhanced antiparasitic and antifungal activity compared to this compound alone.[14][15]
Des-Triazole Analogues
Structure-activity relationship (SAR) studies have led to the development of des-triazole analogues to improve anti-Hedgehog pathway potency and drug-like properties.[6] These analogues are synthesized by replacing the triazolone side chain with various functionalities, such as hydrazine carboxamides or substituted amides.[6] The synthesis often utilizes key aniline intermediates derived from the dioxolane core.[6] These studies indicate that the triazolone region can be successfully modified to improve both potency and pharmacokinetic profiles.[6]
Mechanism of Action and Signaling Pathways
This compound's biological effects are mediated through distinct mechanisms.
Antifungal Action: Ergosterol Synthesis Inhibition
The primary antifungal mechanism of this compound is the inhibition of lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme.[2][4] This enzyme is crucial for the conversion of lanosterol to ergosterol. By disrupting this step, this compound depletes ergosterol in the fungal cell membrane, leading to increased permeability, compromised membrane integrity, and ultimately, fungal cell death.[3][4]
Anti-Cancer Action: Hedgehog Pathway Inhibition
This compound is a potent antagonist of the Hedgehog (Hh) signaling pathway, a cascade critical in embryonic development and implicated in various cancers when aberrantly activated.[5][6] this compound acts on the essential Hh pathway component Smoothened (Smo), preventing its ciliary accumulation, which is a key step in pathway activation.[5] This mechanism is distinct from its antifungal action and from other known Smo antagonists like cyclopamine.[5]
References
- 1. This compound | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships for this compound-Based Triazolone Analogues as Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic method of this compound key intermediate triazole compounds - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN101391994A - Synthetic method of this compound key intermediate triazole compounds - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. ipass.telangana.gov.in [ipass.telangana.gov.in]
- 12. WO2011121594A1 - A process for the preparation of this compound - Google Patents [patents.google.com]
- 13. CN101012222A - Method of synthesizing this compound - Google Patents [patents.google.com]
- 14. Synthesis and Biological Activity of Novel Zinc-Itraconazole Complexes in Protozoan Parasites and Sporothrix spp - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Activity of Novel Zinc-Itraconazole Complexes in Protozoan Parasites and Sporothrix spp - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Itraconazole's Impact on Cancer Cells: A Study of Proliferation and Apoptosis
Application Notes and Protocols for Researchers
Introduction
Itraconazole, a triazole antifungal agent, has demonstrated significant potential as an anticancer agent. Beyond its established use in treating fungal infections, emerging research reveals its ability to inhibit cancer cell proliferation and induce apoptosis (programmed cell death) in various cancer types. These anticancer effects are primarily attributed to its modulation of key cellular signaling pathways, most notably the Hedgehog (Hh) and mechanistic Target of Rapamycin (mTOR) pathways.[1][2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to investigate the effects of this compound on cell proliferation and apoptosis in a laboratory setting.
Mechanism of Action: Targeting Key Signaling Pathways
This compound's anticancer activity is multifaceted, primarily revolving around the inhibition of two critical signaling cascades:
-
Hedgehog (Hh) Signaling Pathway: The Hh pathway is crucial during embryonic development and is often aberrantly reactivated in various cancers, promoting tumor growth and survival. This compound has been shown to be a potent antagonist of the Hh pathway. It functions by binding to the Smoothened (SMO) receptor, a key component of the Hh signaling cascade, and inhibiting its function.[1] This inhibition prevents the activation of downstream transcription factors, particularly Glioma-associated oncogene homolog 1 (Gli1), leading to the downregulation of genes involved in cell proliferation and survival.[4][5][6]
-
mTOR (mechanistic Target of Rapamycin) Signaling Pathway: The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of the mTOR pathway is a common feature of many cancers. This compound has been shown to inhibit mTOR signaling, although the exact mechanism is still under investigation.[3][7] This inhibition leads to decreased phosphorylation of downstream effectors of mTOR, such as the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately resulting in reduced protein synthesis and cell proliferation.[3][8]
By targeting these pathways, this compound can effectively arrest the cell cycle and trigger apoptosis in cancer cells.
Diagram of this compound's Effect on the Hedgehog Signaling Pathway
References
- 1. This compound promotes melanoma cells apoptosis via inhibiting hedgehog signaling pathway-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the hedgehog pathway for the treatment of cancer using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. This compound induces apoptosis and cell cycle arrest via inhibiting Hedgehog signaling in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis and cell cycle arrest via inhibiting Hedgehog signaling in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blog.championsoncology.com [blog.championsoncology.com]
- 7. Induced Cell Cycle Arrest in Triple-Negative Breast Cancer by Combined Treatment of this compound and Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Itraconazole Efficacy Studies in Animal Models
These application notes provide detailed information and standardized protocols for conducting preclinical efficacy studies of itraconazole in various animal models of fungal infections. The content is intended for researchers, scientists, and drug development professionals in the field of mycology and infectious diseases.
Overview of this compound and its Mechanism of Action
This compound is a broad-spectrum triazole antifungal agent that is highly effective against a range of pathogenic fungi, including Candida spp., Aspergillus spp., Cryptococcus neoformans, Histoplasma capsulatum, and dermatophytes.[1][2] Its primary mechanism of action involves the inhibition of fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication.
Key Considerations for In Vivo Efficacy Studies
Successful and reproducible in vivo efficacy studies with this compound require careful consideration of several factors:
-
Animal Model Selection: The choice of animal model (e.g., mouse, rabbit, guinea pig) and the specific strain should be appropriate for the fungal pathogen and the type of infection being studied (e.g., systemic, pulmonary, cutaneous).[3] Immunosuppression is often necessary to establish a robust infection, particularly for opportunistic pathogens like Aspergillus fumigatus.[3]
-
This compound Formulation and Administration: this compound is a lipophilic compound with poor aqueous solubility.[4] Oral absorption can be variable and is influenced by the formulation and the presence of food.[5][6] The use of a cyclodextrin-based solution can improve oral bioavailability.[7][8] For consistent systemic exposure, intravenous administration may be preferred in some study designs.[7][9]
-
Efficacy Endpoints: Efficacy can be assessed through various endpoints, including survival analysis, determination of fungal burden in target organs (e.g., lungs, kidneys, brain) via colony-forming unit (CFU) counts, and clinical scoring of disease severity.[7][10]
Signaling Pathway of this compound's Antifungal Action
The following diagram illustrates the mechanism of action of this compound on the fungal cell.
Caption: Mechanism of action of this compound.
Experimental Protocols
Murine Model of Systemic Aspergillosis
This model is used to evaluate the efficacy of this compound against disseminated Aspergillus fumigatus infection in immunocompromised mice.
Experimental Workflow:
Caption: Workflow for murine systemic aspergillosis model.
Protocol:
-
Animals: Male BALB/c mice, 6-8 weeks old.
-
Immunosuppression: Administer cyclophosphamide at 150 mg/kg intraperitoneally on day -2 and 100 mg/kg on day +1 relative to infection.
-
Inoculum Preparation:
-
Culture A. fumigatus on Sabouraud dextrose agar for 5-7 days at 37°C.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.
-
Filter the suspension through sterile gauze to remove hyphae.
-
Wash the conidia twice with sterile saline by centrifugation.
-
Resuspend the conidia in sterile saline and adjust the concentration to 2.5 x 10^5 conidia/mL using a hemocytometer.
-
-
Infection: On day 0, infect mice by injecting 0.1 mL of the conidial suspension (2.5 x 10^4 conidia) into the lateral tail vein.
-
This compound Administration:
-
Begin treatment 24 hours post-infection.
-
For oral administration, use an this compound solution (e.g., in cyclodextrin) and administer by gavage at doses ranging from 5 to 50 mg/kg/day.[10]
-
For intravenous administration, use a formulation suitable for injection and administer at doses such as 2.5 to 5 mg/kg twice daily.
-
-
Efficacy Assessment:
-
Survival: Monitor survival daily for up to 14 days post-infection.
-
Fungal Burden: On day 4 post-infection (or at the time of death), euthanize a subset of mice. Aseptically remove kidneys and brain. Homogenize the organs in sterile saline, perform serial dilutions, and plate on Sabouraud dextrose agar. Incubate at 37°C for 24-48 hours and count the number of colonies to determine CFU per gram of tissue.[10]
-
Quantitative Data Summary:
| Fungal Infection | Animal Model | This compound Dose (mg/kg) | Efficacy Endpoint | Outcome | Reference |
| Systemic Aspergillosis | Mouse | 103.6 (ED50) | Survival | Increased survival compared to untreated controls. | [1] |
| Systemic Aspergillosis | Mouse | 25 (twice daily, oral) | Mortality and Fungal Burden | Slightly inferior to amphotericin B in reducing mortality and renal/brain fungal burden. | [10] |
| Invasive Aspergillosis | Rabbit | 20 and 40 (oral solution) | Survival and Fungal Burden | Improved survival and reduced tissue fungal burden compared to controls. | [8] |
Murine Model of Systemic Candidiasis
This model assesses the efficacy of this compound against disseminated Candida albicans infection.
Protocol:
-
Animals: Male ICR mice, 5-6 weeks old.[1]
-
Inoculum Preparation:
-
Culture C. albicans on Sabouraud dextrose agar at 35°C for 24 hours.
-
Harvest yeast cells and wash them twice with sterile saline.
-
Resuspend the yeast cells in sterile saline and adjust the concentration to 1 x 10^6 cells/mL.
-
-
Infection: On day 0, inject 0.1 mL of the yeast suspension (1 x 10^5 cells) into the lateral tail vein.[7]
-
This compound Administration:
-
Administer this compound orally or intravenously once daily at dosages ranging from 0.63 to 40 mg/kg.[7]
-
Treatment can be initiated shortly after infection.
-
-
Efficacy Assessment:
-
Survival: Monitor survival daily for a predefined period (e.g., until all control mice have died).[7]
-
Fungal Burden: At a specified time point, euthanize mice, remove kidneys, homogenize, and plate serial dilutions to determine CFU/gram of tissue.
-
Quantitative Data Summary:
| Fungal Infection | Animal Model | This compound Dose (mg/kg) | Efficacy Endpoint | Outcome | Reference |
| Systemic Candidiasis | Mouse | 32.9 (ED50) | Survival | Significantly more effective than ketoconazole (ED50 224 mg/kg). | [1] |
| Invasive Candidiasis | Mouse | 2.5, 10, 40 (IV and oral) | Survival | Significantly prolonged survival for strains with MICs ≤2.0 mg/L. | [7] |
Murine Model of Pulmonary Cryptococcosis
This model is used to evaluate this compound's efficacy in a pulmonary infection model with dissemination to the brain.
Protocol:
-
Animals: Male ddY mice.
-
Inoculum Preparation:
-
Culture Cryptococcus neoformans on Sabouraud dextrose agar.
-
Prepare a yeast suspension in sterile saline and adjust the concentration.
-
-
Infection: Intratracheal or intranasal inoculation of the yeast suspension.
-
This compound Administration: Administer this compound orally at a dose of 40 mg/kg/day.[1]
-
Efficacy Assessment:
-
Fungal Burden: At specific time points, determine the CFU count in the lungs and brain to assess the inhibition of fungal proliferation and dissemination.[1]
-
Quantitative Data Summary:
| Fungal Infection | Animal Model | This compound Dose (mg/kg/day) | Efficacy Endpoint | Outcome | Reference |
| Pulmonary Cryptococcosis | Mouse | 40 (oral) | Fungal Burden | Inhibited fungal proliferation in the lungs and dissemination to the brain. | [1] |
| Disseminated Cryptococcosis | Cat | 10 (oral) | Clinical and Mycological | Progressive decrease in serum cryptococcal antigen titer; no adverse side effects observed. | [11] |
Guinea Pig Model of Dermatophytosis
This model is suitable for evaluating the efficacy of this compound against cutaneous fungal infections.
Protocol:
-
Animals: Male Hartley guinea pigs.
-
Inoculum Preparation:
-
Culture Trichophyton mentagrophytes on a suitable agar medium.
-
Prepare a spore suspension.
-
-
Infection:
-
Shave an area on the back of the guinea pig.
-
Abrade the skin and apply the fungal spore suspension.
-
-
This compound Administration: Administer this compound orally.
-
Efficacy Assessment:
-
Clinical Scoring: Monitor the development of local symptoms (e.g., erythema, scaling).
-
Mycological Culture: On day 19 post-infection, take cutaneous tissue samples from the infected site for fungal culture to determine the culture-positive rate.[1]
-
Quantitative Data Summary:
| Fungal Infection | Animal Model | This compound Treatment | Efficacy Endpoint | Outcome | Reference |
| Dermatophytosis | Guinea Pig | Oral administration | Local Symptoms and Culture | Suppressed the development of local symptoms and lowered the culture-positive rate more effectively than ketoconazole. | [1] |
Feline Model of Dermatophytosis (Microsporum canis)
This model evaluates the efficacy of this compound in a natural host for this common dermatophyte.
Protocol:
-
Animals: Domestic shorthair cats.
-
Infection: Experimental induction of Microsporum canis infection.[12]
-
This compound Administration: Administer this compound oral solution at 5 mg/kg once daily for 1 week on alternate weeks for a total of 5 weeks (pulse therapy).[12]
-
Efficacy Assessment:
Quantitative Data Summary:
| Fungal Infection | Animal Model | This compound Dose (mg/kg) | Efficacy Endpoint | Outcome | Reference |
| Microsporum canis | Cat | 5 (pulse therapy) | Mycological and Clinical Cure | 60% mycological cure and 97.5% clinical cure in treated cats vs. 2.5% and 15% in controls, respectively. | [12][13] |
Murine Model of Disseminated Histoplasmosis
This model is used to assess the efficacy of this compound against systemic Histoplasma capsulatum infection.
Protocol:
-
Animals: BALB/c mice.
-
Inoculum Preparation:
-
Culture the yeast phase of H. capsulatum in a suitable broth.
-
Wash and resuspend the yeast cells in sterile saline.
-
-
Infection: Intravenous injection of the yeast suspension.
-
This compound Administration: Administer this compound orally at a dose of 10 mg/kg every 24 hours.[14]
-
Efficacy Assessment:
-
Fungal Burden: Determine the CFU count in the lungs and spleen.
-
Survival: Monitor survival over a defined period.
-
Quantitative Data Summary:
| Fungal Infection | Animal Model | This compound Dose (mg/kg/day) | Efficacy Endpoint | Outcome | Reference |
| Disseminated Histoplasmosis | Dog and Cat | 10 (oral) | Clinical Cure | Treatment of choice for disseminated histoplasmosis. | |
| Disseminated Histoplasmosis | Cat | 10 (5 mg/kg twice daily) | Clinical Cure | All 8 treated cats were cured. |
Conclusion
The animal models described in these application notes are valuable tools for the preclinical evaluation of this compound's efficacy against a variety of fungal pathogens. The provided protocols offer a framework for conducting these studies in a standardized and reproducible manner. The choice of model, immunosuppression regimen, this compound formulation and dosing, and efficacy endpoints should be carefully considered and tailored to the specific objectives of the study. The quantitative data summarized from various studies underscore the potent and broad-spectrum antifungal activity of this compound in vivo.
References
- 1. [The therapeutic effects of this compound, a new triazole antifungal agent, for experimental fungal infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungals for Integumentary Disease in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Animal Models of Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] The pharmacokinetics of this compound in animals and man: an overview | Semantic Scholar [semanticscholar.org]
- 5. Interspecies comparison of the oral absorption of this compound in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | VCA Animal Hospitals [vcahospitals.com]
- 7. Correlation of in vitro activity and in vivo efficacy of this compound intravenous and oral solubilized formulations by testing Candida strains with various this compound susceptibilities in a murine invasive infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dose-Dependent Pharmacokinetics of this compound after Intravenous or Oral Administration to Rats: Intestinal First-Pass Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. Efficacy of this compound oral solution using an alternating-week pulse therapy regimen for treatment of cats with experimental Microsporum canis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of this compound oral solution using an alternating-week pulse therapy regimen for treatment of cats with experimental Microsporum canis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histoplasmosis in Animals - Infectious Diseases - Merck Veterinary Manual [merckvetmanual.com]
Application Notes: Quantification of Itraconazole in Human Plasma by HPLC
References
- 1. ijpbs.com [ijpbs.com]
- 2. Determination of this compound in human plasma by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Itraconazole and its Metabolites in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the simultaneous quantification of the antifungal drug itraconazole and its major metabolites—hydroxy-itraconazole, keto-itraconazole, and N-desalkyl-itraconazole—in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a triazole antifungal agent widely used for treating various fungal infections.[1][2] Due to significant inter-patient pharmacokinetic variability, therapeutic drug monitoring of this compound and its active metabolite, hydroxy-itraconazole, is crucial for optimizing clinical outcomes.[3] This method employs a simple protein precipitation for sample preparation and a rapid LC-MS/MS analysis, ensuring high sensitivity, specificity, and throughput for research, clinical, and drug development applications.
Introduction
This compound is a potent inhibitor of cytochrome P450 3A4 (CYP3A4) and is extensively metabolized in the liver by this enzyme.[2][4] The primary and pharmacologically active metabolite is hydroxy-itraconazole, which circulates in plasma at concentrations often exceeding the parent drug.[2][5] Other significant metabolites include keto-itraconazole and N-desalkyl-itraconazole.[2][5][6] Given the complexity of its metabolism and potential for drug-drug interactions, a robust and reliable analytical method is essential for accurately quantifying this compound and its metabolites.[4] LC-MS/MS offers superior sensitivity and specificity compared to other analytical techniques, making it the method of choice for this application.[6][7] This document outlines a validated LC-MS/MS method suitable for pharmacokinetic studies and therapeutic drug monitoring research.
This compound Metabolism
This compound undergoes extensive metabolism primarily through the CYP3A4 enzyme system. The main metabolic pathways include hydroxylation, N-dealkylation, and oxidative degradation of the piperazine ring.[2] The major metabolites are:
-
Hydroxy-itraconazole (OH-ITZ): The most abundant and active metabolite.
-
Keto-itraconazole (Keto-ITZ): Another metabolite formed through oxidation.
-
N-desalkyl-itraconazole (ND-ITZ): Formed via N-dealkylation.[8]
Experimental Protocol
This protocol is designed for the analysis of this compound and its metabolites in human plasma.
Materials and Reagents
-
This compound, Hydroxy-itraconazole, Keto-itraconazole, N-desalkyl-itraconazole analytical standards
-
This compound-d5 or this compound-d9 (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (K2EDTA)
-
Ultrapure water
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting this compound and its metabolites from plasma.[3][9][10]
-
Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 50 µL of the internal standard working solution (e.g., 100 ng/mL of this compound-d5 in methanol) to each tube.[9]
-
Add 400 µL of acetonitrile containing 0.5% formic acid to each tube to precipitate the plasma proteins.[9]
-
Vortex the samples for 1 minute at 1800 rpm.[9]
-
Centrifuge the samples at 3500 rpm for 5 minutes.[9]
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
Liquid Chromatography Conditions
A reverse-phase chromatographic separation is employed to resolve the analytes from endogenous plasma components.
| Parameter | Condition |
| Column | Agilent Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm[9] |
| Mobile Phase A | 10 mM Ammonium formate in water with 1% formic acid[9] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[9] |
| Flow Rate | 0.500 mL/min[9] |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometry Conditions
The analysis is performed on a triple quadrupole mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Nebulizer Gas | Nitrogen |
| Collision Gas | Argon |
MRM Transitions
The following MRM transitions are monitored for the quantification of this compound and its metabolites.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 705.2 | 392.1 | 38 |
| Hydroxy-itraconazole | 721.2 | 408.1 | 37 |
| Keto-itraconazole | 719.1 | 406.1 | 37 |
| N-desalkyl-itraconazole | 565.2 | 252.1 | 31 |
| This compound-d5 (IS) | 710.2 | 397.1 | 38 |
| This compound-d9 (IS) | 714.25 | 401.15 | 36[11] |
Note: this compound has chlorine isotopes, and monitoring the [M+2]+ peak can help reduce interferences.[9]
Data Analysis and Performance Characteristics
Calibration Curve
Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
Linearity, Precision, and Accuracy
The method should be validated to demonstrate its performance characteristics. Representative data is summarized below.
| Analyte | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| This compound | 1-250[9] | < 15 | < 15 | 85-115 |
| Hydroxy-itraconazole | 1-250[9] | < 15 | < 15 | 85-115 |
| Keto-itraconazole | 1-100[6] | < 15 | < 15 | 85-115 |
| N-desalkyl-itraconazole | 1-100[6] | < 15 | < 15 | 85-115 |
The presented ranges and performance metrics are examples and should be established during in-house method validation.
Conclusion
The LC-MS/MS method described provides a robust, sensitive, and specific approach for the simultaneous quantification of this compound and its major metabolites in human plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in research and drug development. This application note serves as a comprehensive guide for researchers and scientists working on the analysis of this compound.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. This compound | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2800 - this compound LC MSMS | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Contribution of this compound Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of this compound and its CYP3A4-mediated metabolites including N-desalkyl this compound in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 8. Stereospecific Metabolism of this compound by CYP3A4: Dioxolane Ring Scission of Azole Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of a method for this compound and major metabolite hydroxythis compound for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Speed Analysis of this compound in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Itraconazole Crystallography for Binding Site Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the crystallographic analysis of itraconazole binding to its primary target, the enzyme lanosterol 14α-demethylase (CYP51 or Erg11p). Understanding the precise binding mode of this compound is crucial for the development of new antifungal agents with improved efficacy and reduced resistance.
Introduction
This compound is a broad-spectrum triazole antifungal agent that functions by inhibiting CYP51, a key enzyme in the ergosterol biosynthesis pathway in fungi.[1] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. X-ray crystallography provides a high-resolution, three-dimensional view of the this compound-CYP51 complex, revealing the specific molecular interactions that govern binding. This structural information is invaluable for structure-based drug design, enabling the rational design of novel antifungals that can overcome existing resistance mechanisms.
Data Presentation: this compound Binding and Crystallographic Data
The following table summarizes key quantitative data for this compound in complex with its target enzyme, CYP51, from various fungal species. This data is essential for comparative analysis and for understanding the drug's potency and structural interactions.
| Target Organism | PDB ID | Resolution (Å) | Binding Affinity (Kd) | IC50 |
| Saccharomyces cerevisiae | 5EQB | 2.19 | - | - |
| Saccharomyces cerevisiae | 4K0F | 1.90 | - | - |
| Candida albicans | - | - | 10 - 26 nM | 0.4 - 0.6 µM |
| Trichophyton rubrum | - | - | 53 nM | 0.26 µM |
Note: Data is compiled from multiple sources.[2][3][4][5][6] Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates tighter binding. IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. PDB ID refers to the Protein Data Bank entry for the crystal structure.
Signaling Pathway: Ergosterol Biosynthesis Inhibition
This compound targets the ergosterol biosynthesis pathway, a critical process for fungal cell membrane integrity. The following diagram illustrates the key steps in this pathway and the point of inhibition by this compound.
Experimental Workflow: From Gene to Structure
The following diagram outlines the major steps involved in determining the crystal structure of the this compound-CYP51 complex.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific CYP51 orthologs.
CYP51 Expression and Purification
This protocol describes the expression of recombinant CYP51 in E. coli and its subsequent purification.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the CYP51 gene with an affinity tag (e.g., His-tag)
-
Luria-Bertani (LB) broth and agar
-
Ampicillin (or other appropriate antibiotic)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Size-exclusion chromatography buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Ni-NTA affinity resin
-
Size-exclusion chromatography column
Protocol:
-
Transformation: Transform the CYP51 expression plasmid into a suitable E. coli expression strain. Plate the transformed cells on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB broth with the antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to improve protein solubility.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization on ice.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged CYP51 with elution buffer.
-
Size-Exclusion Chromatography: Concentrate the eluted protein and load it onto a size-exclusion chromatography column pre-equilibrated with the appropriate buffer to further purify the protein and remove aggregates.
-
Purity Assessment: Analyze the purified protein by SDS-PAGE to assess its purity. Pool the fractions containing pure CYP51.
Co-crystallization of this compound-CYP51 Complex
This protocol outlines the co-crystallization of the purified CYP51 protein with this compound.
Materials:
-
Purified CYP51 protein (5-10 mg/mL)
-
This compound stock solution (e.g., 10-50 mM in DMSO)
-
Crystallization screens (commercial or in-house)
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion)
Protocol:
-
Complex Formation: Prepare the this compound-CYP51 complex by adding a 2-5 fold molar excess of this compound to the purified protein solution. Incubate the mixture on ice for at least 1 hour to allow for complex formation.
-
Centrifugation: Centrifuge the complex solution at 14,000 x g for 10 minutes at 4°C to remove any precipitate.
-
Crystallization Screening: Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method. Mix the protein-ligand complex solution with the reservoir solution from the crystallization screen in a 1:1 ratio.
-
Incubation: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
-
Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by varying the precipitant concentration, pH, and additives to obtain larger, diffraction-quality crystals.
X-ray Diffraction Data Collection and Analysis
This protocol provides a general overview of X-ray diffraction data collection and subsequent analysis.
Materials:
-
Diffraction-quality crystals of the this compound-CYP51 complex
-
Cryoprotectant solution (reservoir solution supplemented with 20-30% glycerol or other cryoprotectant)
-
Crystal mounting loops
-
Liquid nitrogen
-
Synchrotron or in-house X-ray source
Protocol:
-
Crystal Harvesting: Carefully harvest a single crystal from the crystallization drop using a mounting loop.
-
Cryo-protection: Briefly soak the crystal in a cryoprotectant solution to prevent ice formation during flash-cooling.
-
Flash-Cooling: Immediately plunge the crystal into liquid nitrogen to flash-cool it.
-
Data Collection: Mount the frozen crystal on the goniometer of the X-ray diffractometer. Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.[7]
-
Data Processing: Process the raw diffraction data using software such as MOSFLM or XDS to integrate the reflection intensities and determine the unit cell parameters and space group.[8]
-
Structure Solution: Solve the crystal structure using molecular replacement, using a previously determined structure of a homologous protein as a search model.
-
Model Building and Refinement: Build the atomic model of the this compound-CYP51 complex into the electron density map using software like Coot. Refine the model against the diffraction data using refinement software such as Phenix or Refmac5 to improve the fit of the model to the data.
-
Binding Site Analysis: Analyze the final refined structure to identify the specific interactions between this compound and the amino acid residues in the CYP51 active site. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. Visualization software such as PyMOL or Chimera is used for this analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. wwPDB: pdb_00004k0f [wwpdb.org]
- 7. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]
- 8. Protein XRD Protocols - X-ray Diffraction Data Processing [sites.google.com]
Application Notes and Protocols: Itraconazole Molecular Docking with Fungal Enzymes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the molecular docking of itraconazole with its primary fungal enzyme target, lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. This document includes collated quantitative data from various studies, detailed protocols for performing molecular docking simulations, and methods for in vitro validation.
Introduction to this compound and its Fungal Target
This compound is a broad-spectrum triazole antifungal agent used to treat a variety of fungal infections.[1][2] Its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[3] By disrupting ergosterol synthesis, this compound compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication. The high affinity of this compound for fungal CYP51 compared to its human counterpart is a key factor in its therapeutic efficacy.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from various molecular docking and in vitro studies of this compound with fungal CYP51. This data provides insights into the binding affinity and inhibitory potential of this compound against its target.
Table 1: Molecular Docking and Binding Energy Data for this compound with Fungal CYP51
| Fungal Species | PDB ID of CYP51 | Docking Software/Method | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Reference |
| Candida albicans | 5V5Z | Glide (Schrödinger) | -11.511 | - | [3] |
| Candida albicans | 4LXJ | AutoDock Vina | -9.3 (with PIK3R1) | - | |
| Candida spp. | Homology Models | AutoDock Vina | -6.11 to -9.43 | - | [5] |
| Zebrafish (model) | Homology Model | AutoDock | - | -9.7 | [6] |
| Candida albicans | Not Specified | MM-GBSA | - | -15 to -55 (typical range) | [7] |
Table 2: In Vitro Inhibition and Binding Affinity Data for this compound against Fungal CYP51
| Fungal Species/System | Assay Type | Parameter | Value | Reference |
| Candida albicans | CYP51 Reconstitution Assay | IC₅₀ | 1.2 - 1.3 µM | [8] |
| Malassezia globosa | Spectral Titration | Kd | 2 ± 1 nM | [9] |
| Trichophyton rubrum | Spectral Titration | Kd | 53 nM | [9] |
| Candida albicans | CYP51 Activity Assay | IC₅₀ | 7.6 nM | [8] |
| Trypanosoma cruzi | Fluorescence-based Inhibition Assay | IC₅₀ | 0.029 µM | [10] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the ergosterol biosynthesis pathway inhibited by this compound and the general workflow for molecular docking studies.
Ergosterol Biosynthesis Pathway and this compound's Point of Inhibition
General Molecular Docking Workflow
Experimental Protocols
The following are detailed protocols for performing molecular docking of this compound with fungal CYP51 using commonly cited software, and for the subsequent in vitro validation of the docking results.
Protocol for Molecular Docking using AutoDock Vina
This protocol outlines the steps for docking this compound to a fungal CYP51 protein structure.
I. Software and Prerequisites:
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: The docking engine.
-
PyMOL or Chimera: For visualization.
-
Protein Structure: Download the desired fungal CYP51 PDB file (e.g., 5V5Z for C. albicans CYP51) from the Protein Data Bank.
-
Ligand Structure: Download the 3D structure of this compound in SDF format from PubChem (CID 55283).[1]
II. Protein Preparation:
-
Launch AutoDock Tools (ADT).
-
Load the CYP51 PDB file (File > Read Molecule).
-
Remove water molecules (Edit > Delete Water).
-
Add polar hydrogens (Edit > Hydrogens > Add > Polar Only).
-
Add Kollman charges to the protein (Grid > Macromolecule > Choose). Select the protein and click "Select Molecule". ADT will automatically add charges.
-
Save the prepared protein in PDBQT format (File > Save > Write PDBQT).
III. Ligand Preparation:
-
Open the this compound SDF file in a molecular viewer like PyMOL.
-
Save the this compound structure as a PDB file.
-
In ADT, load the this compound PDB file (Ligand > Input > Open).
-
Define the root and rotatable bonds for the ligand (Ligand > Torsion Tree > Detect Root and Ligand > Torsion Tree > Choose Torsions).
-
Save the prepared ligand in PDBQT format (Ligand > Output > Save as PDBQT).
IV. Grid Box Generation:
-
In ADT, with the prepared protein loaded, go to Grid > Grid Box.
-
A grid box will appear around the protein. Adjust the center and dimensions of the box to encompass the active site of CYP51. The active site is typically located near the heme group.
-
Note the coordinates for the center of the grid box (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z).
V. Docking Execution:
-
Create a configuration file (e.g., conf.txt) with the following information:
-
Open a terminal or command prompt and navigate to the directory containing your files.
-
Execute AutoDock Vina with the following command: vina --config conf.txt --log log.txt
VI. Results Analysis:
-
The output file docking_results.pdbqt will contain the docked poses of this compound, ranked by binding affinity (in kcal/mol).
-
Visualize the docked poses in PyMOL or Chimera by loading both the prepared protein PDBQT and the docking_results.pdbqt file.
-
Analyze the interactions (hydrogen bonds, hydrophobic interactions) between this compound and the active site residues of CYP51.
Protocol for Molecular Docking using Schrödinger Glide
This protocol provides a general workflow for docking using the Schrödinger software suite.
I. Software and Prerequisites:
-
Schrödinger Suite (Maestro, LigPrep, Protein Preparation Wizard, Glide): A commercial software package.[11]
-
Protein and ligand structures as described for AutoDock Vina.
II. Protein and Ligand Preparation:
-
Import the CYP51 PDB structure into Maestro.
-
Use the Protein Preparation Wizard to prepare the protein. This includes assigning bond orders, adding hydrogens, creating disulfide bonds, removing waters, and performing a restrained minimization.
-
Import the this compound structure.
-
Use LigPrep to generate low-energy conformers of this compound, correct ionization states at a physiological pH, and generate tautomers.[12]
III. Receptor Grid Generation:
-
With the prepared protein, open the Receptor Grid Generation panel in Glide.
-
Define the active site by selecting the co-crystallized ligand (if present) or by manually selecting residues in the active site to define the center of the grid box.
-
Generate the grid file.
IV. Ligand Docking:
-
Open the Ligand Docking panel in Glide.
-
Select the previously generated grid file.
-
Select the prepared this compound ligand file.
-
Choose the docking precision (e.g., SP for standard precision or XP for extra precision).[13]
-
Run the docking job.
V. Results Analysis:
-
The results will be available in the Maestro project table.
-
Analyze the GlideScore, docking score, and other energy terms.
-
Visualize the docked poses and interactions within the Maestro interface.
Protocol for In Vitro CYP51 Inhibition Assay
This protocol describes a fluorescence-based assay to validate the inhibitory effect of this compound on CYP51 activity.[10][14]
I. Materials and Reagents:
-
Recombinant fungal CYP51 enzyme.
-
CYP reductase.
-
Fluorescent substrate (e.g., a derivative of 7-benzyloxy-4-(trifluoromethyl)-coumarin that is a substrate for CYP51).
-
NADPH (cofactor).
-
This compound stock solution (in DMSO).
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
96-well black microplates.
-
Fluorescence plate reader.
II. Assay Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant CYP51, and CYP reductase in each well of the microplate.
-
Add varying concentrations of this compound (and a DMSO control) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorescent substrate and NADPH to each well.
-
Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths for the fluorogenic product. The reaction is the O-dealkylation of the substrate, leading to a fluorescent product.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
III. Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of CYP51 activity) by fitting the data to a dose-response curve.
Conclusion
The molecular docking of this compound with fungal CYP51 is a well-established paradigm in antifungal drug research. The quantitative data consistently demonstrates a high binding affinity and potent inhibitory activity. The provided protocols offer a framework for researchers to conduct their own in silico and in vitro investigations into the interaction of this compound and other potential antifungal compounds with this critical fungal enzyme. The combination of computational and experimental approaches is essential for the validation of potential drug candidates and for furthering our understanding of the molecular basis of antifungal drug action.
References
- 1. This compound | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Molecular Docking, and Antimycotic Evaluation of Some 3-Acyl Imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification, Modeling and Ligand Affinity of Early Deuterostome CYP51s, and Functional Characterization of Recombinant Zebrafish Sterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. schrodinger.com [schrodinger.com]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. schrodinger.com [schrodinger.com]
- 14. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Itraconazole Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting drug-drug interaction (DDI) studies using itraconazole, a potent inhibitor of cytochrome P450 3A4 (CYP3A4). The following sections detail the mechanism of action, provide quantitative data on its inhibitory effects, and offer step-by-step protocols for in vitro and in vivo studies.
Introduction
This compound is a triazole antifungal agent widely recognized by regulatory agencies as a strong CYP3A4 inhibitor for use in clinical DDI studies.[1][2][3] Its primary mechanism of action in a DDI context is the inhibition of CYP3A4, a key enzyme responsible for the metabolism of a vast number of drugs.[4][5] Understanding the potential for a new chemical entity (NCE) to be a substrate of CYP3A4 is a critical step in drug development. Co-administration of a CYP3A4 substrate with this compound can lead to elevated plasma concentrations of the substrate, potentially increasing its pharmacological effects and the risk of adverse reactions.[5][6][7] this compound itself is metabolized by CYP3A4 to several metabolites, including hydroxy-itraconazole (OH-ITZ), keto-itraconazole (keto-ITZ), and N-desalkyl-itraconazole (ND-ITZ), which are also potent CYP3A4 inhibitors and contribute significantly to the overall inhibitory effect observed in vivo.[8][9][10][11]
Mechanism of CYP3A4 Inhibition
This compound and its metabolites act as competitive inhibitors of CYP3A4.[9] This means they bind to the active site of the enzyme, preventing the substrate from binding and being metabolized. The inhibition is potent, with unbound Ki values in the low nanomolar range. The contribution of its metabolites is crucial for the discrepancy often observed between in vitro predictions and in vivo outcomes, as they circulate in vivo at significant concentrations.[8][10]
Quantitative Data for this compound and its Metabolites
The following tables summarize key pharmacokinetic and inhibitory parameters for this compound and its major active metabolites. This data is essential for designing and interpreting DDI studies.
Table 1: In Vitro Inhibition of CYP3A4
| Compound | Inhibition Parameter | Value (nM) | Substrate Probe | Source |
| This compound | Unbound Ki | 1.3 | Midazolam | [9] |
| This compound | Unbound IC50 | 6.1 | Midazolam | [9] |
| Hydroxy-itraconazole (OH-ITZ) | Unbound Ki | 14.4 | Midazolam | [9] |
| Hydroxy-itraconazole (OH-ITZ) | Unbound IC50 | 4.6 | Midazolam | [9] |
| Keto-itraconazole (keto-ITZ) | Unbound IC50 | 7.0 | Midazolam | [9] |
| N-desalkyl-itraconazole (ND-ITZ) | Unbound IC50 | 0.4 | Midazolam | [9] |
Table 2: Pharmacokinetic Parameters of this compound and Metabolites
| Compound | Parameter | Value | Conditions | Source |
| This compound | Unbound Km | 3.9 nM | In vitro | [9] |
| This compound | Oral Bioavailability | ~55% | With a full meal | [5] |
| This compound | Elimination Half-life (t1/2) | 37 ± 17 hours | In cirrhotic subjects | [6] |
| Hydroxy-itraconazole (OH-ITZ) | Unbound Km | 27 nM | In vitro | [9] |
| Keto-itraconazole (keto-ITZ) | Unbound Km | 1.4 nM | In vitro | [9] |
Experimental Protocols
In Vitro CYP3A4 Inhibition Assay
Objective: To determine the inhibitory potential (IC50 or Ki) of a test compound against CYP3A4 using this compound as a positive control.
Materials:
-
Human liver microsomes (HLM)
-
CYP3A4 probe substrate (e.g., midazolam, testosterone)
-
NADPH regenerating system
-
Test compound
-
This compound (positive control)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
LC-MS/MS for analysis
Protocol:
-
Prepare Solutions: Prepare stock solutions of the test compound and this compound in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the incubation buffer.
-
Incubation: In a 96-well plate, add the HLM, NADPH regenerating system, and either the test compound, this compound (at various concentrations), or vehicle control.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the CYP3A4 probe substrate to initiate the metabolic reaction.
-
Incubate: Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.
-
Analysis: Quantify the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of inhibition versus the inhibitor concentration. Fit the data to a suitable model to determine the IC50 value. If determining Ki, repeat the experiment at multiple substrate concentrations.
Clinical Drug-Drug Interaction Study Protocol
Objective: To evaluate the effect of this compound on the pharmacokinetics of a new chemical entity (NCE) in healthy volunteers.
Study Design:
-
Open-label, two-period, fixed-sequence design.[12]
-
Period 1: Administer a single dose of the NCE alone.
-
Washout Period: A sufficient washout period for the NCE.
-
Period 2: Administer this compound for a specified duration to achieve steady-state concentrations, then co-administer a single dose of the NCE with this compound.[12][13]
Subject Population:
-
Healthy male and female subjects.[14]
Dosing Regimen:
-
NCE: Single oral dose.
-
This compound: A common regimen is 200 mg once daily.[1][12] To achieve maximal inhibition, various dosing strategies can be simulated using PBPK modeling, such as a loading dose (e.g., 200 mg twice daily on day 1) followed by a maintenance dose.[1] The duration of this compound administration should be sufficient to achieve steady-state inhibition, typically at least 4 days.[1]
Pharmacokinetic Sampling:
-
Collect serial blood samples at predefined time points after the NCE administration in both periods.
-
Plasma should be separated and stored frozen until analysis.
-
Analytes to measure in plasma: NCE, this compound, and hydroxy-itraconazole.[14]
Data Analysis:
-
Calculate pharmacokinetic parameters for the NCE in both periods (with and without this compound), including AUC (Area Under the Curve) and Cmax (Maximum Concentration).
-
Determine the geometric mean ratios of AUC and Cmax (NCE with this compound / NCE alone) and their 90% confidence intervals to quantify the magnitude of the interaction.[15]
Logical Framework for DDI Assessment
The decision to conduct a clinical DDI study with this compound is typically based on prior in vitro data. The following diagram illustrates the logical flow for assessing the DDI potential of an NCE as a CYP3A4 substrate.
Conclusion
This compound is an indispensable tool in the clinical investigation of CYP3A4-mediated drug interactions. A thorough understanding of its inhibitory mechanism, the contribution of its metabolites, and adherence to well-designed study protocols are essential for accurately characterizing the DDI potential of new drugs. The use of in vitro data and PBPK modeling can further refine the need for and design of clinical studies, ultimately ensuring the safe and effective use of new therapeutic agents.
References
- 1. Recommendations for the Design of Clinical Drug–Drug Interaction Studies With this compound Using a Mechanistic Physiologically‐Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recommendations for the Design of Clinical Drug-Drug Interaction Studies With this compound Using a Mechanistic Physiologically-Based Pharmacokinetic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. filecache.investorroom.com [filecache.investorroom.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. This compound CAPSULES Rx Only [dailymed.nlm.nih.gov]
- 8. Contribution of this compound Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of this compound metabolites in CYP3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] ROLE OF this compound METABOLITES IN CYP3A4 INHIBITION | Semantic Scholar [semanticscholar.org]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. hra.nhs.uk [hra.nhs.uk]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Drug-drug interaction study with this compound supplemented with physiologically based pharmacokinetic modelling to characterize the effect of CYP3A inhibitors on venglustat pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging of Itraconazole Biodistribution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of current and potential in vivo imaging techniques to study the biodistribution of the antifungal agent itraconazole. Detailed protocols for established methods and generalized procedures for advanced imaging modalities are included to guide researchers in designing and executing biodistribution studies.
Introduction
This compound is a broad-spectrum triazole antifungal agent with a complex pharmacokinetic profile characterized by high lipophilicity and extensive tissue distribution.[1] Understanding its concentration in various tissues and organs is crucial for optimizing therapeutic efficacy and minimizing potential toxicity. In vivo imaging techniques offer powerful, non-invasive tools to visualize and quantify the biodistribution of this compound in real-time, providing invaluable data for drug development and research. This document outlines key methodologies for tracking this compound in vivo.
Quantitative Biodistribution Data
The following tables summarize quantitative data on this compound biodistribution in various tissues from preclinical studies. These values are typically determined by harvesting tissues at specific time points post-administration and measuring drug concentration using techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS).
Table 1: Biodistribution of this compound in Rats Following Intravenous Administration of a Liposomal Formulation
| Tissue | Concentration (µg/g or µg/mL) | Time Point |
| Liver | 15.2 ± 3.5 | 24 h |
| Spleen | 12.8 ± 2.9 | 24 h |
| Lung | 8.5 ± 2.1 | 24 h |
| Kidney | 3.1 ± 0.8 | 24 h |
| Heart | 2.5 ± 0.6 | 24 h |
| Plasma | 1.2 ± 0.3 | 24 h |
Data adapted from a study investigating a novel liposomal formulation of this compound.[2]
Table 2: Biodistribution of this compound in Guinea Pig Tissues After a Single Oral Dose
| Tissue | Cmax (µg/g) | Tmax (h) | AUC (µg·h/g) |
| Stratum Corneum | 31.6 | 2 | 949 |
| Epidermis-Cutis | Not Reported | Not Reported | 120 (AUC72) |
| Subcutaneous Fatty Tissue | Not Reported | Not Reported | 28.9 (AUC72) |
| Plasma | 0.70 (µg/mL) | 2 | Not Reported |
Data extracted from a study on the intracutaneous distribution of this compound.[3]
Experimental Protocols
Protocol 1: Determination of this compound Biodistribution using HPLC-MS/MS
This protocol describes the standard method for quantifying this compound in plasma and tissue homogenates.
1. Materials and Reagents:
-
This compound standard (analytical grade)
-
Internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Tissue homogenizer
-
Centrifuge
-
HPLC system coupled with a mass spectrometer (MS)
2. Animal Model and Dosing:
-
Select an appropriate animal model (e.g., rats, mice).
-
Administer this compound formulation via the desired route (e.g., oral, intravenous).
-
At predetermined time points, euthanize animals and collect blood and tissues of interest.
3. Sample Preparation:
-
Plasma: Collect blood in tubes containing an anticoagulant. Centrifuge to separate plasma.
-
Tissues: Weigh and homogenize harvested tissues in a suitable buffer.
-
Extraction:
-
To a known volume of plasma or tissue homogenate, add a known concentration of the internal standard.
-
Add acetonitrile to precipitate proteins.
-
Vortex and centrifuge to pellet the precipitate.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.
-
4. HPLC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitor the specific mass-to-charge ratio (m/z) transitions for this compound and the internal standard.
-
5. Data Analysis:
-
Construct a calibration curve using known concentrations of this compound standard.
-
Quantify the concentration of this compound in the samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.
-
Express tissue concentrations as µg of this compound per gram of tissue (µg/g).
Protocol 2: In Vivo Fluorescence Imaging (Generalized Protocol)
This protocol provides a general framework for tracking this compound biodistribution using fluorescence imaging. This requires conjugating this compound to a fluorescent dye or encapsulating a fluorescent probe within an this compound-loaded nanoparticle.
1. Materials and Reagents:
-
Fluorescently labeled this compound or this compound formulation containing a fluorescent probe.
-
In vivo fluorescence imaging system.
-
Anesthetizing agent (e.g., isoflurane).
2. Animal Model and Administration:
-
Use an appropriate animal model, preferably with low skin pigmentation to minimize autofluorescence.
-
Administer the fluorescently labeled this compound formulation.
3. Imaging Procedure:
-
Anesthetize the animal and place it in the imaging chamber.
-
Acquire images at various time points post-administration.
-
Use appropriate excitation and emission filters for the specific fluorophore.
-
After the final imaging session, euthanize the animal and harvest organs for ex vivo imaging to confirm and quantify the signal distribution.
4. Data Analysis:
-
Use the imaging software to quantify the fluorescence intensity in regions of interest (ROIs) corresponding to different organs.
-
Express the data as radiant efficiency or other appropriate units to represent the relative accumulation of the fluorescent probe.
Protocol 3: SPECT/CT Imaging (Generalized Protocol)
1. Radiolabeling of this compound (Conceptual):
-
Chelation: this compound would likely need to be conjugated to a bifunctional chelator (e.g., DTPA, HYNIC) that can bind 99mTc.
-
Labeling Reaction:
-
Dissolve the chelator-conjugated this compound in a suitable buffer.
-
Add a reducing agent (e.g., stannous chloride) to reduce the pertechnetate (99mTcO4-).
-
Add the 99mTc-pertechnetate solution and incubate at an optimized temperature and pH.
-
Purify the 99mTc-labeled this compound using techniques like size-exclusion chromatography.
-
Perform quality control to determine radiochemical purity.
-
2. Animal Model and Administration:
-
Administer a known activity of 99mTc-labeled this compound to the animal model via intravenous injection.
3. SPECT/CT Imaging:
-
At various time points, anesthetize the animal and acquire SPECT images.
-
A co-registered CT scan provides anatomical reference.
-
Following the final scan, euthanize the animal, harvest organs, and measure radioactivity using a gamma counter to confirm imaging data.
4. Data Analysis:
-
Reconstruct SPECT images and quantify the radioactivity in different organs.
-
Express the data as a percentage of the injected dose per gram of tissue (%ID/g).
Protocol 4: PET/CT Imaging (Generalized Protocol)
Positron Emission Tomography (PET) offers higher sensitivity and resolution than SPECT. Labeling this compound with a positron-emitting isotope like Fluorine-18 (18F) would be required. A specific, validated protocol for 18F-labeling of this compound is not currently established in published literature. The following is a conceptual outline.
1. Radiolabeling of this compound (Conceptual):
-
Precursor Synthesis: A precursor molecule of this compound amenable to 18F-fluorination would need to be synthesized (e.g., with a leaving group for nucleophilic substitution).
-
Radiosynthesis:
-
Produce [18F]fluoride via a cyclotron.
-
Perform a nucleophilic substitution reaction between the this compound precursor and [18F]fluoride, often facilitated by a phase-transfer catalyst and heating.
-
Purify the resulting 18F-labeled this compound using HPLC.
-
Formulate the final product in a biocompatible solution and perform quality control.
-
2. Animal Model and Administration:
-
Inject a known activity of 18F-labeled this compound intravenously into the animal.
3. PET/CT Imaging:
-
Acquire dynamic or static PET scans at various time points post-injection.
-
A co-registered CT provides anatomical context.
4. Data Analysis:
-
Reconstruct PET images and draw regions of interest over various organs to generate time-activity curves.
-
Quantify tracer uptake, often expressed as the standardized uptake value (SUV) or %ID/g.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to interact with specific cellular signaling pathways, which may influence its uptake and therapeutic effects beyond its antifungal activity.
Caption: this compound inhibits the Hedgehog signaling pathway by targeting Smoothened (SMO).
Caption: this compound targets VDAC1, leading to AMPK activation and subsequent mTORC1 inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo biodistribution study of this compound using an imaging modality.
Caption: General experimental workflow for this compound biodistribution studies.
References
- 1. portal.gdc.cancer.gov [portal.gdc.cancer.gov]
- 2. Pharmacokinetics and biodistribution of this compound in rats and mice following intravenous administration in a novel liposome formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracutaneous Distributions of Fluconazole, this compound, and Griseofulvin in Guinea Pigs and Binding to Human Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Itraconazole's Effect on Cell Viability Using a Colorimetric MTT Assay
Introduction
Itraconazole, a triazole antifungal agent, has demonstrated potent activity against a broad spectrum of fungal pathogens.[1][2][3] Its primary antifungal mechanism involves the inhibition of lanosterol 14-alpha-demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is critical for the integrity of the fungal cell membrane.[2][3] Beyond its antifungal properties, emerging research has highlighted this compound's potential as an anticancer agent, exhibiting cytostatic and cytotoxic effects on various cancer cell lines.[4][5][6] This has been attributed to its ability to inhibit critical signaling pathways involved in cancer cell proliferation and survival, such as the Hedgehog and AKT/mTOR pathways.[5][7]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[8] This assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT into a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measurement of the effects of compounds like this compound on cell proliferation and cytotoxicity.[8]
These application notes provide a detailed protocol for utilizing the MTT assay to evaluate the in vitro efficacy of this compound against various cell lines.
Mechanism of Action of this compound
This compound's primary mode of action against fungal cells is the disruption of the cell membrane's structural integrity by inhibiting ergosterol synthesis.[2][3] In the context of cancer cells, this compound has been shown to possess anti-proliferative effects by modulating key signaling pathways. Notably, it can inhibit the Hedgehog signaling pathway by blocking the Smoothened (SMO) receptor, which in turn prevents the activation of Gli transcription factors responsible for cell growth and survival.[5] Additionally, this compound can suppress the AKT/mTOR signaling pathway, a central regulator of cell proliferation, growth, and survival.[7]
Principle of the MTT Assay
The MTT assay is a reliable and straightforward method for determining cell viability. The assay relies on the enzymatic activity of mitochondrial dehydrogenases, which are only active in living cells. These enzymes cleave the tetrazolium ring of MTT, converting it from a soluble yellow salt to an insoluble purple formazan. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of metabolically active, viable cells.
Quantitative Data Summary
The following tables summarize the inhibitory effects of this compound on various cancer cell lines as determined by the MTT assay. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 of this compound (µM) | Incubation Time (hours) | Reference |
| SGC-7901 | Gastric Cancer | 24.83 | 72 | [4] |
| MCF-7 | Breast Cancer | 378.7 ± 19.8 µg/mL (~538 µM) | 24 | [9] |
| K562 | Chronic Myelogenous Leukemia | Varies (concentration-dependent decrease in viability) | 24, 48, 72 | [10] |
| A375 | Melanoma | Concentration-dependent decrease in viability | 48 | [5] |
| A2058 | Melanoma | Concentration-dependent decrease in viability | 48 | [5] |
| SK-MEL-28 | Melanoma | Concentration-dependent decrease in viability | 48 | [5] |
| HCT-116 | Colon Cancer | Obvious inhibition at 80µM | 24 | [11] |
| HT-29 | Colon Cancer | Obvious inhibition at 80µM | 24 | [11] |
| Endometrial Cancer Cell Lines | Endometrial Cancer | Varies (up to 10 µM tested) | 48 | [7] |
| Cell Line | This compound Concentration (µM) | Cell Viability (%) | Incubation Time (hours) |
| SGC-7901 | 0.4 | Inhibitory effects observed | 72 |
| K562 | 2, 4, 6, 8 | Dose-dependent decrease | 24, 48, 72 |
| A375 | Not specified | Concentration-dependent decrease | 48 |
| A2058 | Not specified | Concentration-dependent decrease | 48 |
| SK-MEL-28 | Not specified | Concentration-dependent decrease | 48 |
Experimental Protocols
Materials
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol for MTT Assay
-
Cell Seeding:
-
Harvest cells from culture flasks and perform a cell count to determine cell viability.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5x10³ to 1x10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight in a CO2 incubator to allow the cells to attach.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, carefully remove the drug-containing medium.
-
Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the MTT solution.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.
-
The IC50 value can be determined from the dose-response curve.[12]
-
Visualizations
Caption: Experimental workflow for the MTT assay.
Caption: this compound's inhibitory signaling pathways.
References
- 1. Mode of action of this compound: morphological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. This compound inhibits the proliferation of gastric cancer cells in vitro and improves patient survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound promotes melanoma cells apoptosis via inhibiting hedgehog signaling pathway-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis and cell cycle arrest via inhibiting Hedgehog signaling in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Enhancing the in vitro and in vivo activity of this compound against breast cancer using miltefosine-modified lipid nanocapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Itraconazole in Developing Antifungal Resistance Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing itraconazole for the development of in vitro antifungal resistance models. The protocols outlined below are designed to be adaptable for various fungal species, with a primary focus on Aspergillus fumigatus and Candida species, which are frequently studied in the context of azole resistance.
Introduction
This compound, a triazole antifungal agent, is a critical tool for studying the mechanisms of drug resistance in pathogenic fungi. It functions by inhibiting the enzyme 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2] The widespread use of this compound and other azoles has unfortunately led to the emergence of resistant strains, making it imperative to develop robust laboratory models to understand and combat this phenomenon.[3][4] These models are instrumental in identifying resistance mechanisms, screening new antifungal compounds, and developing novel therapeutic strategies.
The primary mechanisms of this compound resistance include:
-
Target site modification: Mutations in or overexpression of the ERG11 (in Candida) or cyp51A (in Aspergillus) gene, which encodes the target enzyme 14α-demethylase.[2][3][5]
-
Efflux pump overexpression: Increased expression of ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1) that actively pump the drug out of the cell.[3][6]
-
Alterations in the ergosterol biosynthesis pathway: Mutations in other genes within the pathway, such as ERG3, can lead to the production of alternative sterols that maintain membrane function despite the presence of azoles.[3][5][7]
Section 1: Experimental Protocols
Protocol 1.1: In Vitro Evolution of this compound Resistance
This protocol describes a method for generating this compound-resistant fungal strains through serial passage in the presence of the drug.[1][8]
Materials:
-
Susceptible fungal isolate (e.g., Aspergillus fumigatus, Candida albicans)
-
Appropriate liquid culture medium (e.g., RPMI 1640, Yeast Peptone Dextrose (YPD) broth)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)[1]
-
Sterile culture tubes or microtiter plates
-
Incubator
-
Spectrophotometer or plate reader
Procedure:
-
Initial Susceptibility Testing: Determine the baseline Minimum Inhibitory Concentration (MIC) of this compound for the parental fungal strain using a standardized method such as broth microdilution (see Protocol 1.2).
-
Serial Passage: a. Inoculate the fungal strain into a culture tube or well of a microtiter plate containing fresh medium with this compound at a sub-inhibitory concentration (e.g., 0.5 x MIC). b. Incubate under appropriate conditions (e.g., 35-37°C with shaking for 24-48 hours). c. After incubation, dilute the culture and transfer an aliquot to a fresh tube or well containing a slightly higher concentration of this compound (e.g., 2x the previous concentration). d. Repeat this serial passage for a defined number of generations or until a significant increase in the MIC is observed.[1][9]
-
Isolation of Resistant Mutants: a. After the final passage, plate a dilution of the culture onto agar plates containing a high concentration of this compound (e.g., >16 µg/ml) to select for highly resistant colonies.[1][6] b. Isolate individual colonies and confirm their resistance by re-testing the MIC.
-
Stability of Resistance: To ensure the resistance is stable, passage the resistant isolates on drug-free medium for several generations and then re-determine the MIC.[10]
Protocol 1.2: Broth Microdilution Susceptibility Testing
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for determining the MIC of this compound.[11][12][13]
Materials:
-
Fungal isolate
-
RPMI 1640 broth with L-glutamine, without bicarbonate, buffered with MOPS.
-
This compound stock solution
-
96-well microtiter plates
-
Inoculum suspension (adjusted to a specific cell density)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of this compound Dilutions: Prepare a two-fold serial dilution of this compound in the microtiter plate wells, with final concentrations typically ranging from 0.007 to 16 µg/ml.[1][11]
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate in RPMI 1640 medium. The final concentration in the wells should be between 0.4 x 10⁴ and 5 x 10⁴ CFU/ml.[11]
-
Inoculation and Incubation: Add the inoculum to each well of the microtiter plate. Include a drug-free well as a growth control and an uninoculated well as a sterility control. Incubate the plates at 35°C for 24-48 hours.[1][11]
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control.[13] This can be determined visually or by measuring the optical density with a spectrophotometer.[12]
Section 2: Data Presentation
The following tables summarize quantitative data related to this compound resistance from published studies.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound for Susceptible and Resistant Fungal Strains
| Fungal Species | Strain Type | This compound MIC (µg/ml) | Reference |
| Aspergillus fumigatus | Pre-treatment (susceptible) | 0.5 | [14] |
| Aspergillus fumigatus | Post-treatment (resistant) | >16 | [14] |
| Aspergillus fumigatus | In vitro evolved mutant | >16 | [1] |
| Candida dubliniensis | Parental (susceptible) | ≤0.125 | [2] |
| Candida dubliniensis | In vitro evolved derivative | 64 | [7] |
| Candida auris | Resistant clinical isolate | ≥2 | [15] |
Table 2: Gene Expression Changes in this compound-Resistant Fungi
| Fungal Species | Gene | Function | Fold Change in Expression (Resistant vs. Susceptible) | Reference |
| Aspergillus fumigatus | Afumdr3 | Efflux pump | Constitutive high-level expression or induction | [1] |
| Aspergillus fumigatus | Afumdr4 | Efflux pump | Constitutive high-level expression or induction | [1] |
| Aspergillus fumigatus | cyp51A | Target enzyme | Overexpression | [3] |
| Candida albicans | CDR1 | Efflux pump | Overexpression | [9] |
| Candida albicans | CDR2 | Efflux pump | Overexpression | [9] |
| Candida albicans | MDR1 | Efflux pump | Overexpression | [9] |
| Candida albicans | ERG11 | Target enzyme | Overexpression | [9] |
| Candida dubliniensis | CdCDR1 | Efflux pump | Increased expression | [7] |
| Candida dubliniensis | CdERG11 | Target enzyme | Increased expression | [7] |
Section 3: Visualization of Pathways and Workflows
The following diagrams illustrate key concepts in the development of this compound resistance.
Caption: Key mechanisms of this compound resistance in fungi.
Caption: Workflow for in vitro evolution of this compound resistance.
References
- 1. In Vitro Evolution of this compound Resistance in Aspergillus fumigatus Involves Multiple Mechanisms of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of this compound Resistance in Candida dubliniensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Multiple Resistance Mechanisms among Aspergillus fumigatus Mutants with High-Level Resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of this compound resistance in Candida dubliniensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental Evolution of Antifungal Resistance in Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evolution of drug resistance in experimental populations of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evolution of Drug Resistance in Experimental Populations of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Susceptibility Testing of Filamentous Fungi: Comparison of Etest and Reference Microdilution Methods for Determining this compound MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.asm.org [journals.asm.org]
- 13. academic.oup.com [academic.oup.com]
- 14. This compound-resistant Candida auris with phospholipase, proteinase and hemolysin activity from a case of vulvovaginitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Itraconazole Formulations in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, characterization, and in vitro evaluation of various itraconazole formulations designed to enhance its solubility and bioavailability for experimental use. This compound, a potent antifungal agent, is also being investigated for its anticancer properties. However, its poor aqueous solubility presents a significant challenge in preclinical and clinical development. The following protocols for nanocrystal, liposomal, and solid dispersion formulations offer strategies to overcome this limitation.
Formulation Strategies to Enhance this compound Solubility
This compound is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility, which limits its oral bioavailability.[1] To address this, several formulation strategies have been developed to improve its dissolution and subsequent absorption.
-
Nanocrystals: This technique involves reducing the drug particle size to the nanometer range, thereby increasing the surface area-to-volume ratio and enhancing the dissolution rate.[2][3]
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, improving solubility and potentially altering the pharmacokinetic profile.[4][5]
-
Solid Dispersions: In this approach, the drug is dispersed in an amorphous form within a hydrophilic polymer matrix, which can improve the dissolution rate and extent of a poorly water-soluble drug.[6][7][8]
Data Summary: Physicochemical and Pharmacokinetic Parameters
The following tables summarize key quantitative data from experimental studies on various this compound formulations.
Table 1: Solubility Enhancement of this compound Formulations
| Formulation Type | Co-former/Carrier | Fold Increase in Solubility (Compared to Pure this compound) | Medium | Reference |
| Cocrystal (B16) | Not Specified | 2.4 | 0.1 N HCl | [1] |
| Cocrystal (B16) | Not Specified | 25.77 | Phosphate Buffer (pH 6.8) | [1] |
| Solid Dispersion | Soluplus® | 43.0 | pH 1.2 | [7] |
| Solid Dispersion | XL-10 | 59.3 | pH 1.2 | [7] |
Table 2: In Vitro Dissolution of this compound Formulations
| Formulation Type | Time (minutes) | % Drug Released | Dissolution Medium | Reference |
| Nanocrystals (F7 & F8) | 10 | 3.77 - 8.59 times higher than pure ITZ | 0.1 N HCl with 0.5% SLS | [2] |
| Nanoparticles (Optimized) | 60 | 86.15 | Not Specified | [9] |
| Solid Dispersion (F1) | 120 | ~80% | Simulated Gastric Fluid (pH 1.2) | [8] |
| Cocrystal (B16) | 120 | 40.12 | Acidic Medium | [1] |
Table 3: Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (min) | AUC(0-t) (ng·hr/mL) | AUC(0-inf) (ng·hr/mL) | Reference |
| Solid Dispersion (F1) | 43.4 | <30 | 8702.3 | 14384 | [8] |
| Pure this compound (F4) | 27.32 | <15 | 3301 | 4384 | [8] |
| Cocrystal (B16) | 206.86 | Not Specified | 3717.58 | Not Specified | [1] |
| Pure this compound | 88.06 | Not Specified | Not Specified | Not Specified | [1] |
Experimental Protocols
I. This compound Nanocrystal Formulation
A. Preparation of this compound Nanocrystals by Antisolvent Sonoprecipitation[2]
-
Solvent Phase Preparation: Dissolve this compound and a stabilizer (e.g., Pluronic F127, HPC, HPMC, or Inutec SP1) in methylene chloride.
-
Antisolvent Phase Preparation: Dissolve Tween 80 as a co-stabilizer in ethyl alcohol and cool the solution to 4°C.
-
Precipitation: Maintain a solvent to antisolvent ratio of 2:1. Add the solvent phase to the antisolvent phase under sonication.
-
Drying: The resulting nanocrystal suspension can be dried using an oven or by freeze-drying. For freeze-drying, a cryoprotectant like mannitol may be added.[9]
B. Characterization of this compound Nanocrystals
-
Particle Size Measurement: Redisperse the dried nanocrystals in pure water and measure the particle size using a laser diffraction particle size analyzer.[2]
-
Drug Content Determination: Dissolve a known weight of the dried nanocrystals in methanol. Analyze the this compound content spectrophotometrically at λmax 262 nm after appropriate dilution.[2]
II. This compound Liposomal Formulation
A. Preparation of this compound Liposomes by Film Hydration Method[5]
-
Lipid Film Formation: Dissolve this compound, hydrogenated soy phosphatidylcholine (HSPC), and cholesterol in an organic solvent (e.g., a mixture of chloroform and methanol).
-
Solvent Evaporation: Evaporate the organic solvent under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate buffer) by gentle rotation to form a liposomal suspension.
-
Sonication: To produce small unilamellar vesicles (SUVs), sonicate the liposomal suspension using a probe sonicator.[5]
B. Preparation of this compound Liposomes by Continuous Manufacturing[4]
-
Organic Phase Preparation: Dissolve HSPC, DSPC mPEG-2000, cholesterol, and this compound in ethanol by heating at 50°C and sonication.
-
Aqueous Phase Preparation: Prepare a potassium dihydrogen phosphate (KH2PO4) solution and adjust the pH to 6.0.
-
Liposome Formation: Utilize a coaxial turbulent jet in a co-flow instrument to mix the organic and aqueous phases at optimized flow rates (e.g., 30 mL/min for the organic phase and 300 mL/min for the aqueous phase) to form liposomes.[4]
C. Characterization of this compound Liposomes
-
Encapsulation Efficiency: Separate the free, unencapsulated this compound from the liposomes by centrifugation. Lyse the liposomes using a surfactant (e.g., Triton X-100) and heat. Determine the concentration of the encapsulated drug spectrophotometrically.[4] The encapsulation efficiency can be calculated as: (Mass of drug in liposomes / Total mass of drug used) x 100%
III. This compound Solid Dispersion Formulation
A. Preparation of this compound Solid Dispersion by Solvent Evaporation Method[6]
-
Dissolution: Dissolve this compound in a suitable organic solvent, such as chloroform.
-
Mixing: Add a carrier (e.g., porous calcium silicate) to the drug solution and triturate continuously to obtain a uniform slurry.
-
Evaporation: Allow the solvent to evaporate completely.
-
Processing: Pulverize the resulting solid mass and pass it through a sieve to obtain a uniform powder.[6]
B. Preparation of this compound Solid Dispersion by Hot-Melt Extrusion[10]
-
Blending: Uniformly mix this compound with a polymer carrier (e.g., a blend of Soluplus and HPMC).
-
Extrusion: Feed the physical mixture into a twin-screw hot-melt extruder at a defined temperature (e.g., 165°C) and screw speed (e.g., 100 rpm).
-
Collection: The extruded material is then collected.
C. Characterization of this compound Solid Dispersions
-
Drug Content: Dissolve a known amount of the solid dispersion in a suitable solvent (e.g., 0.1 N HCl) and determine the this compound content spectrophotometrically at 259.6 nm.[6]
IV. In Vitro Dissolution Testing
A. Protocol for Nanocrystal and Solid Dispersion Formulations[2][6]
-
Apparatus: Use a USP dissolution apparatus (e.g., Apparatus II - paddle).
-
Dissolution Medium: 900 mL of 0.1 N HCl containing 0.5% sodium lauryl sulfate (SLS).[2] Maintain the temperature at 37 ± 0.5°C.
-
Procedure:
-
Place an amount of the formulation equivalent to a specific dose of this compound into the dissolution vessel.
-
Rotate the paddle at a specified speed (e.g., 100 rpm).
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 20, 40, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh dissolution medium.
-
Filter the samples and analyze the this compound content spectrophotometrically at λmax 263 nm.[2]
-
B. Protocol for Biphasic Dissolution Testing[11]
This method can be used to simulate the in vivo dissolution and absorption process.
-
Apparatus: A small-scale dissolution apparatus.
-
Media:
-
Aqueous Phase: Initially, an acidic buffer (e.g., pH 2 or 4.5) to simulate gastric conditions, followed by a pH shift to a near-neutral buffer (e.g., pH 6.8) to simulate intestinal conditions.
-
Organic Phase: An immiscible organic solvent (e.g., decanol) layered on top of the aqueous phase to mimic the absorption into the intestinal membrane.
-
-
Procedure:
-
Introduce the this compound formulation into the acidic aqueous phase.
-
After a set time, induce a pH shift to simulate gastric emptying.
-
Add the organic layer.
-
Sample from both the aqueous and organic phases over time to measure drug concentration.
-
Signaling Pathways and Experimental Workflows
Antifungal Mechanism of this compound
This compound's primary antifungal mechanism involves the inhibition of lanosterol 14-alpha-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[12][13] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[12][13]
Caption: Antifungal mechanism of this compound via inhibition of ergosterol biosynthesis.
Anticancer Mechanism of this compound: Inhibition of the Hedgehog Signaling Pathway
This compound has been shown to exert anticancer effects by inhibiting the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers.[14] this compound acts by binding to and inhibiting the Smoothened (SMO) receptor, a key component of the Hh pathway.[15] This inhibition prevents the activation of Gli transcription factors, which regulate genes involved in cell proliferation and survival.
Caption: Anticancer mechanism of this compound via Hedgehog pathway inhibition.
Experimental Workflow for Formulation Development and Evaluation
The following diagram outlines a typical workflow for the development and evaluation of experimental this compound formulations.
References
- 1. Enhancing the solubility and bioavailability of this compound through pharmaceutical cocrystallization: A promising strategy for drug formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formulation and Stability Testing of this compound Crystalline Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound nanosuspension for oral delivery: Formulation, characterization and in vitro comparison with marketed formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation and evaluation of this compound liposomes for hedgehog pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation optimization of this compound loaded PEGylated liposomes for parenteral administration by using design of experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jpsionline.com [jpsionline.com]
- 7. mdpi.com [mdpi.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. pharmascigroup.us [pharmascigroup.us]
- 10. CN105126110A - Solid dispersion of this compound and preparation method and application of solid dispersion - Google Patents [patents.google.com]
- 11. validation.co.jp [validation.co.jp]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. droracle.ai [droracle.ai]
- 14. Repurposing this compound as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Repurposing this compound for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Itraconazole Solid Dispersion Techniques for Research Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation and characterization of itraconazole solid dispersions. The aim is to enhance the dissolution rate and oral bioavailability of the poorly water-soluble drug, this compound, a Biopharmaceutics Classification System (BCS) Class II compound.[1][2] The following sections detail various manufacturing techniques, present comparative quantitative data, and offer step-by-step experimental protocols for research applications.
Introduction to this compound Solid Dispersions
This compound (ITZ) is a broad-spectrum antifungal agent whose therapeutic efficacy is often limited by its very low aqueous solubility (approximately 1-4 ng/mL) and pH-dependent dissolution.[3][4] This poor solubility leads to low and variable oral bioavailability.[5] Solid dispersion (SD) technology is a highly effective strategy to improve the solubility and dissolution rate of such poorly soluble drugs.[2][5] This technique involves dispersing the drug in an amorphous form within a hydrophilic carrier matrix at a molecular level.[5][6] The enhanced surface area, increased wettability, and the presence of the drug in a high-energy amorphous state contribute to a significant increase in its dissolution rate.[7]
Commonly employed techniques for preparing this compound solid dispersions include solvent evaporation, spray drying, hot-melt extrusion (HME), and supercritical fluid (SCF) methods.[8][9] The choice of polymer and manufacturing method is critical and can significantly impact the physicochemical properties and in vivo performance of the resulting formulation.
Comparative Data on this compound Solid Dispersion Techniques
The following tables summarize quantitative data from various studies, highlighting the improvements in solubility and dissolution achieved through different solid dispersion techniques and carriers.
Table 1: Enhancement of this compound Solubility
| Preparation Method | Carrier(s) | Drug:Carrier Ratio | Fold Increase in Solubility | Reference |
| Spray Drying | Eudragit E 100 | 1:1 (w/w) | 146.9-fold | [10] |
| Spray Drying | AEA (Aminoalkyl Methacrylate Copolymer) | 1:1 (w/w) | 141.4-fold | [10] |
| Spray Drying (Lipid-based) | Gelucire 50/13 & Glyceryl Dibehenate | 1:3 (drug to lipid) | 5.2-fold (vs. plain drug) | [6] |
| Aerosol Solvent Extraction System (ASES) | HPMC 2910 | Not Specified | ~610-fold | [11][12] |
| Centrifugal Melt Spinning | Sucrose | 1:9 (w/w) | ~17-fold | [13] |
| Solid Dispersion in Superdisintegrants | Ac-Di-Sol | Not Specified | Marked enhancement | [7] |
| Weak Organic Acid Solubilization | Glutaric, Tartaric, Malic, Citric Acid | Not Applicable | Significant increase from ~4 ng/mL to 25-40 mg/g of solution | [14] |
Table 2: Enhancement of this compound Dissolution Rate
| Preparation Method | Carrier(s) | Drug:Carrier Ratio | Dissolution Conditions | % Drug Released | Time (min) | Reference | | --- | --- | --- | --- | --- | --- | | Spray Drying | Eudragit E 100 | 1:1 (w/w) | Not Specified | > 90% | 5 |[10] | | Spray Drying (Lipid-based) | Gelucire 50/13 & Glyceryl Dibehenate | 1:3 (drug to lipid) | pH 1.2 Acetate Buffer | 69% | 60 |[6] | | Hot-Melt Extrusion | Eudragit® EPO | 1:2 (w/w) | Not Specified | 92.28% | Not Specified |[8] | | Hot-Melt Extrusion | Soluplus® | Not Specified | Not Specified | Complete Release | Not Specified |[8] | | Solvent Evaporation | HPC | 1:9 (w/w) | 0.1 N HCl + 0.5% SLS | ~7.5-fold increase vs. pure drug | Not Specified |[15] | | Supercritical Fluid (SCF) | HPMC, Pluronic F127, L-ascorbic acid | Not Specified | pH 1.0 | > 90% | 60 |[16][17] | | Centrifugal Melt Spinning | Sucrose | 1:9 (w/w) | 0.1 N HCl | > 95% | 10 |[18] | | Melting Method | Pluronic F68 | Not Specified | pH 1.2 SGF + 0.5% SLS | Significantly faster than raw ITZ | Not Specified |[2] |
Experimental Workflows and Protocols
This section provides diagrams of common experimental workflows and detailed protocols for the preparation and characterization of this compound solid dispersions.
Preparation of Solid Dispersions
This method involves dissolving both the drug and the carrier in a common solvent, followed by the evaporation of the solvent to form a solid dispersion.
Protocol: Solvent Evaporation [15]
-
Weighing: Accurately weigh the desired amounts of this compound and the selected carrier (e.g., Porous Calcium Silicate, HPMC, PVP, HPC). A common drug-to-carrier ratio to start with is 1:2 or 1:3.
-
Dissolution: In a beaker, dissolve the weighed this compound in a suitable organic solvent such as chloroform or a blend of dichloromethane and methanol (e.g., 6:4 v/v). Ensure complete dissolution.
-
Adsorption/Mixing: In a mortar, place the weighed carrier. Slowly pour the drug solution onto the carrier while continuously triturating to obtain a uniform mixture or slurry.
-
Solvent Removal: Allow the solvent to evaporate at a controlled temperature (e.g., 40°C) under reduced pressure.
-
Drying: Place the resulting solid mass in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) to remove residual solvent.
-
Sizing: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine mesh sieve (e.g., #100) to obtain a uniform powder.
-
Storage: Store the final product in an airtight container to protect it from moisture.
Spray drying involves atomizing a solution of the drug and carrier into a hot gas stream, leading to rapid solvent evaporation and formation of solid dispersion particles.
-
Solution Preparation: Prepare a solution by dissolving this compound and a suitable polymer (e.g., Gelucire 50/13, Eudragit® EPO, Soluplus®) in a volatile solvent system like a 1:1 mixture of dichloromethane and methanol. The total solid concentration is typically around 5-10% (w/v).
-
Parameter Setup: Set up the spray dryer with optimized parameters. Typical parameters for an this compound solid dispersion can be:
-
Inlet Temperature: 50-80°C
-
Outlet Temperature: 40-55°C
-
Feed Rate: 3-20 mL/min
-
Atomization Pressure: 2.5 kg/cm ²
-
Aspiration Rate: 25 m³/h
-
-
Spraying: Feed the prepared solution into the spray dryer through a nozzle with co-current air flow.
-
Drying and Collection: The solvent rapidly evaporates from the atomized droplets, forming solid particles. These particles are then collected from the drying chamber or cyclone separator.
-
Post-Processing: The collected powder may be further dried under vacuum to remove any residual solvent.
HME is a solvent-free process where a blend of the drug and a thermoplastic polymer is heated and forced through a die. The drug dissolves or disperses in the molten polymer, forming a solid dispersion upon cooling.
Protocol: Hot-Melt Extrusion [5][19]
-
Pre-blending: Create a physical mixture of this compound and a thermoplastic polymer (e.g., Soluplus®, HPMCAS, Kollidon® VA64) at the desired ratio (e.g., 20:80 or 30:70 w/w).
-
Drying: Dry the physical mixture in a vacuum oven (e.g., at 50°C for 24 hours) to remove any moisture.
-
Extruder Setup: Set up a co-rotating twin-screw extruder with appropriate heating zones. A typical temperature profile for an this compound formulation might be 120°C, 140°C, 165°C, and 170°C across the zones. The screw speed can be set, for example, to 100-300 rpm.
-
Extrusion: Feed the dried blend into the extruder at a constant rate (e.g., 2.5-7 g/min ). The material is conveyed, melted, mixed, and forced through a die (e.g., 2 mm).
-
Cooling and Sizing: The extruded strand is cooled on a conveyor belt. The cooled extrudate is then sized by pelletizing, hand-cutting, or milling into granules.
-
Sieving: The milled granules are sieved to obtain a uniform particle size distribution.
Characterization of Solid Dispersions
This is a critical test to evaluate the performance of the solid dispersion.
Protocol: Dissolution Testing [2][6][15][16]
-
Apparatus: Use a USP Dissolution Apparatus II (Paddle method).
-
Dissolution Medium: Prepare 900 mL of a suitable dissolution medium. For this compound, acidic media are often used, such as Simulated Gastric Fluid (SGF, pH 1.2) or 0.1 N HCl. To maintain sink conditions, 0.5% Sodium Lauryl Sulfate (SLS) may be added.
-
Test Conditions:
-
Temperature: 37 ± 0.5°C
-
Paddle Speed: 75-100 rpm
-
-
Sample Introduction: Add an accurately weighed amount of the solid dispersion (equivalent to a specific dose of this compound, e.g., 100 mg) to each dissolution vessel.
-
Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analysis: Filter the samples (e.g., through a 0.45 µm filter) and analyze the concentration of dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry (at λmax ≈ 260 nm) or HPLC.
These techniques are essential to confirm the amorphous nature of the drug within the carrier.
-
Differential Scanning Calorimetry (DSC): Used to determine the thermal properties and to confirm the absence of the drug's crystalline melting peak in the solid dispersion.[20] The disappearance of the endothermic peak corresponding to the melting point of crystalline this compound (around 166°C) indicates its conversion to an amorphous state.[2]
-
Powder X-Ray Diffraction (PXRD): Used to analyze the crystal structure. The absence of sharp diffraction peaks characteristic of crystalline this compound in the PXRD pattern of the solid dispersion confirms the amorphous state.[5]
-
Scanning Electron Microscopy (SEM): Used to observe the surface morphology and particle size of the solid dispersion.[10]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to investigate potential interactions (e.g., hydrogen bonding) between the drug and the carrier in the solid dispersion.[14]
Conclusion
The formation of solid dispersions is a robust and effective strategy for enhancing the solubility and dissolution rate of this compound. The choice of preparation method—be it solvent evaporation, spray drying, or hot-melt extrusion—depends on the desired particle characteristics, scalability, and the properties of the selected carrier. Proper characterization of the solid-state properties and in vitro dissolution performance is crucial for the successful development of an improved this compound formulation for research and potential clinical applications. These notes and protocols provide a foundational framework for researchers to explore and optimize this compound solid dispersions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. scialert.net [scialert.net]
- 3. This compound Amorphous Solid Dispersion Tablets: Formulation and Compaction Process Optimization Using Quality by Design Principles and Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. Continuous Processing Strategies for Amorphous Solid Dispersions of this compound: Impact of Polymer Selection and Manufacturing Techniques [mdpi.com]
- 9. Continuous Processing Strategies for Amorphous Solid Dispersions of this compound: Impact of Polymer Selection and Manufacturing Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced solubility and dissolution rate of this compound by a solid dispersion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 12. Preparation and characterization of solid dispersions of this compound by using aerosol solvent extraction system for improvement in drug solubility and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of Solid Dispersion of this compound Prepared by Solubilization in Concentrated Aqueous Solutions of Weak Organic Acids and Drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. This compound solid dispersion prepared by a supercritical fluid technique: preparation, in vitro characterization, and bioavailability in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. impactfactor.org [impactfactor.org]
- 19. Downstream Processing of this compound:HPMCAS Amorphous Solid Dispersion: From Hot-Melt Extrudate to Tablet Using a Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of solid dispersions of this compound and hydroxypropylmethylcellulose prepared by melt extrusion--Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Itraconazole Nanoparticle Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Itraconazole, a broad-spectrum antifungal agent, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1] Its clinical efficacy is often hampered by poor bioavailability and significant inter-individual variability following oral administration.[2][3] Nanoparticle formulations offer a promising strategy to overcome these limitations by enhancing solubility, improving dissolution rates, and modifying pharmacokinetic profiles, thereby increasing bioavailability and therapeutic efficacy.[2][3] This document provides detailed application notes and protocols for the formulation, characterization, and in vivo evaluation of this compound nanoparticles.
Data Presentation: Comparative Physicochemical and Pharmacokinetic Parameters
The following tables summarize quantitative data from various studies on this compound nanoparticle formulations to facilitate comparison.
Table 1: Physicochemical Characterization of this compound Nanoparticles
| Formulation Type | Preparation Method | Carrier/Stabilizer | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Entrapment Efficiency (%) | Reference |
| Polymeric Nanoparticles | Film Hydration | mPEG-b-PLA | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| Albumin-Bound Nanoparticles | Nanoparticle Albumin Bound Technology | Human Serum Albumin (HSA) | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| Solid Lipid Nanoparticles (SLNs) | High Shear Homogenization | Not Specified | 262.92 ± 8.56 | +22.36 | Not Specified | 94.21 ± 3.35 | [6] |
| Polymeric Nanoparticles | Solvent Displacement | Eudragit RL 100 / Polyvinyl alcohol (PVA) | Not Specified | Not Specified | Not Specified | Not Specified | [7] |
| PLGA Nanoparticles | High-Energy Nanoemulsion | PLGA 75:25 | 150.4 ± 6.4 | -40.9 ± 2.9 | 6.0 ± 0.2 | 75.2 ± 2.9 | |
| Nanosuspension | Precipitation-Homogenization | PEG-PBLA | 268.1 ± 6.5 | -17.5 ± 0.9 | Not Applicable | Not Applicable | [8] |
| Nanocrystals | Wet Milling | Poloxamer F127 | 368.3 | Not Specified | Not Applicable | Not Applicable | [1] |
| Nanosuspension | Pearl Milling | Poloxamer 407 / Glycerol | Not Specified | Not Specified | Not Applicable | Not Applicable | [2] |
| Nanocrystals | Solvent Diffusion | Pluronic F127 | 93.11 | -17.8 | Not Applicable | 94.8 | [9] |
| Nanosuspension | Nanoprecipitation | Pluronic F 68 / Tween 80 | 213.56 ± 19.58 | -18.35 ± 2.55 | Not Applicable | Not Applicable | [3] |
| Lipid Nanocapsules (LNCs) | Not Specified | Miltefosine-modified | 43-46 | Not Specified | Not Specified | >97 | [10][11] |
| Glycerosomes | Not Specified | Hyaluronic Acid | 210.23 ± 6.43 | -41.06 ± 2.62 | Not Specified | 73.65 ± 1.76 | [12] |
Table 2: In Vivo Pharmacokinetic and Efficacy Data of this compound Nanoparticles
| Formulation Type | Animal Model | Administration Route | Key Finding(s) | Reference |
| Polymeric Nanoparticles | Not Specified | Intravenous | Enhanced sustained drug release; selectively distributed in RES-rich organs.[4] | [4] |
| Albumin-Bound Nanoparticles | Mice | Intravenous | Similar pharmacokinetics to commercial ITZ-CD; increased drug distribution in lung, liver, and spleen.[5] | [5] |
| Solid Lipid Nanoparticles (SLNs) | Rodent Model | Topical | More efficacious than conventional oral and topical therapies for fungal infections.[6] | [6] |
| Nanosuspension | Not Specified | Intravenous | Decreased initial drug concentration, increased plasma half-life and mean residence time; increased concentration in liver, lung, and spleen compared to commercial injection.[8] | [8] |
| Nanosuspension | Rabbits | Oral | Two-fold increase in AUC(0–36) and enhanced bioavailability compared to Sporanox®.[3] | [3] |
| PLGA-DMSA Nanoparticles | Mice | Intraperitoneal | Higher accumulation of ITZ in lung, liver, and spleen; effective in treating chronic paracoccidioidomycosis.[13] | [13] |
| Lipid Nanocapsules (LNCs) | Mice | Not Specified | Enhanced anticancer activity against breast cancer; reduced systemic toxicity.[10][11] | [10][11] |
| Nanoparticulate (Amorphous) | Mice | Oral & Pulmonary | Pulmonary administration achieved >10-fold greater lung tissue concentrations compared to oral formulations.[14] | [14] |
| Hyaluronated Glycerosomes | Rats | Intratracheal | Lower IC50 on A549 lung cancer cells; high pulmonary deposition and biodistribution.[12] | [12] |
Experimental Protocols
Preparation of this compound-Loaded Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles by Emulsification-Solvent Evaporation
This protocol is adapted from a method used for preparing PLGA nanoparticles for targeted drug delivery.[13]
Materials:
-
This compound (ITZ)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Polyvinyl alcohol (PVA) solution (e.g., 1-5% w/v) or other surfactant
-
Deionized water
-
Magnetic stirrer
-
High-speed homogenizer or sonicator
-
Rotary evaporator
-
Ultracentrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in dichloromethane.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at high speed using a magnetic stirrer.
-
Homogenization: Homogenize the resulting emulsion using a high-speed homogenizer or sonicator for a specified time to form a nanoemulsion.
-
Solvent Evaporation: Evaporate the organic solvent (dichloromethane) from the nanoemulsion using a rotary evaporator at a controlled temperature and pressure.
-
Nanoparticle Collection: Collect the formed nanoparticles by ultracentrifugation.
-
Washing: Wash the nanoparticle pellet with deionized water to remove excess surfactant and un-encapsulated drug. Repeat this step 2-3 times.
-
Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant (e.g., mannitol, sucrose) to obtain a dry powder.[2][5]
Preparation of this compound Nanosuspension by Nanoprecipitation
This protocol is based on the nanoprecipitation method for producing stable nanosuspensions.[3]
Materials:
-
This compound (ITZ)
-
Ethanol (or other suitable water-miscible solvent)
-
Deionized water
-
Stabilizer (e.g., Pluronic F68, HPMC, PVP K17)
-
Surfactant (e.g., Tween 80)
-
Magnetic stirrer
Procedure:
-
Organic Solution: Dissolve this compound in ethanol to form a uniform organic solution.[3]
-
Aqueous Antisolvent: In a separate beaker, dissolve the stabilizer and surfactant in deionized water.[3]
-
Nanoprecipitation: Inject the organic solution into the aqueous antisolvent under moderate magnetic stirring. The rapid solvent displacement causes the drug to precipitate as nanoparticles.
-
Stirring: Continue stirring for a specified period to allow for solvent evaporation and nanoparticle stabilization.
-
Characterization: The resulting nanosuspension can be directly used for characterization or further processing.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a general procedure for evaluating the pharmacokinetic profile of this compound nanoparticle formulations in rats or mice.
Materials:
-
This compound nanoparticle formulation
-
Control formulation (e.g., commercial Sporanox® solution or ITZ suspension)
-
Rodents (e.g., Sprague-Dawley rats or BALB/c mice)
-
Dosing needles (oral gavage or intravenous)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., HPLC)[8][15]
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.[3]
-
Dosing: Divide the animals into groups (e.g., nanoparticle formulation group, control group). Administer the formulations at a specific dose via the desired route (e.g., oral gavage, intravenous injection).
-
Blood Sampling: Collect blood samples from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.[3]
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -20°C or -80°C until analysis.
-
Drug Quantification: Determine the concentration of this compound and its major metabolite, hydroxy-itraconazole, in the plasma samples using a validated analytical method like HPLC.[5][8][15]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
In Vivo Biodistribution Study
This protocol describes a general method to assess the tissue distribution of this compound after administration of a nanoparticle formulation.
Materials:
-
This compound nanoparticle formulation
-
Rodents
-
Surgical instruments for tissue harvesting
-
Homogenizer
-
Analytical equipment for drug quantification (e.g., HPLC)
Procedure:
-
Dosing: Administer the this compound nanoparticle formulation to the animals as described in the pharmacokinetic study protocol.
-
Tissue Harvesting: At specific time points, euthanize the animals and harvest the organs of interest (e.g., liver, lungs, spleen, kidneys, brain).[5][8]
-
Tissue Processing: Weigh each organ and homogenize it in a suitable buffer.
-
Drug Extraction: Extract this compound from the tissue homogenates using an appropriate solvent extraction method.
-
Drug Quantification: Quantify the amount of this compound in each tissue sample using a validated analytical method.
-
Data Analysis: Express the drug concentration as the amount of drug per gram of tissue.
Visualizations
Experimental Workflow for In Vivo Evaluation
Caption: Workflow for the in vivo assessment of this compound nanoparticles.
Logical Relationship of Nanoparticle Formulation to Improved Therapeutic Outcomes
Caption: How nanoparticle formulation improves this compound's therapeutic profile.
This compound's Anticancer Signaling Pathway Inhibition
Recent studies have repurposed this compound for its anticancer properties, partly through the inhibition of the Hedgehog signaling pathway.[10][12]
Caption: Inhibition of the Hedgehog signaling pathway by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound nanosuspension for oral delivery: Formulation, characterization and in vitro comparison with marketed formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpsonline.com [wjpsonline.com]
- 4. Development of an this compound encapsulated polymeric nanoparticle platform for effective antifungal therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. Development and evaluation of novel this compound-loaded intravenous nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Optimization of this compound-Loaded Solid Lipid Nanoparticles for Topical Administration Using High Shear Homogenization Process by Design of Experiments: In Vitro, Ex Vivo and In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Study on Formulation, in vivo Exposure, and Passive Targeting of Intravenous this compound Nanosuspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmascigroup.us [pharmascigroup.us]
- 10. Enhancing the in vitro and in vivo activity of this compound against breast cancer using miltefosine-modified lipid nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Intratracheal Administration of this compound-Loaded Hyaluronated Glycerosomes as a Promising Nanoplatform for the Treatment of Lung Cancer: Formulation, Physiochemical, and In Vivo Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Single dose and multiple dose studies of this compound nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Itraconazole Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to itraconazole solubility in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro assays?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for in vitro experiments.[1][2][3][4] this compound is also soluble in other organic solvents like dimethylformamide (DMF).[2] For cell culture applications, it is crucial to ensure the final concentration of the organic solvent is low (typically <0.5%, ideally <0.1%) to avoid solvent-induced cytotoxicity.[5]
Q2: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A2: No, this compound is a highly hydrophobic compound with extremely low aqueous solubility, approximately 1 ng/mL at a neutral pH.[6] Direct dissolution in aqueous solutions will result in poor solubility and precipitation. A stock solution in an appropriate organic solvent, such as DMSO, should be prepared first and then diluted into the aqueous medium.[2]
Q3: My this compound precipitates when I add it to my cell culture medium. What can I do?
A3: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue. This "crashing out" occurs when the concentration of this compound exceeds its solubility limit in the final aqueous environment. Please refer to the detailed Troubleshooting Guide: Precipitation Issues below for a step-by-step approach to resolve this.
Q4: How can I enhance the solubility of this compound in my assay?
A4: Several methods can be employed to enhance this compound's aqueous solubility:
-
Use of Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (Captisol®), can form inclusion complexes with this compound, significantly increasing its aqueous solubility.[7]
-
pH Adjustment: this compound is a weakly basic drug, and its solubility increases in acidic conditions (pH < 3.7).[6][8] For certain assays, using a simulated gastric fluid (pH 1.2) or other acidic buffers can improve solubility.
-
Formulation with Polymers: Co-precipitation or formulation with polymers like HPMC or Pluronic F-68 can create amorphous solid dispersions with enhanced dissolution rates.[9][10]
Q5: What is the recommended storage condition for this compound stock solutions?
A5: this compound powder is typically stored at -20°C.[2] Stock solutions in DMSO can also be stored at -20°C. It is generally not recommended to store aqueous dilutions for more than one day due to the risk of precipitation and degradation.[2]
Troubleshooting Guides
Issue: Precipitation of this compound in Cell Culture Media
Initial Observation: A cloudy or crystalline precipitate is observed immediately or after a short period upon adding the this compound stock solution to the cell culture medium.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media surpasses its aqueous solubility limit. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration under your specific experimental conditions. |
| Rapid Dilution | Adding a concentrated stock solution directly into a large volume of media can cause a rapid solvent exchange, leading to precipitation.[5] | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[5] Add the compound dropwise while gently vortexing or swirling the media. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility.[5] | Always use pre-warmed (37°C) cell culture media for making dilutions.[5] |
| High Solvent Concentration in Final Solution | While a solvent like DMSO aids initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final solvent (e.g., DMSO) concentration in the culture medium below 0.5%, and ideally below 0.1%.[5] |
| pH of the Media | The pH of the cell culture medium may not be optimal for keeping this compound in solution. | Check the pKa of this compound. If feasible for your experiment, a slight acidification of the medium might help, but be cautious about the impact on cell health. |
| Media Components | Components in the media, such as proteins in serum, can sometimes interact with the compound, leading to precipitation. | If possible, try a different basal media formulation or test the solubility in serum-free versus serum-containing media. |
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature | Reference |
| Dimethyl sulfoxide (DMSO) | ~0.5 mg/mL | Not Specified | [2] |
| Dimethylformamide (DMF) | ~0.5 mg/mL | Not Specified | [2] |
| Chloroform | 50 mg/mL | Not Specified | [6] |
| 0.1 N HCl (pH 1.2) | 4 µg/mL | Not Specified | [6] |
| Water (Neutral pH) | ~1 ng/mL | Not Specified | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Cell Culture
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO and its subsequent dilution for use in cell-based assays.
Materials:
-
This compound powder (MW: 705.64 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Stock Solution Preparation (10 mM):
-
Weigh out 7.06 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex thoroughly until the this compound is completely dissolved. The solution should be clear.
-
This results in a 10 mM stock solution.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Preparation of Working Solution:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in pre-warmed (37°C) complete cell culture medium to achieve the desired final concentration.
-
Important: Add the this compound stock solution to the medium, not the other way around. Add it dropwise while gently mixing.
-
Ensure the final DMSO concentration in the culture does not exceed 0.5% (v/v) to minimize solvent toxicity.
-
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from established methods for testing the susceptibility of fungi to antifungal agents.
Materials:
-
This compound stock solution in DMSO (e.g., 3.2 mg/mL)
-
96-well microdilution plates
-
Appropriate fungal growth medium (e.g., RPMI 1640 with MOPS buffer)
-
Fungal inoculum, adjusted to the desired concentration (e.g., 1 x 10^6 - 5 x 10^6 cells/mL)
-
Sterile saline (0.85%)
Procedure:
-
Preparation of Inoculum:
-
From a 24-hour old culture on an appropriate agar plate, pick five distinct colonies.
-
Suspend the colonies in 5 mL of sterile 0.85% saline.
-
Vortex the suspension and adjust the turbidity to a 0.5 McFarland standard.
-
-
Preparation of Dilution Plates:
-
Prepare a series of two-fold dilutions of the this compound stock solution in DMSO.
-
Add the appropriate volume of each dilution to the wells of a 96-well plate.
-
The plates can be prepared in bulk and stored at -70°C until use.
-
-
Assay:
-
Thaw the pre-prepared this compound dilution plates.
-
Add 50 µL of the appropriate 4x concentrated growth medium to each well.
-
Add 50 µL of the adjusted fungal inoculum to each well. This will bring the medium and drug concentrations to their final desired levels.
-
Incubate the plates at the optimal temperature for the fungal species being tested (e.g., 35°C).
-
Read the results visually or using a spectrophotometer at 24 and 48 hours. The minimum inhibitory concentration (MIC) is the lowest concentration of this compound that prevents visible growth.
-
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Microdilution Susceptibility Testing of Amphotericin B, this compound, and Voriconazole against Clinical Isolates of Aspergillus and Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis and cell cycle arrest via inhibiting Hedgehog signaling in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 伊曲康唑 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. Inhibition of the hedgehog pathway for the treatment of cancer using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of Topical this compound with Enhanced Skin/Nail Permeability and In Vivo Antifungal Efficacy against Superficial Mycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uspnf.com [uspnf.com]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Technical Support Center: Enhancing Itraconazole Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at enhancing the oral bioavailability of itraconazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral delivery of this compound in animal models?
This compound is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1] Its oral bioavailability is often low and variable, significantly influenced by formulation and physiological factors such as gastric pH and the presence of food.[2][3] Compounded this compound formulations, in particular, often fail to achieve therapeutic concentrations due to poor absorption.[4][5]
Q2: What are the most common formulation strategies to enhance this compound bioavailability?
Several advanced formulation approaches have been successfully employed to overcome the solubility challenge and improve the oral absorption of this compound. These include:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its solubility and dissolution rate.[2][6]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, leading to enhanced bioavailability.[1][7][8]
-
Nanoemulsions and Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the solubilization of this compound in the gastrointestinal tract, leading to better absorption.[9][10][11][12][13]
Q3: How does food intake affect the bioavailability of this compound in animal models?
The effect of food on this compound absorption is formulation-dependent. For conventional capsule formulations, administration with a high-fat meal is recommended to enhance absorption.[2][14] Conversely, the oral solution is better absorbed on an empty stomach.[14] Advanced formulations like self-micellizing solid dispersions have been shown to reduce the food effect, leading to more consistent oral absorption regardless of food intake in rats.[3]
Q4: Which animal models are commonly used for pharmacokinetic studies of this compound?
Rats (specifically Sprague-Dawley rats), rabbits, dogs (often Beagles), and cats are frequently used to evaluate the pharmacokinetics of different this compound formulations.[6][15][16][17][18][19][20] It's important to note that there can be species-specific differences in drug metabolism and absorption.[17][20]
Q5: What are the target therapeutic trough concentrations for this compound?
While specific target concentrations can vary based on the indication, general targets have been established. For prophylaxis, a trough concentration of >0.5 mcg/mL is often targeted, while for the treatment of invasive infections, a concentration of 1-2 mcg/mL is desirable.[14] Therapeutic drug monitoring is crucial to ensure efficacy and avoid toxicity.[14]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations
| Possible Cause | Troubleshooting Step |
| Poor drug dissolution from the formulation. | Consider formulating this compound as an amorphous solid dispersion, nanosuspension, or a lipid-based system like SEDDS to improve its dissolution rate.[1][2][10] |
| Inappropriate administration conditions. | For conventional capsules, administer with a fatty meal to enhance absorption. For oral solutions, administer to fasted animals.[14] Be aware of the potential for food effects with your specific formulation.[3] |
| Use of compounded this compound. | Avoid using compounded this compound powder as it is poorly absorbed. Utilize commercially available formulations or well-characterized advanced formulations.[4][5] |
| Incorrect oral gavage technique. | Ensure proper oral gavage technique to deliver the full dose to the stomach. Improper technique can lead to dose variability or administration into the lungs.[21][22][23] |
Issue 2: Difficulty in Achieving Target Plasma Concentrations
| Possible Cause | Troubleshooting Step |
| Insufficient dose. | Review the literature for appropriate dose ranges for the specific animal model and formulation type. Consider dose-escalation studies to determine the optimal dose. |
| High first-pass metabolism. | Be aware that this compound undergoes significant first-pass metabolism.[20] The extent can vary between species. Consider the use of metabolic inhibitors in preclinical studies if investigating absorption mechanisms, but be mindful of their clinical relevance. |
| Formulation instability in the GI tract. | Evaluate the stability of your formulation under simulated gastric and intestinal conditions. For amorphous solid dispersions, ensure the polymer effectively prevents recrystallization of the drug.[19] |
Issue 3: Inconsistent Results Between Animals
| Possible Cause | Troubleshooting Step |
| Inter-individual variability in GI physiology. | Ensure animals are of a similar age and weight. Standardize the fasting and feeding protocols. A crossover study design can help minimize the impact of inter-animal variability.[24] |
| Inaccurate dosing. | Calibrate all dosing equipment. For suspensions, ensure adequate mixing to achieve a homogenous dose. |
| Stress during handling and dosing. | Acclimatize animals to the handling and dosing procedures to minimize stress, which can affect gastrointestinal motility and absorption. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Solid Dispersions in Rats
| Formulation | Cmax (ng/mL) | AUC (ng·hr/mL) | Animal Model | Reference |
| Sporanox® | 390.5 ± 169.4 | 3653.9 ± 2348.9 | Rat | [16][17] |
| Asd tablets | 295.0 ± 344.5 | 3089.5 ± 4332.8 | Rat | [16][17] |
| Pure this compound Powder | ~50 | ~250 | Rat | [25] |
| Solid Emulsion | ~500 | ~2000 | Rat | [25] |
| Sporanox® | - | 1073.9 ± 314.7 | Rat | [19] |
| SD Pellet | - | 2969.7 ± 720.6 | Rat | [19] |
| SOL/ITZ ASD | - | Higher than Sporanox® | Rat | [26] |
| SOL/ITZ/AcDiSol® ASD | - | Higher than Sporanox® & SOL/ITZ | Rat | [26] |
| SOL/ITZ/CD ASD | - | Higher than Sporanox® & SOL/ITZ | Rat | [26] |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rabbits
| Formulation | Cmax (ng/mL) | AUC (ng·hr/mL) | Animal Model | Reference |
| Sporanox® | 1127.5 ± 577.9 | 23382.2 ± 6236.5 | Rabbit | [16][17] |
| Asd tablets | 766.4 ± 276.5 | 19357.9 ± 5117.5 | Rabbit | [16][17] |
Table 3: Pharmacokinetic Parameters of this compound Formulations in Dogs
| Formulation | Cmax (µg·h·mL⁻¹) | AUC (µg·h·mL⁻¹) | Animal Model | Reference |
| SD-1 | - | 3.37 ± 3.28 | Beagle Dog | [19] |
| SD-2 | - | 7.50 ± 4.50 | Beagle Dog | [19] |
| Innovator Capsule | - | - | Beagle Dog | [5][24] |
| Generic Capsule | 86.34% of Innovator | 104.2% of Innovator | Beagle Dog | [5] |
| Compounded Capsule | 4.14% of Innovator | 5.52% of Innovator | Beagle Dog | [5] |
Table 4: Pharmacokinetic Parameters of this compound Oral Solution in Various Animal Models
| Parameter | Cat | Dog | Horse | Rabbit | Rat |
| Tmax (h) | 1.43 ± 0.53 | 3.30 ± 2.10 | 3.33 ± 1.03 | 8.70 ± 3.00 | 5.20 ± 3.60 |
| T1/2λz (h) | 15.6 ± 3.20 | 28.0 ± 2.90 | 11.3 ± 2.84 | 9.40 ± 3.50 | 5.20 ± 1.80 |
| Bioavailability (%) | 52.1 ± 11.6 | - | 65.0 ± 26.3 | - | - |
| Data compiled from reference[20]. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent-Controlled Precipitation
This protocol is based on the methodology described by Lee et al. (2018).[6]
-
Dissolution: Dissolve this compound and HPMCAS-LF (hydroxypropyl methylcellulose acetate succinate) in a suitable organic solvent.
-
Precipitation: Add an acidic antisolvent (e.g., HCl solution) to the drug-polymer solution under constant stirring to induce precipitation of the solid dispersion.
-
Washing: Filter the precipitate and wash it with purified water to remove any residual solvent and acid.
-
Drying: Dry the washed solid dispersion under vacuum at an appropriate temperature.
-
Sizing: Mill or sieve the dried solid dispersion to obtain a uniform particle size.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol is a generalized procedure based on common practices described in the cited literature.[6][19][25]
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment, with free access to food and water.
-
Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with continued access to water.
-
Dosing: Administer the this compound formulation orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -20°C or lower until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated HPLC or LC-MS/MS method.[18][27][28]
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
Visualizations
Caption: General experimental workflow for evaluating this compound bioavailability.
Caption: Troubleshooting logic for low this compound bioavailability.
References
- 1. mdpi.com [mdpi.com]
- 2. Improve Solubility and Develop Personalized this compound Dosages via Forming Amorphous Solid Dispersions with Hydrophilic Polymers Utilizing HME and 3D Printing Technologies [mdpi.com]
- 3. Avoidance of food effect on oral absorption profile of this compound by self-micellizing solid dispersion approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. miravistavets.com [miravistavets.com]
- 5. Bioequivalence of Orally Administered Generic, Compounded, and Innovator‐Formulated this compound in Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and pharmacokinetic study of this compound solid dispersions prepared by solvent-controlled precipitation and spray-dry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound nanosuspension for oral delivery: Formulation, characterization and in vitro comparison with marketed formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound nanosuspension for oral delivery: Formulation, characterization and in vitro comparison with marketed formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Formulation and evaluation of this compound nanoemulsion for enhanced oral bioavailability | Semantic Scholar [semanticscholar.org]
- 10. A new self-emulsifying formulation of this compound with improved dissolution and oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Study on this compound Self-Emulsifying Drug Delivery System [journal11.magtechjournal.com]
- 13. longdom.org [longdom.org]
- 14. droracle.ai [droracle.ai]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Bioavailability of this compound in rats and rabbits after administration of tablets containing solid dispersion particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Liquid chromatographic-mass spectrometric determination of this compound and its major metabolite, hydroxythis compound, in dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics and bioavailability of this compound oral solution in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iacuc.wsu.edu [iacuc.wsu.edu]
- 22. animalcare.ubc.ca [animalcare.ubc.ca]
- 23. ouv.vt.edu [ouv.vt.edu]
- 24. Pharmacokinetics and Relative Bioavailability of Orally Administered Innovator-Formulated this compound Capsules and Solution in Healthy Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Enhanced solubility and oral bioavailability of this compound by combining membrane emulsification and spray drying technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Bioavailability enhancement of this compound-based solid dispersions produced by hot melt extrusion in the framework of the Three Rs rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Determination of this compound in plasma and animal tissues by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Microassay for determination of this compound and hydroxythis compound in plasma and tissue biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
Itraconazole Experimental Variability: Technical Support Center
Welcome to the technical support center for itraconazole research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges and to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary and best-known mechanism of action for this compound?
A1: this compound's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[1][2][3] This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] By disrupting ergosterol production, this compound compromises the integrity and function of the fungal cell membrane, leading to fungal cell death.[1][2]
Q2: What are the other known mechanisms of action for this compound, particularly in cancer research?
A2: Beyond its antifungal properties, this compound has been shown to possess potent anti-cancer activities through two primary mechanisms:
-
Inhibition of the Hedgehog (Hh) Signaling Pathway: this compound is a potent antagonist of the Hh signaling pathway.[3][4][5] It acts on the essential pathway component Smoothened (SMO) but through a mechanism distinct from other known SMO antagonists like cyclopamine.[4][6][7] This inhibition prevents the activation of Gli transcription factors, which are involved in cell growth and survival.
-
Anti-Angiogenic Activity: this compound inhibits angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[3][8][9][10][11] This effect is linked to the inhibition of vascular endothelial growth factor receptor 2 (VEGFR2) phosphorylation and trafficking, as well as disruption of cholesterol biosynthesis pathways in endothelial cells.[3][12]
Q3: What are the main challenges when working with this compound in in vitro experiments?
A3: The primary challenge is this compound's poor aqueous solubility.[13][14][15] It is a highly lipophilic and weakly basic compound with pH-dependent solubility, being more soluble in acidic conditions.[14][16] This can lead to drug precipitation in neutral pH cell culture media, resulting in inconsistent effective concentrations and high experimental variability.[17]
Q4: How should I prepare this compound stock solutions for in vitro use?
A4: Due to its low water solubility, this compound stock solutions should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is commonly used.[18][19][20] For some applications, a solution of 0.2 N HCl in absolute ethanol has also been reported.[21] It is critical to ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
Q5: What factors can influence the measured IC50 value of this compound in cell-based assays?
A5: Several factors can cause variability in IC50 values:
-
Inoculum Size: The initial number of cells seeded can affect the outcome.[18][22]
-
Incubation Time: The duration of drug exposure is a critical parameter.[18][22]
-
Culture Medium Composition: Components like glucose concentration can influence cell growth and drug efficacy.[18]
-
Incubation Temperature: Temperature can profoundly affect the outcome for certain fungal or cell isolates.[18][22]
-
Cell Line Specifics: The inherent biology of the cell line, including the activation state of pathways like Hedgehog, will determine its sensitivity.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: High Variability or Poor Reproducibility in Cell Proliferation Assays
Question: My dose-response curves for this compound are inconsistent between experiments. Why is this happening and what can I do to fix it?
Answer: High variability is a common problem, often stemming from this compound's challenging physicochemical properties.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Drug Precipitation | This compound is poorly soluble in aqueous solutions like cell culture media (pH ~7.4).[14][16] It can precipitate out of solution, especially at higher concentrations, leading to an unknown and inconsistent effective dose. | Prepare a high-concentration stock in 100% DMSO.[20] When diluting into media, perform serial dilutions and vortex thoroughly between steps. Visually inspect the final dilutions for any signs of precipitation before adding to cells. Keep the final DMSO concentration below 0.5%. |
| Inconsistent Cell Seeding | Variation in the initial number of cells per well will lead to different growth rates and can alter the apparent IC50 value. | Use a properly calibrated electronic cell counter for accurate cell counts. Ensure the cell suspension is homogenous before plating. Consider plating cells and allowing them to adhere for 24 hours before adding the drug. |
| Assay Endpoint Timing | The inhibitory effect of this compound can be time-dependent. Inconsistent incubation times will yield variable results.[18] | Standardize the incubation time (e.g., 48 or 72 hours) across all experiments.[20] Ensure the timing of reagent addition (e.g., CCK-8, MTT) is precise for all plates. |
| Media and Serum Variability | Different lots of fetal bovine serum (FBS) or media can contain varying levels of growth factors, which may influence cell proliferation and drug sensitivity. | Use the same lot of FBS and media for a complete set of experiments. If changing lots is unavoidable, perform a bridging experiment to confirm consistency. |
Logical Troubleshooting Workflow
Issue 2: Inconsistent Inhibition of the Hedgehog (Hh) Signaling Pathway
Question: I am not seeing consistent downregulation of Gli1 protein expression after treating my cells with this compound. What could be wrong?
Answer: The effect of this compound on the Hedgehog pathway is dependent on the cellular context and experimental conditions.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Low Endogenous Pathway Activity | The Hedgehog pathway is often silent in adult cells.[5] If your cell line does not have endogenously active Hh signaling, you will not see an inhibitory effect from this compound. | Confirm Hh pathway activity in your untreated cells by measuring baseline levels of key components like SMO, SUFU, and Gli1. Consider using a positive control cell line known to have an active Hh pathway (e.g., certain medulloblastoma or basal cell carcinoma lines).[6] |
| Insufficient Treatment Time | The downstream effects on protein expression (like Gli1) take time to manifest after the initial inhibition of SMO. | Perform a time-course experiment. Treat cells with this compound for various durations (e.g., 12, 24, 48 hours) to determine the optimal time point for observing Gli1 downregulation. |
| Drug Concentration | The IC50 for Hh pathway inhibition may differ from the IC50 for cell proliferation. An insufficient dose may not fully engage the target. | Perform a dose-response experiment analyzing Gli1 protein levels by Western blot. This will establish the effective concentration range for pathway inhibition in your specific cell line. For example, some studies show an IC50 of ~900 nM for pathway inhibition.[4] |
| Alternative Pathway Activation | Cancer cells can have complex signaling networks. Gli1 expression might be maintained by other, non-Hedgehog pathways in your specific model. | Review the literature for your cell line to understand its signaling dependencies. Consider using a known Hh pathway agonist (like rhShh) to confirm that the pathway is responsive and can be inhibited by this compound in your system. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Context | Reference |
| IC50 vs. Shh-Light2 Cells | ≈ 900 nM | Inhibition of Hedgehog pathway activity | [4] |
| Effective Concentration vs. Fungi | ≥ 0.07 µg/mL | Inhibition of hyphal outgrowth (Aspergillus) | [23] |
| ED50 vs. Systemic Candidiasis | 32.9 mg/kg | In vivo murine model | [24] |
| ED50 vs. Systemic Aspergillosis | 103.6 mg/kg | In vivo murine model | [24] |
Table 2: Solubility and Therapeutic Concentrations
| Parameter | Value | Condition / Note | Reference |
| Aqueous Solubility (Acidic pH) | 4 µg/mL | pH-dependent, highest in acidic conditions | [14] |
| Aqueous Solubility (Basic pH) | 1 µg/mL | Poorly soluble at neutral/basic pH | [14] |
| Therapeutic Trough (Prophylaxis) | ≥ 0.25 mg/L | Lower threshold for preventing fungal infection | [25] |
| Therapeutic Trough (Treatment) | ≥ 0.5 mg/L | Lower limit for effective treatment | [25] |
| Concentration for Toxicity Risk | > 1.0 mg/L | Associated with increased risk of adverse events | [25] |
Key Experimental Protocols
Protocol 1: Cell Proliferation Assay (CCK-8)
This protocol is adapted from methodologies used in gastric cancer cell studies.[20]
-
Cell Seeding: Seed cells (e.g., MKN45, AGS) into 96-well plates at a density of 3 x 10³ cells/well. Allow cells to adhere for 24 hours in a 37°C, 5% CO₂ incubator.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to create a range of working concentrations (e.g., 0.1 µM to 20 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and ≤0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control medium.
-
Incubation: Culture the cells for the desired time period (e.g., 24, 48, or 72 hours).[20]
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-2 hours at 37°C.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Hedgehog Pathway Analysis
This protocol is based on methods for analyzing protein expression in melanoma cells.[26]
-
Cell Treatment & Lysis: Plate cells (e.g., A375, A2058) and treat with various concentrations of this compound for the predetermined optimal time (e.g., 48 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate on an 8-15% SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-Gli1, anti-SHH, anti-β-actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to the loading control (β-actin).
Signaling Pathway and Mechanism Diagrams
This compound's Inhibition of the Hedgehog Pathway
This compound acts by inhibiting the Smoothened (SMO) protein, a key transducer in the Hedgehog signaling cascade. This action prevents the downstream activation and nuclear translocation of the Gli family of transcription factors, which regulate genes involved in cell proliferation and survival.[5]
This compound's Anti-Angiogenic Mechanism
This compound exerts its anti-angiogenic effects through multiple actions on endothelial cells. A key mechanism is the inhibition of VEGFR2 glycosylation and phosphorylation, which disrupts downstream signaling required for cell proliferation, migration, and new vessel formation.[3][5][12]
References
- 1. droracle.ai [droracle.ai]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. This compound and arsenic trioxide inhibit hedgehog pathway activation and tumor growth associated with acquired resistance to smoothened antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibition of angiogenesis by the antifungal drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. This compound inhibits angiogenesis and tumor growth in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing this compound solubility via spray drying with Pluronic F-68. [wisdomlib.org]
- 14. hrpub.org [hrpub.org]
- 15. ijpsr.com [ijpsr.com]
- 16. Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. google.com [google.com]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. This compound induces apoptosis and cell cycle arrest via inhibiting Hedgehog signaling in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro studies with R 51,211 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. This compound, a new triazole that is orally active in aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [The therapeutic effects of this compound, a new triazole antifungal agent, for experimental fungal infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Trough concentration of this compound and its relationship with efficacy and safety: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound promotes melanoma cells apoptosis via inhibiting hedgehog signaling pathway-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Itraconazole HPLC Method for Complex Matrices
Welcome to the technical support center for the optimization of Itraconazole High-Performance Liquid Chromatography (HPLC) methods. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the analysis of this compound in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound HPLC analysis?
A common starting point for a reversed-phase HPLC method for this compound is a binary mixture of an organic solvent and an aqueous phase. Acetonitrile (ACN) or methanol are frequently used as the organic component, while water or a buffer solution constitutes the aqueous part. Ratios can vary, but a common starting point is a high percentage of the organic solvent, for instance, Acetonitrile:Water (90:10 v/v) or Methanol:Water (95:5 v/v).[1] The optimal ratio will depend on the specific column and other chromatographic conditions.
Q2: What type of HPLC column is most suitable for this compound analysis?
C18 columns are the most frequently used stationary phases for this compound analysis due to their hydrophobicity, which provides good retention for the lipophilic this compound molecule.[1][2][3] Columns with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm are common.[2]
Q3: What is the typical UV detection wavelength for this compound?
This compound exhibits significant UV absorbance in the range of 256-264 nm.[2][4] A wavelength of 263 nm is frequently cited as a suitable detection wavelength.[5]
Q4: How can I extract this compound from a complex matrix like plasma?
Several methods can be employed for the extraction of this compound from plasma. These include:
-
Protein Precipitation: This is a simple and rapid method where a precipitating agent like acetonitrile or a combination of perchloric acid and methanol is added to the plasma sample to precipitate proteins.[6][7]
-
Liquid-Liquid Extraction (LLE): This technique involves extracting this compound from the plasma into an immiscible organic solvent, such as a hexane-dichloromethane mixture.[8]
-
Solid-Phase Extraction (SPE): SPE uses a cartridge containing a solid adsorbent (e.g., C8-bonded silica) to retain this compound from the plasma, which is then eluted with a suitable solvent.[5][9] This method often provides cleaner extracts compared to protein precipitation.
Q5: What are the common metabolites of this compound that might interfere with the analysis?
The major active metabolite of this compound is hydroxythis compound (OH-ITZ). Other metabolites include keto-itraconazole and N-desalkyl-itraconazole.[6] It is important to ensure that the chromatographic method can separate this compound from these metabolites, especially hydroxythis compound, if their simultaneous determination is not the objective.
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC analysis of this compound in complex matrices.
Common Chromatographic Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the basic this compound molecule, causing tailing.[10] Column Overload: Injecting too much sample can lead to peak distortion.[11] Matrix Effects: Components from the complex matrix co-eluting with this compound can interfere with peak shape.[12] Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to tailing. | Mobile Phase Modification: Add a buffer to the mobile phase (e.g., phosphate buffer) to maintain a consistent pH and suppress silanol interactions.[10] The addition of a small amount of a competing base, like triethylamine, can also be effective. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to avoid overloading the column.[11] Improve Sample Cleanup: Employ a more rigorous sample preparation method like SPE to remove interfering matrix components.[5][9] Adjust Mobile Phase pH: Adjust the pH of the mobile phase to be at least 2 pH units away from the pKa of this compound. |
| Poor Resolution | Inadequate Mobile Phase Strength: The mobile phase may be too strong or too weak to achieve optimal separation from other components. Column Degradation: The column performance may have deteriorated over time. Co-eluting Impurities or Metabolites: Impurities in the sample or metabolites of this compound may not be separated from the main peak. | Optimize Mobile Phase Composition: Adjust the ratio of organic solvent to the aqueous phase. A gradient elution may be necessary to improve the separation of complex mixtures. Replace Column: If the column has been used extensively, it may need to be replaced. Using a guard column can help extend the life of the analytical column.[13] Method Development: Further method development, including trying different column chemistries (e.g., C8, Phenyl) or mobile phase additives, may be required. |
| Variable Retention Times | Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to shifts in retention time.[11] Fluctuations in Column Temperature: Temperature changes can affect retention times. Pump Issues: Problems with the HPLC pump can cause inconsistent flow rates. | Precise Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase. Degassing the mobile phase is also crucial.[1] Use a Column Oven: A column oven will maintain a stable temperature, leading to more reproducible retention times.[4] Pump Maintenance: Regularly maintain and check the performance of the HPLC pump. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a general guideline for the protein precipitation of plasma samples for this compound analysis.
-
Sample Aliquoting: Pipette 200 µL of the plasma sample into a clean microcentrifuge tube.
-
Addition of Precipitant: Add 600 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject a suitable volume (e.g., 20 µL) into the HPLC system.
HPLC Method Parameters
The following table summarizes typical HPLC method parameters for this compound analysis. These should be considered as a starting point and may require optimization.
| Parameter | Typical Value(s) | Reference(s) |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [2] |
| Mobile Phase | Acetonitrile:Water (e.g., 90:10, 75:25 v/v) Methanol:Water (e.g., 95:5 v/v) | [1][3] |
| Flow Rate | 1.0 mL/min | [3] |
| Injection Volume | 10 - 20 µL | [2][3] |
| Column Temperature | Ambient or 30°C | [4] |
| Detection Wavelength | 262 - 264 nm | [2][3] |
| Retention Time | ~3.4 - 7.8 min | [2][3] |
Visualizations
This compound HPLC Analysis Workflow
Caption: A general workflow for the HPLC analysis of this compound from a complex matrix.
References
- 1. ijpbs.com [ijpbs.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ajrconline.org [ajrconline.org]
- 4. Chemometrically assissted optimization and validation of RP-HPLC method for the analysis of this compound and its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of this compound in human plasma by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of this compound and its CYP3A4-mediated metabolites including N-desalkyl this compound in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of this compound and hydroxythis compound in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 12. Validation of a method for this compound and major metabolite hydroxythis compound for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Itraconazole Preclinical Formulation Technical Support Center
Welcome to the technical support center for itraconazole preclinical formulations. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with formulating this compound for non-clinical studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to formulate for preclinical studies?
A1: this compound presents significant formulation challenges primarily due to its physicochemical properties. It is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by:
-
Poor Aqueous Solubility: this compound is practically insoluble in water (less than 1 ng/mL), which is a major hurdle for achieving adequate drug exposure in preclinical models.[1][2]
-
pH-Dependent Solubility: As a weak base with a pKa of 3.7, its solubility is highly dependent on pH.[1][3][4] It is more soluble in acidic environments, like the stomach (approximately 4 µg/mL at pH 1.0), but its solubility drastically decreases in the higher pH of the small intestine, leading to potential precipitation.[1][5]
-
High Lipophilicity: It has a high logP value (>5), indicating poor water solubility but good membrane permeability.[1]
-
Crystalline Nature: Its stable crystalline form further limits its dissolution rate.[6]
These factors contribute to low and variable oral bioavailability, making it difficult to achieve consistent and predictable plasma concentrations in animal studies.[1][7]
Q2: What are the most common formulation strategies to improve this compound's bioavailability for preclinical research?
A2: Several enabling technologies are employed to enhance the solubility and bioavailability of this compound. The most common and effective strategies include:
-
Amorphous Solid Dispersions (ASDs): This is a widely used approach where this compound is molecularly dispersed in a hydrophilic polymer matrix.[7] Converting the crystalline drug to a higher-energy amorphous state significantly improves its dissolution rate.[1][7] Techniques like hot-melt extrusion (HME) and spray drying are used to prepare ASDs.[3][7][8][9]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, thereby enhancing the dissolution velocity and saturation solubility.[10][11][12]
-
Lipid-Based Formulations: These include nanoemulsions, microemulsions, and solid emulsions.[13][14] These formulations can help to solubilize this compound and facilitate its absorption.
-
Cocrystallization: This involves creating a new crystalline solid form of this compound with a pharmaceutically acceptable co-former. This can improve solubility and dissolution properties.[15]
-
Complexation with Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often used to form inclusion complexes with this compound, which can increase its aqueous solubility for both oral and intravenous administration.[16][17]
Q3: Which animal species is the most appropriate model for preclinical oral absorption studies of this compound?
A3: Based on comparative studies, the dog appears to be the most appropriate animal model for predicting the oral absorption of this compound in humans.[18] Key pharmacokinetic parameters such as the terminal elimination half-life, time to peak concentration, and dose-normalized AUC in dogs are comparable to those reported in humans.[18] The rat can be used as an alternative model.[18]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound formulations.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low and variable plasma concentrations after oral dosing in rodents. | Poor dissolution of this compound in the gastrointestinal tract due to its low aqueous solubility and pH-dependent precipitation.[1][4] | 1. Formulate as an Amorphous Solid Dispersion (ASD): Use polymers like Soluplus®, HPMCAS, or Kollidon® VA64 with hot-melt extrusion or spray drying to enhance dissolution.[2][5][9] 2. Utilize Nanocrystal Technology: Prepare a nanosuspension to increase the surface area and dissolution rate.[11] 3. Employ a Cyclodextrin-Based Solution: Use hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve solubility.[16] |
| Precipitation of this compound observed when moving from simulated gastric fluid (low pH) to simulated intestinal fluid (higher pH) in vitro. | This compound is a weak base that dissolves in the acidic gastric environment but precipitates at the higher pH of the intestine.[3][4] | 1. Incorporate Precipitation Inhibitors: Use polymers like HPMCAS or HPMCP-HP55 in your ASD formulation. These polymers can help maintain a supersaturated state and inhibit recrystallization in the small intestine.[3] 2. Optimize the Polymer Choice: Select polymers that provide pH-independent solubility enhancement or that are specifically designed to maintain supersaturation. |
| Difficulty dissolving this compound in common preclinical vehicles for oral or intravenous administration. | This compound has extremely low solubility in aqueous vehicles and many common organic solvents.[19][20] | 1. For Oral Dosing: Consider creating a suspension or an enabling formulation like an ASD or a lipid-based system. 2. For IV Administration: The use of a solubilizing agent is necessary. A common approach is to use a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD).[17] Flushing the infusion line with a cyclodextrin solution before and after administration can help prevent precipitation.[17] |
| Inconsistent results in pharmacokinetic studies despite using the same formulation. | Variability in food intake by the animals. The absorption of some this compound formulations, including the commercial product Sporanox®, is significantly affected by food.[16] | 1. Standardize Feeding Conditions: Ensure that animals are dosed in a consistent state (e.g., fasted or fed) across all study groups. 2. Develop a Food-Independent Formulation: Some advanced formulations, such as certain ASDs or cyclodextrin solutions, may reduce the food effect.[16] |
| Potential for formulation-induced toxicity in preclinical species. | Certain excipients used to solubilize this compound, especially at high concentrations, could have their own toxicological effects.[21] Subchronic, high-dose administration of this compound itself has been shown to cause hepatotoxicity in rats.[22] | 1. Select GRAS Excipients: Whenever possible, use excipients that are Generally Recognized As Safe (GRAS). 2. Conduct Vehicle Toxicity Studies: Run control groups that receive the formulation vehicle without the active pharmaceutical ingredient to assess any background toxicity. 3. Monitor Liver Function: In repeat-dose studies, include monitoring of liver enzymes (e.g., ALT, ALP) due to this compound's potential for hepatotoxicity.[22][23] |
Data Presentation: Enhancing this compound Solubility and Bioavailability
The following tables summarize quantitative data from various studies on this compound formulations.
Table 1: Solubility of this compound in Various Preclinical Vehicles and Solvents
| Vehicle/Solvent | Concentration (µg/mL) | pH | Reference |
| Water | < 0.001 | Neutral | [1] |
| 0.1 N HCl | 4 | 1.0 | [1][5] |
| 0.1 N HCl (Optimized Cocrystal) | 60.47 | 1.2 | [15] |
| Phosphate Buffer (Optimized Cocrystal) | 60.57 | 6.8 | [15] |
| ASD with Soluplus® | 236.2 | 1.2 | [7] |
| ASD with HPC-EF | 120.0 | 1.2 | [7] |
| ASD with Kollidon® VA 64 (XL-10) | 329.1 | 1.2 | [7] |
| Ethanol | 27,180 | - | [14] |
| Propylene Glycol | 18,770 | - | [14] |
| Capryol 90 | > 10,000 | - | [24] |
Table 2: Comparison of Pharmacokinetic Parameters for Different this compound Formulations in Preclinical Species
| Formulation | Species | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability Increase (vs. Pure Drug/Control) | Reference |
| Pure this compound Powder | Rat | - | ~88 | ~1312 | - | [15] |
| Optimized Cocrystal (B16) | Rat | - | 206.86 | 3717.58 | ~2.8-fold (AUC) | [15] |
| Solid Emulsion | Rat | - | ~880 | ~6500 | ~8-fold (AUC), ~10-fold (Cmax) | [13] |
| Sporanox® | Beagle Dog | - | 305.33 | 3895.58 | - | [1] |
| Solid Dispersion (SCF) | Beagle Dog | - | 423.67 | 4663.31 | Not statistically significant (AUC), but significant increase in Cmax | [1] |
| Sporanox® | Rat | - | - | 1073.9 | - | [4] |
| Solid Dispersion Pellet | Rat | - | - | 2969.7 | ~3-fold (AUC) | [4] |
Experimental Protocols and Visualizations
Troubleshooting Logic for Poor Oral Bioavailability
This workflow outlines the decision-making process when encountering low or variable oral bioavailability of this compound in preclinical studies.
General Workflow for Amorphous Solid Dispersion (ASD) Formulation Development
This diagram illustrates the typical steps involved in developing an ASD formulation for this compound.
Methodology: Preparation of this compound Amorphous Solid Dispersion by Hot-Melt Extrusion (HME)
Objective: To prepare an amorphous solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound (micronized)
-
Polymer carrier (e.g., Soluplus®, Kollidon® VA64, HPMCAS)
-
Hot-Melt Extruder (twin-screw)
-
Milling equipment (optional)
Protocol:
-
Premixing: Physically mix the this compound and the selected polymer at the desired drug loading ratio (e.g., 30% w/w this compound, 70% w/w polymer).[7]
-
Extruder Setup: Set the temperature profile of the extruder barrel zones. The temperature should be high enough to ensure the polymer is molten and the drug dissolves in the polymer matrix, but not so high as to cause degradation. A typical temperature might be around 170°C.[9]
-
Extrusion: Feed the physical mixture into the extruder at a constant feed rate. The screw speed should be optimized to ensure proper mixing and residence time.
-
Cooling and Collection: The molten extrudate is typically cooled on a conveyor belt and then collected.
-
Milling (Optional): The cooled extrudate can be milled into a fine powder to improve its handling and dissolution properties.
-
Characterization:
-
Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD): These techniques are essential to confirm that the this compound within the extrudate is in an amorphous state. The absence of the characteristic melting peak of crystalline this compound in DSC and the absence of sharp diffraction peaks in PXRD indicate the formation of an amorphous solid dispersion.[3][7][9]
-
In Vitro Dissolution: Perform dissolution testing in a relevant medium (e.g., simulated gastric fluid, pH 1.2) and compare the release profile to the pure crystalline drug.[9]
-
Methodology: Bioanalysis of this compound in Plasma by LC-MS/MS
Objective: To accurately quantify the concentration of this compound and its major active metabolite, hydroxythis compound, in plasma samples from preclinical studies.
Materials:
-
Plasma samples
-
This compound and hydroxythis compound reference standards
-
Internal standard (e.g., this compound-d9, naproxen)[25][26]
-
Protein precipitation or solid-phase extraction (SPE) reagents/cartridges
-
HPLC or UPLC system coupled to a tandem mass spectrometer (LC-MS/MS)
Protocol:
-
Sample Preparation:
-
Protein Precipitation (Simple Method): To a small volume of plasma (e.g., 150 µL), add a protein precipitation agent like methanol or perchloric acid containing the internal standard.[25][27] Vortex to mix and then centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction (Cleaner Method): Alternatively, use an SPE cartridge to extract the analytes from the plasma, which can provide a cleaner sample and reduce matrix effects.[26][27]
-
-
Chromatographic Separation: Inject the supernatant (from protein precipitation) or the eluate (from SPE) into the LC-MS/MS system. Use a suitable C18 or phenyl reverse-phase column to separate this compound, hydroxythis compound, and the internal standard.[25] A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer or ammonium formate) and an organic solvent (e.g., acetonitrile) is typically used.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.[27][28]
-
Quantification: Construct a calibration curve using standards of known concentrations in blank plasma. The concentration of this compound and hydroxythis compound in the study samples is determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve. The standard curve should be linear over the expected concentration range in the samples.[25][27][28]
References
- 1. This compound solid dispersion prepared by a supercritical fluid technique: preparation, in vitro characterization, and bioavailability in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability enhancement of this compound-based solid dispersions produced by hot melt extrusion in the framework of the Three Rs rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Enhancing this compound solubility via spray drying with Pluronic F-68. [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. Formulation and Stability Testing of this compound Crystalline Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound nanosuspension for oral delivery: Formulation, characterization and in vitro comparison with marketed formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Enhanced solubility and oral bioavailability of this compound by combining membrane emulsification and spray drying technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jddtonline.info [jddtonline.info]
- 15. Enhancing the solubility and bioavailability of this compound through pharmaceutical cocrystallization: A promising strategy for drug formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhanced Bioavailability of this compound in Hydroxypropylβ-Cyclodextrin Solution versus Capsules in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activities of an Intravenous Formulation of this compound in Experimental Disseminated Aspergillus, Candida, and Cryptococcus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Interspecies comparison of the oral absorption of this compound in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mmcop.edu.in [mmcop.edu.in]
- 20. Solubilization and determination of solution thermodynamic properties of this compound in different solvents at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Influence of Formulation and Processing Variables on Properties of this compound Nanoparticles Made by Advanced Evaporative Precipitation into Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 27. Simultaneous determination of this compound, hydroxy this compound, keto this compound and N-desalkyl this compound concentration in human plasma using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Itraconazole Resistance in Fungal Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering itraconazole resistance in their experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter during your research on this compound resistance.
Issue 1: My fungal strain exhibits a high Minimum Inhibitory Concentration (MIC) for this compound in initial screenings. What are the next steps to identify the resistance mechanism?
Answer:
A high this compound MIC suggests the presence of resistance mechanisms. A systematic approach is crucial to pinpoint the underlying cause.
Recommended Experimental Workflow:
-
Confirm Resistance Phenotype: Repeat the broth microdilution assay to confirm the high MIC. Include susceptible and known resistant reference strains as controls.
-
Gene Expression Analysis: Quantify the expression levels of key resistance-associated genes using RT-qPCR. This is often the most immediate cause of acquired resistance.
-
Target Genes:
-
ERG11 (encodes lanosterol 14-alpha-demethylase, the drug target).
-
CDR1 and CDR2 (encode ABC-type efflux pumps).
-
MDR1 (encodes an MFS-type efflux pump).
-
-
-
Sequence ERG11 Gene: Isolate genomic DNA from the resistant strain and sequence the ERG11 gene to identify point mutations that may reduce this compound binding affinity.
-
Sterol Profile Analysis: Analyze the sterol composition of the fungal cell membrane using Gas Chromatography-Mass Spectrometry (GC-MS). Alterations, such as the accumulation of toxic sterols due to mutations in ERG3, can indicate a different resistance pathway.
-
Efflux Pump Activity Assay: Use fluorescent dyes like rhodamine 6G to functionally assess the activity of efflux pumps. Increased efflux of the dye in the resistant strain compared to a susceptible control indicates pump overexpression.
Issue 2: Gene sequencing of ERG11 did not reveal any mutations, but the strain remains resistant. What other mechanisms could be at play?
Answer:
If the drug target itself is not mutated, resistance is likely mediated by other factors that reduce the effective intracellular concentration of this compound or bypass its effects.
Possible Mechanisms and Troubleshooting Steps:
-
Overexpression of Efflux Pumps: This is a very common mechanism. As mentioned in Issue 1, perform RT-qPCR to check for the upregulation of CDR1, CDR2, and MDR1 genes. Overexpression of these transporters actively pumps this compound out of the cell.
-
Biofilm Formation: Fungi growing in biofilms are notoriously more resistant to antifungals.[1][2] The extracellular matrix can limit drug penetration.
-
Action: Perform a biofilm susceptibility assay (e.g., using an XTT reduction assay) to compare the MIC of the fungus in its planktonic versus biofilm state. The sessile MIC (for biofilms) is often significantly higher than the planktonic MIC.[1]
-
-
Stress Response Pathways: Cellular stress response pathways, often involving the molecular chaperone Heat Shock Protein 90 (Hsp90), can stabilize the cellular machinery (including Erg11p and calcineurin) that allows fungi to tolerate drug-induced stress.[3][4]
-
Action: Test for synergy between this compound and an Hsp90 inhibitor (e.g., geldanamycin). A synergistic effect suggests the involvement of the Hsp90-mediated stress response in resistance.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular mechanisms of this compound resistance in fungi?
A1: this compound resistance is multifactorial, but typically involves one or more of the following mechanisms:[5][6]
-
Target Site Modification: Mutations in the ERG11 gene lead to structural changes in the lanosterol 14-alpha-demethylase enzyme, reducing its binding affinity for this compound.[5]
-
Overexpression of the Drug Target: Increased expression of the ERG11 gene results in higher concentrations of the target enzyme, requiring more drug to achieve an inhibitory effect.[7][8]
-
Increased Drug Efflux: Overexpression of efflux pump proteins, primarily from the ATP-binding cassette (ABC) family (e.g., Cdr1p) and the Major Facilitator Superfamily (MFS) (e.g., Mdr1p), actively removes this compound from the cell.[5][9]
-
Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes in the ergosterol pathway, such as ERG3, can lead to the accumulation of alternative sterols in the cell membrane, making the fungus less dependent on ergosterol and thus less susceptible to this compound's effects.[7][10]
-
Biofilm Formation: The physical barrier of the extracellular matrix and the unique physiological state of cells within a biofilm contribute to significantly reduced susceptibility.[2]
Q2: How can I overcome or reverse this compound resistance in my experiments?
A2: Several strategies can be employed to circumvent this compound resistance, primarily through combination therapy:
-
Efflux Pump Inhibitors (EPIs): While few specific EPIs are in clinical use, compounds that inhibit efflux pump activity can restore this compound susceptibility.[11][12]
-
Calcineurin Inhibitors: Drugs like tacrolimus and cyclosporine A show synergistic effects with this compound.[13][14] The calcineurin pathway is a key stress response pathway, and its inhibition can render fungal cells more vulnerable to azoles.
-
Hsp90 Inhibitors: Hsp90 is a chaperone protein essential for the fungal stress response and the maturation of proteins involved in resistance.[15][16] Inhibiting Hsp90 can destabilize these client proteins and reverse azole resistance.[3]
-
Combination with Other Antifungals: Combining this compound with antifungals that have different mechanisms of action, such as terbinafine (inhibits squalene epoxidase) or echinocandins like micafungin (inhibit glucan synthesis), can be effective.[17][18]
Q3: My experiment involves a fungal biofilm. Why is it so resistant to this compound, and how can I approach this?
A3: Biofilm resistance is a complex phenomenon due to several factors:
-
Extracellular Matrix (ECM): The ECM, composed of polysaccharides, proteins, and eDNA, acts as a physical barrier, sequestering the drug and preventing it from reaching the fungal cells.[2]
-
Cell Density: The high density of cells within a biofilm can lead to a "cell-density effect" where the drug concentration is insufficient to inhibit all cells.[2]
-
Persister Cells: Biofilms contain a subpopulation of dormant or slow-growing "persister" cells that are highly tolerant to antifungals.
-
Altered Gene Expression: Cells within a biofilm often upregulate resistance genes, including those for efflux pumps.
Strategies for Biofilms:
-
Early Intervention: this compound is more effective at preventing biofilm formation at early stages than disrupting mature biofilms.[1]
-
Combination Therapy: The use of agents that can disrupt the biofilm matrix or target non-growing cells is key. For example, micafungin, an echinocandin, can be effective against azole-resistant biofilms by targeting cell wall synthesis.[18]
-
Hsp90 Inhibition: Targeting Hsp90 has been shown to abrogate biofilm resistance to azoles and reduce the dispersal of cells from the biofilm.[4]
Data Presentation
Table 1: Common Genes Associated with this compound Resistance and Their Functions.
| Gene | Transporter Family | Function | Implication in Resistance |
|---|---|---|---|
| ERG11 (CYP51A) | N/A | Lanosterol 14-alpha-demethylase | Target of this compound; mutations reduce drug binding, overexpression increases target concentration.[5][19] |
| CDR1, CDR2 | ABC (ATP-Binding Cassette) | Efflux of a broad range of substrates, including azoles. | Overexpression leads to rapid removal of this compound from the cell.[5][9] |
| MDR1 | MFS (Major Facilitator Superfamily) | Efflux of specific drugs, including some azoles. | Overexpression contributes to reduced intracellular drug concentration.[5][8] |
| ERG3 | N/A | C-5 sterol desaturase | Mutations block the final steps of ergosterol synthesis, leading to altered membrane composition and reduced drug efficacy.[7][10] |
Table 2: Examples of Synergistic Combinations with this compound.
| Combination Agent | Class | Mechanism of Synergy | Fungal Species Example |
|---|---|---|---|
| Tacrolimus | Calcineurin Inhibitor | Inhibits the calcineurin stress response pathway, increasing fungal susceptibility to membrane stress.[13][20] | Sporothrix spp., Candida albicans |
| Terbinafine | Allylamine | Inhibits an earlier step in the ergosterol biosynthesis pathway (squalene epoxidase), creating a dual blockade.[17][21] | Dermatophytes |
| Micafungin | Echinocandin | Inhibits cell wall (β-glucan) synthesis, while this compound inhibits the cell membrane, leading to combined stress. Effective against biofilms.[1][18] | Aspergillus fumigatus |
| Hsp90 Inhibitors | Chaperone Inhibitor | Destabilizes client proteins essential for drug resistance and stress responses (e.g., calcineurin, Mkc1).[4][15] | Candida albicans, Trichophyton rubrum |
Mandatory Visualizations
Caption: Overview of the main molecular mechanisms conferring this compound resistance in fungi.
Caption: Signaling pathways showing how Hsp90 and calcineurin inhibitors synergize with this compound.
Caption: A logical workflow for characterizing the mechanism of this compound resistance.
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from CLSI M27-A3 guidelines for yeast.
Materials:
-
96-well flat-bottom microtiter plates.
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS.
-
This compound stock solution (e.g., 1600 µg/mL in DMSO).
-
Fungal inoculum, adjusted to 1 x 10⁶ to 5 x 10⁶ CFU/mL.
-
Spectrophotometer.
Procedure:
-
Drug Dilution: Prepare serial twofold dilutions of this compound in RPMI medium. A typical final concentration range is 0.016 to 16 µg/mL.
-
Add 100 µL of RPMI to all wells of a 96-well plate.
-
Add 100 µL of a 2X working stock of this compound to the first column.
-
Perform serial dilutions by transferring 100 µL from column 1 to 2, 2 to 3, and so on. Discard 100 µL from the last dilution column.
-
-
Inoculum Preparation:
-
Culture the fungal strain on agar (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Inoculation: Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing the drug dilutions. This brings the final volume to 200 µL and halves the drug concentration to the desired final range.
-
Controls: Include a growth control well (inoculum, no drug) and a sterility control well (medium, no inoculum).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that causes a significant (typically ≥50%) reduction in growth compared to the drug-free growth control. This can be assessed visually or by reading absorbance at 530 nm.
Protocol 2: Checkerboard Assay for Synergy Testing
This assay determines the interaction between this compound and a second compound.
Procedure:
-
Plate Setup: In a 96-well plate, create a two-dimensional gradient.
-
Add 50 µL of RPMI to all wells.
-
Create serial dilutions of this compound (Drug A) horizontally (e.g., across columns 1-10) at 4X the final desired concentration.
-
Create serial dilutions of the test compound (Drug B) vertically (e.g., down rows A-G) at 4X the final desired concentration.
-
Row H should contain only Drug A dilutions, and Column 11 should contain only Drug B dilutions to determine their individual MICs in the same plate.
-
-
Inoculation: Prepare the fungal inoculum as described in Protocol 1. Add 100 µL of the final inoculum (at 2X the final concentration) to each well.
-
Incubation & Reading: Incubate and read the plates as for a standard MIC test.
-
Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated for each well that shows growth inhibition.
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Indifference/Additive: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Protocol 3: Gene Expression Analysis by RT-qPCR
Materials:
-
RNA extraction kit suitable for yeast/fungi.
-
cDNA synthesis kit.
-
SYBR Green or TaqMan-based qPCR master mix.
-
Primers for target genes (ERG11, CDR1, MDR1) and a reference gene (ACT1, TEF1).
Procedure:
-
RNA Extraction: Grow fungal cultures to mid-log phase in the presence and absence of a sub-inhibitory concentration of this compound. Extract total RNA using a validated kit, including a DNase treatment step to remove genomic DNA contamination.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit according to the manufacturer's protocol.
-
qPCR:
-
Set up qPCR reactions in duplicate or triplicate for each sample and gene. Each reaction should contain qPCR master mix, forward and reverse primers, and diluted cDNA.
-
Run the reaction on a real-time PCR cycler using a standard thermal profile (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the reference gene and comparing the treated/resistant sample to an untreated/susceptible control.
-
Protocol 4: Biofilm Susceptibility Testing (XTT Reduction Assay)
This protocol measures the metabolic activity of the biofilm after drug exposure.
Materials:
-
96-well flat-bottom tissue culture-treated plates.
-
Fungal inoculum.
-
Growth medium (e.g., RPMI).
-
XTT solution and menadione.
Procedure:
-
Biofilm Formation:
-
Add 100 µL of a fungal suspension (1 x 10⁷ CFU/mL in RPMI) to the wells of the plate.
-
Incubate for 90 minutes at 37°C to allow for cell adherence.
-
Wash the wells gently with PBS to remove non-adherent cells.
-
Add 100 µL of fresh RPMI and incubate for 24-48 hours at 37°C to allow the biofilm to mature.
-
-
Antifungal Treatment:
-
Wash the mature biofilms with PBS.
-
Add 100 µL of RPMI containing serial dilutions of this compound to the wells.
-
Incubate for another 24 hours.
-
-
XTT Assay:
-
Prepare the XTT-menadione solution just before use.
-
Wash the biofilms with PBS to remove the drug.
-
Add 100 µL of the XTT-menadione solution to each well.
-
Incubate in the dark at 37°C for 2-3 hours.
-
-
Reading: Measure the color change (formazan product) spectrophotometrically at 490 nm. The reduction in metabolic activity compared to the untreated control biofilm indicates the drug's efficacy. The Sessile MIC (SMIC) is often defined as the drug concentration causing 50% or 80% reduction in metabolic activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Checkerboard array synergy testing. [bio-protocol.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
- 6. scielo.br [scielo.br]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
- 9. Analysis of CDR1 and MDR1 Gene Expression and ERG11 Substitutions in Clinical Candida tropicalis Isolates from Alexandria, Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. preprints.org [preprints.org]
- 14. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Targeting efflux pumps to overcome antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. youtube.com [youtube.com]
- 19. Expression of ERG11, ERG3, MDR1 and CDR1 genes in Candida tropicalis [redalyc.org]
- 20. benchchem.com [benchchem.com]
- 21. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Itraconazole Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of itraconazole in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can affect the stability of this compound during my long-term experiment?
A1: this compound's stability can be influenced by several factors, including:
-
Oxidation: this compound is particularly sensitive to oxidative stress.[1][2][3][4] Exposure to oxidizing agents, and even atmospheric oxygen over extended periods, can lead to the formation of degradation products like N-oxides.[1]
-
pH: The drug shows pH-dependent solubility and stability. It is more soluble in acidic conditions, but degradation can occur under both acidic and alkaline hydrolysis, with greater degradation observed in acidic environments.[3][5][6]
-
Light Exposure: this compound is susceptible to photodegradation when exposed to UV-Vis radiation.[7][8][9] Studies have shown significant degradation of solid this compound after prolonged exposure to light.[7]
-
Temperature and Humidity: Elevated temperatures and high relative humidity can accelerate the degradation process and may also lead to physical changes, such as recrystallization in amorphous solid dispersions, which can impact its dissolution and bioavailability.[10][11][12]
-
Formulation: The stability of this compound is highly dependent on its formulation. For instance, in amorphous solid dispersions, the choice of polymer can significantly impact its physical stability and prevent crystallization.[10][13]
Q2: I am observing unexpected peaks in my HPLC analysis of an aged this compound solution. What could they be?
A2: Unexpected peaks in your chromatogram likely represent degradation products. Under oxidative stress, the primary degradation products are piperazine 1-oxide and piperazine 1,4-dioxide derivatives of this compound.[1] Photodegradation can lead to products resulting from C-N bond cleavage and the loss of a chlorine atom from the phenyl ring.[8][9] Acidic hydrolysis can also lead to the formation of distinct degradation products. To confirm the identity of these peaks, techniques like mass spectrometry (MS) coupled with HPLC (LC-MS) are recommended.
Q3: My this compound solution has changed color/clarity over time. Is it still usable?
A3: A change in color or the formation of precipitate in an this compound solution is a visual indicator of potential degradation or physical instability. For example, an extemporaneously compounded oral liquid of this compound was considered stable as long as no appreciable change in color, odor, or pH was observed.[14][15] Any visual change should be investigated further with analytical techniques like HPLC to quantify the amount of active this compound remaining and to detect the presence of degradation products before further use.
Q4: How can I minimize the degradation of this compound in my long-term experiments?
A4: To minimize degradation, consider the following precautions:
-
Protect from Light: Store this compound solutions and solid compounds in amber-colored containers or protected from light to prevent photodegradation.[14]
-
Control Temperature and Humidity: Store samples at controlled room temperature or under refrigeration, as specified for the formulation. Avoid high humidity environments.[10][11][14]
-
Use of Antioxidants: For solutions, consider the addition of antioxidants to mitigate oxidative degradation, though compatibility and potential interference with your experiment should be evaluated.
-
pH Control: Maintain the pH of solutions within a range where this compound is most stable, if compatible with your experimental design.
-
Inert Atmosphere: For highly sensitive experiments, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of Potency/Lower than Expected Concentration | Chemical degradation due to oxidation, hydrolysis, or photolysis. | 1. Review storage conditions (light, temperature, humidity). 2. Analyze the sample by a stability-indicating HPLC method to quantify this compound and its degradation products. 3. Prepare fresh solutions and re-assay. |
| Precipitation in Solution | Poor solubility, change in pH, or crystallization from a supersaturated solution. | 1. Verify the pH of the solution. 2. Confirm that the concentration is within the solubility limit for the given solvent and conditions. 3. For amorphous dispersions, this could indicate recrystallization; consider analysis by DSC or XRD. |
| Inconsistent Results Between Replicates | Non-homogenous solution due to precipitation or adsorption to container surfaces. Inaccurate sample preparation. | 1. Ensure the solution is thoroughly mixed before taking an aliquot. 2. Visually inspect for any particulate matter. 3. Review and standardize the sample preparation and dilution procedures. |
| Appearance of New Peaks in Chromatogram | Formation of degradation products. | 1. Conduct forced degradation studies (acid, base, oxidation, light, heat) to tentatively identify the nature of the degradants. 2. Use LC-MS to identify the mass of the unknown peaks and elucidate their structures. |
Quantitative Data Summary
The following tables summarize the degradation of this compound under various stress conditions as reported in the literature.
Table 1: Forced Degradation of this compound in Solution
| Stress Condition | % Degradation | Reference |
| 0.1 N HCl | 17.2% | [5] |
| 0.1 N NaOH | 4.3% | [5] |
| Acidic Hydrolysis (1N HCl, 2 hours at 75°C) | Significant Degradation | [3] |
| Oxidative (3% H₂O₂) | Significant Degradation | [3] |
| Oxidative (30% H₂O₂, 4 hours at 80°C) | Severe Degradation | [4][16] |
Table 2: Photostability of Solid this compound
| Exposure Time | % Remaining | Reference |
| 72 hours (UV-Vis radiation) | < 25% | [7] |
Table 3: Stability of this compound in an Extemporaneously Compounded Oral Liquid (40 mg/mL) at 4°C
| Storage Time | % of Initial Concentration Remaining | Reference |
| 35 days | 95.3 ± 2.2% | [14][15] |
Experimental Protocols
1. Protocol for Forced Degradation Study
This protocol is a generalized procedure based on common practices for evaluating drug stability.
-
Acid Degradation:
-
Dissolve a known amount of this compound in a suitable solvent.
-
Add an equal volume of 0.1 N HCl.
-
Reflux the solution for a specified period (e.g., 2 hours at 75°C).[3]
-
Neutralize the solution with 0.1 N NaOH.
-
Dilute to a suitable concentration and analyze by HPLC.
-
-
Alkali Degradation:
-
Follow the same procedure as acid degradation but use 0.1 N NaOH for hydrolysis and 0.1 N HCl for neutralization.[5]
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photolytic Degradation:
2. Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the intact drug from its degradation products.
-
Column: A common choice is a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[5][6]
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and a buffer is typically used. An example is acetonitrile and 0.1% triethylamine in a 90:10 ratio.[5] Another example is a mobile phase consisting of 20 mM potassium dihydrogen orthophosphate buffer (pH 5.5), acetonitrile, and methanol in a 20:40:40 v/v/v ratio.[4]
-
Flow Rate: A typical flow rate is 1.0 - 1.2 mL/min.[4][5][6]
-
Detection: UV detection at a wavelength of around 225 nm or 254-262 nm is common for this compound.[4][5][17][18]
-
Validation: The method should be validated according to ICH guidelines for parameters like specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Stability-indicating high-performance thin-layer chromatographic method for analysis of this compound in bulk drug and in pharmaceutical dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. ijpbs.com [ijpbs.com]
- 7. Jagiellonian University Repository [ruj.uj.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thermodynamic and kinetic evaluation of the impact of polymer excipients on storage stability of amorphous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physical stability of ternary solid dispersions of this compound in polyethyleneglycol 6000/hydroxypropylmethylcellulose 2910 E5 blends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scialert.net [scialert.net]
- 13. Mechanism of amorphous this compound stabilization in polymer solid dispersions: role of molecular mobility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability of this compound in an extemporaneously compounded oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijrpb.com [ijrpb.com]
- 17. Formulation and Stability Testing of this compound Crystalline Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jetir.org [jetir.org]
Technical Support Center: Mitigating Itraconazole Off-Target Effects in Cell Culture
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers identify, understand, and mitigate the off-target effects of Itraconazole in a cell culture setting.
Frequently Asked Questions (FAQs) & Troubleshooting
Cell Viability and Cytotoxicity
Question: I'm observing unexpected cytotoxicity and a decrease in cell proliferation after treating my cells with this compound. What could be the cause?
Answer: this compound can induce cytotoxicity through several off-target mechanisms, even at concentrations used for its antifungal properties. The primary reasons for decreased cell viability include:
-
Induction of Apoptosis: this compound has been shown to trigger programmed cell death in various cell types, including breast cancer cells.[1][2] This is often mediated by altering the mitochondrial membrane potential, reducing the expression of the anti-apoptotic protein BCL-2, and increasing the activity of caspase-3.[1][2]
-
Induction of Autophagy: In some cell lines, such as breast cancer and medulloblastoma cells, this compound can induce autophagic cell death.[1][3]
-
Cell Cycle Arrest: this compound can cause cells to arrest in the G1 phase of the cell cycle, thereby inhibiting proliferation.[4][5] This has been observed in endothelial cells and gastric cancer cell lines.[4][5]
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the precise IC50 value for your specific cell line to identify the lowest effective concentration for your primary experimental goal while minimizing cytotoxicity.
-
Assess Apoptosis and Autophagy: Use techniques like Annexin V/PI staining (for apoptosis) and LC3-II immunoblotting (for autophagy) to confirm if these processes are being induced.
-
Analyze the Cell Cycle: Use flow cytometry with propidium iodide (PI) staining to determine if this compound is causing cell cycle arrest in your specific cell line.[5]
-
Consider a Different Formulation: The solvent used to dissolve this compound (e.g., DMSO) can have inherent cytotoxicity.[2] Ensure you have a vehicle-only control. In some cases, lipid-based nanoformulations have been used to enhance efficacy and may alter off-target effects.[2]
Interference with Signaling Pathways
Question: My experimental results suggest that key signaling pathways, unrelated to my research focus, are being affected by this compound. Which pathways are commonly implicated?
Answer: this compound is a known inhibitor of several critical signaling pathways, which can lead to significant off-target effects:
-
Hedgehog (Hh) Signaling Pathway: this compound is a potent inhibitor of the Hedgehog pathway, a critical pathway in embryonic development and cancer.[1][3][6][7][8][9] It acts on the Smoothened (SMO) protein, but through a mechanism distinct from other common SMO antagonists like cyclopamine.[7][8][10] This inhibition can lead to downstream effects on cell proliferation and differentiation.[1][9]
-
Angiogenesis and VEGFR2 Signaling: this compound has strong anti-angiogenic properties.[3][4][11][12][13] It can inhibit the glycosylation and trafficking of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which in turn blocks downstream signaling.[14] This leads to the inhibition of endothelial cell proliferation, migration, and tube formation.[12][13]
-
mTOR Signaling: The mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and metabolism, can be inhibited by this compound in several cell types, including endothelial cells and glioblastoma cells.[3][14][15]
-
Wnt/β-catenin Signaling: Inhibition of the Wnt/β-catenin pathway has also been observed in some cancer cell models.[3]
Troubleshooting Steps:
-
Monitor Key Pathway Components: If you suspect interference with one of these pathways, measure the expression or activity of key downstream targets. For example, a decrease in Gli1 mRNA levels can confirm Hedgehog pathway inhibition.[16][17]
-
Use a Positive Control: If your experiment relies on the activation of one of these pathways, this compound may act as an unintended inhibitor.
-
Consider this compound Analogs: Researchers have developed analogs of this compound that have different effects on these pathways. For instance, some analogs that lack the triazole group show reduced inhibition of angiogenesis while retaining Hedgehog inhibitory activity.[18]
Signaling Pathway Diagrams
Caption: this compound inhibits the Hedgehog pathway by targeting SMO.
References
- 1. Anti-proliferation of breast cancer cells with this compound: Hedgehog pathway inhibition induces apoptosis and autophagic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing the in vitro and in vivo activity of this compound against breast cancer using miltefosine-modified lipid nanocapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing this compound as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of angiogenesis by the antifungal drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis and cell cycle arrest via inhibiting Hedgehog signaling in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Hedgehog Pathway Using this compound to Prevent Progression of Barrett’s Esophagus to Invasive Esophageal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and arsenic trioxide inhibit hedgehog pathway activation and tumor growth associated with acquired resistance to smoothened antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a commonly used antifungal that inhibits Hedgehog pathway activity and cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. This compound, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. This compound inhibits angiogenesis and tumor growth in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Repurposing Drugs in Oncology (ReDO)—this compound as an anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Antifungal Drug this compound Inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, Trafficking, and Signaling in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Repurposing Drugs in Oncology (ReDO)—this compound as an anti-cancer agent - ecancer [ecancer.org]
- 16. Inhibition of hedgehog signaling by stereochemically defined des-triazole this compound analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cmgm-new.stanford.edu [cmgm-new.stanford.edu]
- 18. Repurposing the Clinically Efficacious Anti-Fungal Agent this compound as an Anti-Cancer Chemotherapeutic - PMC [pmc.ncbi.nlm.nih.gov]
Itraconazole Analytical Method Validation: A Technical Support Center
This technical support center provides guidance and troubleshooting for the analytical method validation of Itraconazole, adhering to ICH Q2(R1) guidelines. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to validate for an this compound analytical method according to ICH guidelines?
According to the ICH Q2(R1) guideline, the analytical procedure validation should demonstrate its suitability for the intended purpose.[1][2][3] For a quantitative assay of this compound in bulk drug or pharmaceutical formulations, the following parameters are essential:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][5]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[4][5][6]
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.[4][7] It is often reported as percent recovery.[4]
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.[3]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4][6]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4][6][8]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4][5]
-
System Suitability: Ensures that the chromatographic system is suitable for the intended analysis. Parameters like theoretical plates, tailing factor, and resolution are evaluated.[5][7]
Q2: How do I prepare a standard stock solution for this compound analysis?
A common procedure for preparing a standard stock solution of this compound is as follows:
-
Accurately weigh 10 mg of this compound working standard.
-
Transfer it to a 100 ml volumetric flask.
-
Add about 50 ml of a suitable diluent (e.g., methanol or the mobile phase).[7]
-
Sonicate for approximately 15-20 minutes to ensure complete dissolution.[7][9]
-
Make up the volume to the mark with the diluent. This creates a working standard solution, for example, of 100 µg/ml.[7]
Q3: What is a typical mobile phase composition for this compound HPLC analysis?
Several mobile phase compositions have been successfully used for the HPLC analysis of this compound. The choice often depends on the column and specific requirements of the separation. Some examples include:
-
Acetonitrile and water (90:10 v/v)[4]
-
Acetonitrile and water (75:25 v/v)[6]
-
Methanol and 0.1% Hydrochloric acid (99:1 v/v)[7]
-
Acetonitrile and 0.1% w/v acetic acid (50:50 v/v)[5]
Troubleshooting Guides
This section addresses common problems encountered during the HPLC analysis of this compound.
Issue 1: Variable or Drifting Peak Retention Times
-
Possible Causes:
-
Troubleshooting Steps:
-
Check Mobile Phase: Prepare fresh mobile phase and ensure it is thoroughly degassed. Use a solvent mixture from a single container if possible.
-
Verify Temperature Control: If using a column oven, ensure the temperature is stable.
-
Inspect for Leaks: Visually inspect all fittings and connections for any signs of leakage. Tighten any loose fittings.
-
Prime the Pump: Purge the pump to remove any air bubbles.
-
Equilibrate the Column: Ensure the column is adequately equilibrated with the mobile phase before injecting samples. A stable baseline is a good indicator of equilibration.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Possible Causes:
-
Tailing: Column overload, secondary interactions between the analyte and the stationary phase, or a void in the column packing.
-
Fronting: Sample solvent being stronger than the mobile phase, or column overload.
-
Contamination in the column or guard column.
-
-
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute the sample and reinject to see if the peak shape improves.
-
Check pH of Mobile Phase: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Adjusting the pH might improve peak shape.
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained compounds and particulates.
-
Flush the Column: Flush the column with a strong solvent to remove any contaminants.
-
Inspect the Column: If the problem persists, the column itself might be degraded and may need to be replaced.
-
Issue 3: High Backpressure
-
Possible Causes:
-
Troubleshooting Steps:
-
Identify the Source of Blockage: Systematically disconnect components (starting from the detector and moving backward) to identify where the pressure drop occurs.
-
Filter Samples and Mobile Phase: Always filter samples and mobile phases through a 0.45 µm filter to remove particulates.
-
Check Mobile Phase Compatibility: Ensure the mobile phase components are miscible and that buffers do not precipitate.
-
Flush the System: Flush the system with a solvent like isopropanol to dissolve any potential blockages.
-
Check Flow Rate: Ensure the flow rate is not set too high for the column and system.[11]
-
Experimental Protocols
Protocol 1: Linearity Study
-
Objective: To determine the linear range of the analytical method.
-
Procedure:
-
Prepare a series of at least five concentrations of this compound working standard from the stock solution.[4] The range should bracket the expected concentration of the samples. For example, 5-60 µg/ml or 4-40 µg/ml.[4][6]
-
Inject each concentration in triplicate into the HPLC system.
-
Record the peak area for each injection.
-
Plot a graph of the mean peak area versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[4] An r² value of >0.99 is generally considered acceptable.[5]
-
Protocol 2: Accuracy (Recovery) Study
-
Objective: To assess the accuracy of the method.
-
Procedure:
-
Prepare a sample matrix (placebo) without the drug substance.
-
Spike the placebo with known concentrations of this compound at three different levels (e.g., 80%, 100%, and 120% of the target concentration).[4]
-
Prepare each concentration level in triplicate.
-
Analyze the samples using the developed HPLC method.
-
Calculate the percent recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
-
The mean percent recovery should be within an acceptable range (e.g., 98-102%).[7]
-
Quantitative Data Summary
The following tables summarize typical validation parameters for this compound HPLC methods found in the literature.
Table 1: Linearity and Range
| Linearity Range (µg/ml) | Correlation Coefficient (r²) | Reference |
| 5-60 | 0.991 | [4] |
| 4-40 | 0.9993 | [6] |
| 10-60 | 0.996 | [5] |
| 200-600 | 0.999 | [7] |
Table 2: LOD & LOQ
| LOD (µg/ml) | LOQ (µg/ml) | Reference |
| 0.3356 | 1.1657 | [4] |
| 0.624 | 2.26 | [6] |
| 0.4389 | 1.341 | [5] |
Table 3: Accuracy (% Recovery)
| Concentration Level | Mean % Recovery | Reference |
| 80% | Not Specified | [4] |
| 100% | Not Specified | [4] |
| 120% | Not Specified | [4] |
| 50% | 99.83 - 100.12 | [6] |
| 100% | 99.83 - 100.12 | [6] |
| 150% | 99.83 - 100.12 | [6] |
Visualizations
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. database.ich.org [database.ich.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. ajrconline.org [ajrconline.org]
- 7. journalijsra.com [journalijsra.com]
- 8. jetir.org [jetir.org]
- 9. scispace.com [scispace.com]
- 10. jetir.org [jetir.org]
- 11. ijprajournal.com [ijprajournal.com]
Technical Support Center: Preventing Itraconazole Precipitation in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Itraconazole precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate out of aqueous solution?
A1: this compound is a weakly basic (pKa = 3.7) and highly hydrophobic drug, categorized as a BCS Class II drug.[1][2] Its aqueous solubility is very low and highly pH-dependent.[1][3] At acidic pH (e.g., in the stomach, pH 1.2), this compound is more soluble (approximately 4 μg/mL).[1][4] However, as the pH increases towards neutral or basic conditions (e.g., in the small intestine, pH 6.8), its solubility drastically decreases (to around 1 ng/mL), leading to supersaturation and subsequent precipitation.[3][4] This pH-shift effect is a primary reason for its precipitation from aqueous solutions.[5]
Q2: What are the common strategies to prevent this compound precipitation?
A2: Several formulation strategies are employed to enhance the solubility and prevent the precipitation of this compound. These include:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in its amorphous form can significantly increase its aqueous solubility and dissolution rate.[2][6]
-
Use of Polymers: Polymers like Hydroxypropyl Methylcellulose (HPMC), Hydroxypropyl Methylcellulose Acetate Succinate (HPMC AS), and Polyvinylpyrrolidone (PVP) can inhibit precipitation by maintaining a supersaturated state.[5][7]
-
Use of Surfactants: Surfactants such as d-alpha-tocopheryl polyethylene glycol 1000 succinate (TPGS) and Pluronic F-68 can improve wettability and inhibit crystal growth.[5][8] The combination of polymers and surfactants often exhibits a synergistic effect in preventing precipitation.[5][9]
-
Complexation with Cyclodextrins: Cyclodextrins, like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with this compound, effectively increasing its solubility.[10][11][12]
-
Particle Size Reduction (Nanoparticles): Reducing the particle size to the nanometer range increases the surface area, leading to enhanced dissolution rates.[13][14][15]
Troubleshooting Guides
Issue 1: this compound precipitates upon pH shift from acidic to neutral.
Cause: This is the inherent property of this compound due to its weakly basic nature. The drug is soluble in the low pH of simulated gastric fluid but precipitates when transferred to the higher pH of simulated intestinal fluid.[4][5]
Solutions:
-
Incorporate Precipitation Inhibitors: The most effective approach is to include polymers and/or surfactants in your formulation.
-
Polymers: HPMC AS is particularly effective as an enteric polymer that dissolves at a higher pH, releasing the drug in the intestine while preventing precipitation.[5] HPMC and PVP are also commonly used.[7]
-
Surfactants: TPGS has been shown to have a synergistic effect with HPMC AS in inhibiting precipitation by reducing the degree of supersaturation and providing steric hindrance to crystal growth.[5][9]
-
-
Formulate as an Amorphous Solid Dispersion (ASD): Creating an ASD with a suitable polymer carrier can maintain the drug in a high-energy amorphous state, which has a higher apparent solubility and can sustain supersaturation upon a pH shift.[2]
Issue 2: Poor dissolution and solubility even with excipients.
Cause: The choice of excipient and the drug-to-excipient ratio are critical. Improper selection or ratio may not provide sufficient stabilization. Furthermore, the method of preparation can significantly impact the final formulation's performance.
Solutions:
-
Optimize Excipient Combination and Ratio:
-
Systematically screen different polymer-surfactant combinations.[16]
-
Vary the drug-to-polymer/surfactant ratio to find the optimal concentration for solubility enhancement and precipitation inhibition. For instance, a study with Pluronic F-68 found an 8:2 drug-to-polymer ratio to be highly effective.[8]
-
-
Employ Advanced Formulation Techniques:
-
Spray Drying: This technique can be used to produce amorphous solid dispersions with enhanced solubility and dissolution rates.[6][8]
-
Hot-Melt Extrusion (HME): HME is another effective method for preparing ASDs, which can transform crystalline this compound into its more soluble amorphous form.[2]
-
Nanoparticle Engineering: Techniques like sonoprecipitation or evaporative precipitation into an aqueous solution (EPAS) can produce stable this compound nanoparticles with significantly improved dissolution.[13][15]
-
Data Presentation
Table 1: Effect of Formulation Strategy on this compound Solubility Enhancement
| Formulation Strategy | Key Excipients | Fold Increase in Solubility (approx.) | Reference |
| Amorphous Solid Dispersion (ASD) with Polymer-Surfactant | HPMC AS, TPGS | 1.8-fold increase in AUC vs. Sporanox® | [5][9] |
| Spray-Dried Microspheres | Pluronic F-68 | Markedly improved in water and pH 1.2 HCl | [8] |
| Salt Formation | Benzene Sulphonic Acid | ~67-fold in simulated gastric fluid | [1] |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Significantly increased aqueous solubility | [10] |
| Centrifugal Melt Spinning | Sucrose | 12-fold | [17] |
| Nanoparticles (Advanced EPAS) | Lecithin, Sodium Deoxycholate | High and sustained supersaturation | [13] |
Table 2: Dissolution Performance of Different this compound Formulations
| Formulation | Dissolution Medium | Time (min) | % Drug Released | Reference |
| Pure this compound | 0.1 N HCl | 90 | 16.89% | [1] |
| ITZ-Sucrose Microfibers (Centrifugal Melt Spinning) | 0.1 N HCl | 10 | 94.96% | [17] |
| ASD Pellets (HME) | pH 1.2 -> 6.8 | 45 (at pH 1.2) | 96.1% | [2] |
| EPAS-produced particles with Polysorbate 80 and Poloxamer 407 | Not specified | 5 | >80% | [18] |
| This compound Nanocrystals | 0.1 N HCl + 0.5% SLS | 10 | 3.77–8.59 times improvement vs. pure ITZ | [15] |
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Spray Drying
Objective: To prepare an amorphous solid dispersion of this compound to enhance its solubility and prevent precipitation.
Materials:
-
This compound (ITZ)
-
Polymer (e.g., HPMC AS, Eudragit® EPO, Soluplus®)
-
Solvent system (e.g., Dichloromethane and Methanol, 50:50 v/v)
-
Spray dryer
Methodology:
-
Prepare a feed solution by dissolving this compound and the selected polymer in the solvent system at a specific drug-to-polymer ratio (e.g., 1:1, 1:2, 2:1).[19]
-
The total solids content in the solution should be optimized (e.g., 8-10% w/w).[19]
-
Set the spray dryer parameters. These will depend on the specific polymer and solvent system used. Example parameters are:
-
Inlet temperature: 60-80°C
-
Outlet temperature: 32-55°C
-
Feed pump rate: 20 mL/min
-
Aspirator control: 20 Nm³/h
-
Atomization pressure: 1 bar[19]
-
-
Pump the feed solution into the atomizer of the spray dryer.
-
The solvent rapidly evaporates, forming dry powder particles of the this compound ASD.
-
Collect the resulting powder and store it in a desiccator for further characterization.
Protocol 2: In Vitro Supersaturation and Precipitation (pH-Shift) Study
Objective: To evaluate the ability of a formulation to prevent this compound precipitation upon a change in pH, simulating the transition from the stomach to the small intestine.
Materials:
-
This compound formulation (e.g., ASD powder)
-
Simulated Gastric Fluid (SGF, 0.1 N HCl, pH 1.2)
-
Simulated Intestinal Fluid (SIF, e.g., phosphate buffer, pH 6.8) or tribasic sodium phosphate solution for pH adjustment.
-
USP Apparatus 2 (Paddle method) dissolution tester
-
0.22 µm millipore filters
-
UV-Vis Spectrophotometer or HPLC system
Methodology:
-
Place 750 mL of SGF in the dissolution vessel and maintain the temperature at 37.0 ± 0.5°C.[5]
-
Set the paddle speed to 100 rpm.[5]
-
Add the this compound formulation (containing a known amount of ITZ, e.g., 45 mg) to the SGF.[5]
-
Allow the formulation to dissolve for 2 hours.
-
After 2 hours, add 250 mL of 0.2 M tribasic sodium phosphate to adjust the pH to 6.8.[5]
-
Withdraw aliquot samples (e.g., 5 mL) at predetermined time intervals (e.g., 120, 125, 150, 180, 240, and 300 minutes).[5]
-
Immediately filter the samples through a 0.22 µm filter.
-
Dilute the filtrate immediately with a suitable solvent (e.g., methanol) to prevent precipitation post-sampling.[5]
-
Analyze the concentration of dissolved this compound using a validated analytical method (e.g., UV spectrophotometry at 263 nm or HPLC).[20]
-
Plot the concentration of dissolved this compound versus time to observe the supersaturation and precipitation profile.
Visualizations
Caption: Experimental workflow for ASD preparation and pH-shift dissolution testing.
Caption: Factors causing this compound precipitation and corresponding prevention strategies.
References
- 1. hrpub.org [hrpub.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound solid dispersion prepared by a supercritical fluid technique: preparation, in vitro characterization, and bioavailability in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Continuous Processing Strategies for Amorphous Solid Dispersions of this compound: Impact of Polymer Selection and Manufacturing Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Processing factors in development of solid solution formulation of this compound for enhancement of drug dissolution and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing this compound solubility via spray drying with Pluronic F-68. [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. Cyclodextrin-water soluble polymer ternary complexes enhance the solubility and dissolution behaviour of poorly soluble drugs. Case example: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Host–Guest Complexation of this compound with Cyclodextrins for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound in cyclodextrin solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of Formulation and Processing Variables on Properties of this compound Nanoparticles Made by Advanced Evaporative Precipitation into Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influence of formulation and processing variables on properties of this compound nanoparticles made by advanced evaporative precipitation into aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Formulation and Stability Testing of this compound Crystalline Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigation of Polymer/Surfactant Interactions and Their Impact on this compound Solubility and Precipitation Kinetics for Developing Spray-Dried Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. impactfactor.org [impactfactor.org]
- 18. Stabilizer choice for rapid dissolving high potency this compound particles formed by evaporative precipitation into aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. ijrpr.com [ijrpr.com]
Technical Support Center: Itraconazole Dosage and Experimentation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Itraconazole in in vitro cell culture experiments. Find answers to frequently asked questions and troubleshooting tips to optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cell lines?
A1: this compound, traditionally an antifungal agent, exhibits antineoplastic activity through multiple mechanisms. Its primary modes of action in cancer cells include the inhibition of the Hedgehog (Hh) signaling pathway and the HER2/AKT signaling pathway.[1][2][3][4] It can also suppress angiogenesis, induce cell cycle arrest at the G1 phase, and promote autophagy-mediated apoptosis.[2][3][5][6]
Q2: How does this compound inhibit the Hedgehog signaling pathway?
A2: this compound acts on the Smoothened (Smo) protein, a key component of the Hedgehog signaling pathway.[1] Unlike other Smo antagonists like cyclopamine, this compound binds to a distinct site on the Smo protein, preventing its ciliary accumulation and subsequent activation of the Gli family of transcription factors.[1][5]
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
A3: The effective concentration of this compound can vary significantly between cell lines. Based on published data, a starting range of 1 µM to 10 µM is often used for initial dose-response experiments.[7][8] However, it is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.[9]
Q4: How should I prepare this compound for in vitro experiments?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[8] Ensure the final DMSO concentration in your cell culture medium is consistent across all experimental conditions, including the vehicle control, and is kept at a low level (typically <0.5%) to avoid solvent-induced cytotoxicity.[9]
Q5: What are some common off-target effects of this compound to be aware of?
A5: While this compound is noted for its specific inhibition of the Hedgehog and HER2/AKT pathways, off-target effects can occur, particularly at higher concentrations.[9] It was initially identified for its ability to inhibit the multidrug resistance-associated protein P-glycoprotein.[3] Researchers should consider these potential effects when interpreting their results.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No observable effect on cell viability. | 1. Incorrect concentration range: The concentrations tested may be too low for your specific cell line. 2. Cell line resistance: The cell line may be inherently resistant to this compound. 3. Drug inactivity: Improper storage or handling of the this compound stock solution may have led to degradation. | 1. Perform a broader dose-response experiment, testing a wider range of concentrations (e.g., 0.1 µM to 50 µM).[10] 2. Verify the expression of key pathway components (e.g., Smo, HER2) in your cell line. 3. Prepare a fresh stock solution of this compound and store it protected from light at an appropriate temperature (e.g., -20°C). |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. "Edge effects" in the microplate: Evaporation from the outer wells can concentrate the drug. 3. Incomplete drug dissolution: this compound may not be fully dissolved in the media. | 1. Ensure a homogenous single-cell suspension before seeding and mix the cell suspension thoroughly between pipetting.[10] 2. Avoid using the outermost wells of the plate for experimental conditions; instead, fill them with sterile PBS or media to maintain humidity.[10] 3. Ensure the DMSO stock solution is fully dissolved before diluting in culture medium. Gently mix the plate after drug addition. |
| Unexpected cytotoxicity in control (vehicle-treated) wells. | 1. High DMSO concentration: The final concentration of DMSO in the culture medium is toxic to the cells. | 1. Perform a DMSO toxicity test on your cell line to determine the maximum tolerated concentration. Ensure the final DMSO concentration in all wells is below this toxic level and is consistent across all treatments.[9] |
| Difficulty reproducing published IC50 values. | 1. Different experimental conditions: Variations in cell seeding density, incubation time, or the specific viability assay used can alter IC50 values.[11] 2. Cell line drift: Cell lines can change genetically and phenotypically over time and with increasing passage number. | 1. Carefully replicate the experimental conditions of the published study, paying close attention to the details in the methods section. 2. Use low-passage number cells from a reputable cell bank. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay |
| SGC-7901 | Gastric Cancer | 24.83 | 72 | CCK-8 |
| MKN45 | Gastric Cancer | ~10 | 48 | CCK-8 |
| AGS | Gastric Cancer | ~10 | 48 | CCK-8 |
| OE33 | Esophageal Adenocarcinoma | ~2.5 | 144 (6 days) | Cell Counting |
| KYSE510 | Esophageal Squamous Cell Carcinoma | ~2.5 | 144 (6 days) | Cell Counting |
| HEC-1A | Endometrial Cancer | >10 | 48 | MTT |
| AN3-CA | Endometrial Cancer | ~10 | 48 | MTT |
| Ishikawa | Endometrial Cancer | ~1 | 48 | MTT |
| MCF-7 | Breast Cancer | 378.7 µg/mL (~538 µM) | 24 | MTT |
Note: IC50 values can vary significantly based on experimental conditions. This table should be used as a reference for designing initial experiments.[3][7][8][12][13]
Experimental Protocols
Detailed Protocol for Determining this compound IC50 using MTT Assay
This protocol is a standard method for assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of this compound.
1. Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[10]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[10]
-
-
Drug Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to test a broad range of concentrations in the initial experiment (e.g., 0.1, 1, 5, 10, 25, 50 µM).[14]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank control (medium only).[10]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations or controls.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[11]
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of the MTT solution (5 mg/mL) to each well.[15][16]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[10][15]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][16]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.[10]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[15]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with appropriate software to determine the IC50 value.[10]
-
Visualizations
References
- 1. This compound, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits the Hedgehog signaling pathway thereby inducing autophagy-mediated apoptosis of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Repurposing this compound for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound promotes melanoma cells apoptosis via inhibiting hedgehog signaling pathway-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. This compound induces apoptosis and cell cycle arrest via inhibiting Hedgehog signaling in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound inhibits the proliferation of gastric cancer cells in vitro and improves patient survival - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing the in vitro and in vivo activity of this compound against breast cancer using miltefosine-modified lipid nanocapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 15. merckmillipore.com [merckmillipore.com]
- 16. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Controlling for Itraconazole Metabolism in In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of itraconazole metabolism in your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high variability in this compound plasma concentrations in my animal models?
A1: High inter-individual variability in this compound plasma concentrations is a well-documented phenomenon and can be attributed to several factors:
-
CYP3A4 Polymorphisms: this compound is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] Genetic variations in the CYP3A4 gene can lead to significant differences in metabolic activity between individuals, resulting in varied drug exposure.[3]
-
Non-Linear Pharmacokinetics: this compound exhibits non-linear, dose-dependent pharmacokinetics.[4][5][6] This is due to the saturation of CYP3A4 metabolism at therapeutic doses. As the dose increases, the clearance of this compound does not increase proportionally, leading to a greater than proportional increase in plasma concentrations.[4]
-
Auto-inhibition: this compound and its metabolites, particularly hydroxy-itraconazole (OH-ITZ), are potent inhibitors of CYP3A4.[4][5][7] This means that with repeated dosing, this compound inhibits its own metabolism, leading to drug accumulation and further contributing to non-linear kinetics.[7]
-
Influence of Formulation and Food: The absorption of this compound can be highly variable and is significantly influenced by the formulation used and the presence of food.[5][6][8] Different formulations have different bioavailability, and food can either enhance or decrease absorption depending on the formulation.[5]
Q2: What are the major metabolites of this compound and do they have biological activity?
A2: The primary metabolic pathway for this compound is oxidation by CYP3A4. The major metabolites are:
-
Hydroxy-itraconazole (OH-ITZ): This is the most abundant and clinically significant metabolite.[4][9] OH-ITZ circulates in plasma at concentrations equal to or even higher than the parent drug.[4][9] Importantly, OH-ITZ possesses antifungal activity comparable to this compound, and therefore contributes significantly to the overall therapeutic effect.[10][11][12]
-
Keto-itraconazole (keto-ITZ) and N-desalkyl-itraconazole (ND-ITZ): These are also formed via CYP3A4-mediated metabolism.[4][13] While they are present at lower concentrations than OH-ITZ, they are also potent inhibitors of CYP3A4 and can contribute to drug-drug interactions.[4][14]
Q3: How can I control for the metabolic activity of this compound in my in vivo study?
A3: Controlling for this compound's metabolism is crucial for obtaining reproducible and interpretable results. Here are some strategies:
-
Use of a CYP3A4 Inhibitor: Co-administration of a potent and specific CYP3A4 inhibitor can be employed to saturate the metabolic pathway and achieve more consistent this compound exposure. It's important to note that this compound itself is a strong CYP3A4 inhibitor.[2][15]
-
Pharmacokinetic Modeling: Employing physiologically-based pharmacokinetic (PBPK) modeling can help to understand and predict the complex pharmacokinetics of this compound and its metabolites.[15][16]
-
Therapeutic Drug Monitoring (TDM): Regularly measuring the plasma concentrations of this compound and its major active metabolite, OH-ITZ, can help to ensure that subjects are within the desired therapeutic range and allow for dose adjustments if necessary.[6][9]
Q4: My experimental results are inconsistent when using this compound. What are some potential troubleshooting steps?
A4: Inconsistent results are often linked to the challenges of controlling this compound's metabolism. Consider the following:
-
Review Dosing Regimen and Formulation: Ensure that the dosing regimen and the formulation of this compound are consistent across all experimental groups. As mentioned, formulation and food can significantly impact absorption.[5][6]
-
Quantify Parent Drug and Metabolites: Whenever possible, quantify the plasma concentrations of both this compound and hydroxy-itraconazole. Since OH-ITZ is active, its levels are critical for understanding the overall pharmacological effect.[9][10]
-
Assess for Drug-Drug Interactions: Be aware of potential drug-drug interactions if you are co-administering other compounds. This compound is a potent CYP3A4 inhibitor and can significantly alter the metabolism of other drugs that are substrates for this enzyme.[17][18]
-
Consider Stereoselectivity: this compound is administered as a racemic mixture of four stereoisomers, and its metabolism is stereoselective.[7][13][19] Only two of the four stereoisomers are significantly metabolized by CYP3A4.[7][19] This stereoselectivity can diminish with multiple dosing due to CYP3A4 auto-inhibition.[7][19] While challenging to address without specialized analytical methods, it is an important factor to be aware of.
Troubleshooting Guides
Issue: Unexpectedly Low this compound Exposure
| Possible Cause | Troubleshooting Step |
| Poor Absorption | Review the formulation and administration protocol. Ensure consistency in food intake relative to drug administration.[5][6] Consider using a formulation with higher bioavailability, such as an oral solution with cyclodextrin.[6] |
| Rapid Metabolism | This could be due to high baseline CYP3A4 activity in the animal model. Consider pre-treating with a CYP3A4 inhibitor to standardize metabolic activity. |
| Induction of Metabolism | If the study involves co-administration of other drugs, check if any of them are known CYP3A4 inducers.[2] |
Issue: Unexpectedly High this compound Exposure or Toxicity
| Possible Cause | Troubleshooting Step |
| CYP3A4 Inhibition | If co-administering other drugs, verify they are not CYP3A4 inhibitors.[17][18] |
| Saturated Metabolism | The dose may be too high, leading to saturated clearance. Consider a dose reduction or less frequent administration. |
| Non-Linear Pharmacokinetics | With multiple dosing, this compound can accumulate due to auto-inhibition of its metabolism.[7] A loading dose followed by a lower maintenance dose might be appropriate. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and Hydroxy-itraconazole
| Parameter | This compound | Hydroxy-itraconazole | Reference |
| Mean AUC | 3.34 ± 4.31 | 3.57 ± 4.46 | [1] |
| Mean C | 0.11 ± 0.16 | 0.13 ± 0.17 | [1] |
| Plasma Protein Binding | >99% | >99% | [11] |
| Primary Metabolizing Enzyme | CYP3A4 | - | [1][5] |
Data presented as mean ± standard deviation. AUC0-24 = Area under the concentration-time curve over 24 hours; Cmin = Minimum concentration.
Experimental Protocols
Protocol 1: Quantification of this compound and its Metabolites in Plasma
This protocol outlines a general procedure for the analysis of this compound and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common and sensitive method.
-
Sample Preparation:
-
Collect blood samples into heparinized tubes at predetermined time points.
-
Centrifuge the blood samples to separate the plasma.
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated version of this compound).
-
Perform a protein precipitation step by adding a solvent like acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a suitable C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., acetonitrile or methanol).
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent drug and its metabolites.
-
Mandatory Visualization
Caption: this compound metabolism via CYP3A4 and subsequent auto-inhibition.
Caption: Recommended workflow for in vivo studies involving this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. youtube.com [youtube.com]
- 3. Genetic variations of CYP3A4 on the metabolism of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contribution of this compound Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population Pharmacokinetic Modeling of this compound and Hydroxythis compound for Oral SUBA-Itraconazole and Sporanox Capsule Formulations in Healthy Subjects in Fed and Fasted States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Making sense of this compound pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereochemical aspects of this compound metabolism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of this compound and its active metabolite in plasma by column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The active metabolite hydroxythis compound has substantially higher in vivo free fraction and free concentrations compared to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Stereospecific Metabolism of this compound by CYP3A4: Dioxolane Ring Scission of Azole Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Contribution of this compound metabolites to inhibition of CYP3A4 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recommendations for the Design of Clinical Drug–Drug Interaction Studies With this compound Using a Mechanistic Physiologically‐Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug-drug interaction study with this compound supplemented with physiologically based pharmacokinetic modelling to characterize the effect of CYP3A inhibitors on venglustat pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. drugs.com [drugs.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of Itraconazole and Fluconazole
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of two widely used triazole antifungal agents: itraconazole and fluconazole. This analysis is supported by a summary of experimental data and detailed methodologies to aid in informed decision-making for research and development projects.
This compound and fluconazole are cornerstone therapies in the management of fungal infections. Both agents function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1][2][3][4] Despite this shared mechanism, their spectrum of activity, potency, and clinical applications can differ significantly. This guide delves into their comparative in vitro performance against key fungal pathogens.
In Vitro Susceptibility Data
The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates) for this compound and fluconazole against various clinically relevant fungal species, as determined by the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.
| Fungal Species | Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | This compound | ≤0.03 - >64 | 0.125 | 0.5 |
| Fluconazole | ≤0.125 - >128 | 0.5 | 8 | |
| Candida glabrata | This compound | 0.125 - >16 | 1 | 4 |
| Fluconazole | 0.25 - >128 | 16 | 32 | |
| Candida parapsilosis | This compound | ≤0.03 - 2 | 0.125 | 0.5 |
| Fluconazole | 0.125 - 16 | 1 | 2 | |
| Candida tropicalis | This compound | ≤0.03 - 4 | 0.25 | 1 |
| Fluconazole | 0.25 - 32 | 1 | 2 | |
| Candida krusei | This compound | 0.125 - 2 | 0.5 | 1 |
| Fluconazole | 8 - 128 | 32 | 64 | |
| Aspergillus fumigatus | This compound | ≤0.03 - >16 | 0.5 | 1 |
| Fluconazole | Generally inactive | - | - | |
| Aspergillus flavus | This compound | ≤0.03 - 8 | 0.5 | 1 |
| Fluconazole | Generally inactive | - | - | |
| Cryptococcus neoformans | This compound | ≤0.015 - 2 | 0.125 | 0.5 |
| Fluconazole | ≤0.125 - 64 | 4 | 16 |
Note: MIC values can vary between studies and geographic locations. The data presented here is a synthesis from multiple sources for comparative purposes.[5][6][7][8][9][10][11][12][13][14][15]
From the data, it is evident that this compound generally exhibits lower MIC values against a broader range of fungi compared to fluconazole.[1] Notably, this compound demonstrates significant activity against Aspergillus species, for which fluconazole is considered clinically ineffective.[1] Both drugs show activity against most Candida species, although this compound is often more potent. An important exception is Candida krusei, which is intrinsically resistant to fluconazole but shows susceptibility to this compound.[6][12]
Experimental Protocols
The determination of in vitro antifungal susceptibility is standardized to ensure reproducibility and comparability of data across different laboratories. The most widely accepted method is the broth microdilution assay as detailed in the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts and M38 for filamentous fungi.
CLSI M27-A3 Broth Microdilution Method for Yeasts
This method provides a standardized procedure for determining the MIC of antifungal agents against yeasts that cause invasive infections.[16][17][18][19]
1. Preparation of Antifungal Agents:
-
Antifungal powders are sourced and weighed.
-
Stock solutions are prepared by dissolving the powders in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium to achieve the desired final concentrations in the microdilution plate.
2. Inoculum Preparation:
-
Yeast colonies are taken from a 24-hour-old culture on Sabouraud dextrose agar.
-
The colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is further diluted in RPMI 1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
3. Inoculation and Incubation:
-
A 96-well microdilution plate is used, with each well containing a specific concentration of the antifungal agent.
-
The prepared inoculum is added to each well.
-
The plates are incubated at 35°C for 24 to 48 hours.
4. Reading and Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well (which contains no antifungal agent).
-
The results are read visually or using a spectrophotometer.
Mechanism of Action and Resistance
Both this compound and fluconazole are members of the triazole class of antifungal agents and share a common mechanism of action. They inhibit the fungal enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[20][21] This enzyme is a key component of the ergosterol biosynthesis pathway. By inhibiting this enzyme, triazoles deplete ergosterol in the fungal cell membrane and lead to the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and function, and inhibiting fungal growth.
Resistance to triazole antifungals can develop through several mechanisms:
-
Target site modification: Mutations in the ERG11 gene can alter the structure of the lanosterol 14α-demethylase enzyme, reducing its affinity for azole drugs.[22]
-
Upregulation of the target enzyme: Overexpression of the ERG11 gene can lead to increased production of the target enzyme, requiring higher concentrations of the drug to achieve an inhibitory effect.[20]
-
Efflux pumps: Fungal cells can actively transport the antifungal drug out of the cell through the action of efflux pumps, such as those encoded by the CDR (Candida Drug Resistance) and MDR (Multidrug Resistance) genes.[22] This is a major mechanism of resistance in Candida species.
-
Alterations in the ergosterol biosynthesis pathway: Mutations in other genes in the ergosterol pathway, such as ERG3, can lead to the production of alternative sterols that can maintain membrane function even in the absence of ergosterol.[20][23]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. notesforbiology.com [notesforbiology.com]
- 3. drugs.com [drugs.com]
- 4. droracle.ai [droracle.ai]
- 5. In Vitro Comparative Efficacy of Voriconazole and this compound against Fluconazole-Susceptible and -Resistant Cryptococcus neoformans Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro susceptibility of yeasts for fluconazole and this compound. Evaluation of a microdilution test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. In vitro susceptibility testing of Candida and Aspergillus spp. to voriconazole and other antifungal agents using Etest: results of a French multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. In Vitro Susceptibility Testing of Aspergillus spp.: Comparison of Etest and Reference Microdilution Methods for Determining Voriconazole and this compound MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. Wild-Type MIC Distribution and Epidemiological Cutoff Values for Aspergillus fumigatus and Three Triazoles as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of the Sensititre YeastOne® dilution method with the Clinical Laboratory Standards Institute (CLSI) M27-A3 microbroth dilution reference method for determining MIC of eight antifungal agents on 102 yeast strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. webstore.ansi.org [webstore.ansi.org]
- 18. intertekinform.com [intertekinform.com]
- 19. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 20. journals.asm.org [journals.asm.org]
- 21. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Molecular mechanisms of this compound resistance in Candida dubliniensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Itraconazole vs. Voriconazole: A Comparative Guide for Resistant Fungal Pathogens
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance poses a significant challenge in clinical practice. Itraconazole and voriconazole, both members of the triazole class of antifungal agents, are mainstays in the treatment of invasive fungal infections. However, the rise of resistant strains necessitates a deeper understanding of their comparative efficacy and the underlying mechanisms of resistance. This guide provides an objective comparison of this compound and voriconazole against resistant fungi, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Performance Against Resistant Fungi: In Vitro Susceptibility Data
The in vitro activity of this compound and voriconazole against resistant fungal isolates is a critical determinant of their potential clinical utility. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism, are a standard measure of in vitro potency.
Table 1: Comparative MIC Values (µg/mL) of this compound and Voriconazole against Resistant Aspergillus Species
| Fungal Species & Resistance Mechanism | Drug | MIC₅₀ | MIC₉₀ | MIC Range |
| Aspergillus fumigatus (TR₃₄/L98H mutation) | This compound | >16 | >16 | >1 - >16 |
| Voriconazole | 4 | 8 | 1 - >16 | |
| Aspergillus fumigatus (TR₄₆/Y121F/T289A mutation) | This compound | 2 | >16 | 0.5 - >16 |
| Voriconazole | >8 | >16 | 2 - >16 |
Data compiled from studies utilizing the CLSI M38-A2 reference method.[1][2]
Table 2: Comparative MIC Values (µg/mL) of this compound and Voriconazole against Fluconazole-Resistant Candida and Cryptococcus Species
| Fungal Species | Drug | MIC₅₀ | MIC₉₀ | Geometric Mean MIC | MIC Range |
| Fluconazole-Resistant Candida spp. | This compound | 1 | >16 | - | 0.125 - >16 |
| Voriconazole | 0.5 | 8 | - | 0.03 - >16 | |
| Fluconazole-Resistant Cryptococcus neoformans | This compound | - | - | 1.41 | 1 - 2 |
| Voriconazole | - | - | 1.41 | 1 - 2 |
Data for Candida spp. is a composite from various studies.[3] Data for Cryptococcus neoformans is from a specific study on fluconazole-resistant isolates.[4]
Clinical Efficacy and Safety: A Review of Comparative Trials
Clinical trials provide essential data on the real-world performance of antifungal agents. The following table summarizes key findings from studies comparing this compound and voriconazole in clinical settings, including those with patients at risk for or diagnosed with infections caused by resistant fungi.
Table 3: Summary of Clinical Trial Outcomes
| Study Population | Treatment Regimen | Efficacy Outcomes | Key Safety Findings | Reference |
| Allogeneic Hematopoietic Stem-Cell Transplant Recipients (Prophylaxis) | Voriconazole vs. This compound | Success of prophylaxis at day 180: 48.7% (Vori) vs. 33.2% (Itra). Fewer proven/probable invasive fungal infections with voriconazole (1.3% vs. 2.1%). | Treatment-related adverse events: Hepatotoxicity/liver function abnormality more common with voriconazole (12.9% vs. 5.0%). Gastrointestinal side effects (vomiting, nausea, diarrhea) more common with this compound. | [5][6] |
| Perioperative Pulmonary Aspergillosis | This compound vs. Voriconazole | No significant difference in recovery rate (96.2% Itra vs. 82.75% Vori) or recurrence. | No significant difference in the incidence of adverse events (23.1% Itra vs. 13.8% Vori). | [7][8] |
| Resistant Dermatophyte Infections | Voriconazole vs. This compound | Complete clearance of lesion: 84.2% (Vori) vs. 15.7% (Itra). | - | [9] |
Mechanisms of Action and Resistance
This compound and voriconazole share a common mechanism of action, targeting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 or cyp51 gene. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.
Resistance to azoles can develop through several mechanisms, primarily:
-
Target Site Modification: Mutations in the cyp51A gene can alter the structure of the target enzyme, reducing the binding affinity of azole drugs.
-
Overexpression of the Target Enzyme: Increased production of lanosterol 14α-demethylase can overcome the inhibitory effects of the drugs.
-
Efflux Pump Overexpression: Fungi can actively transport azole drugs out of the cell through the overexpression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Targeting efflux pumps to overcome antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Voriconazole versus this compound for antifungal prophylaxis following allogeneic haematopoietic stem-cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Observational study of the recent efficacy and economy of this compound vs. voriconazole in perioperative pulmonary aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Itraconazole as a positive control in antifungal screening
An Objective Comparison Guide for Researchers in Drug Development
In the relentless pursuit of novel antifungal agents, the use of a reliable and well-characterized positive control is paramount for the validation of screening assays and the accurate assessment of new chemical entities. Itraconazole, a broad-spectrum triazole antifungal, has long been established as a cornerstone positive control in both academic and industrial research settings. This guide provides a comprehensive comparison of this compound's performance with other alternatives, supported by experimental data and detailed protocols to aid researchers in designing robust antifungal screening campaigns.
Mechanism of Action: A Targeted Disruption of Fungal Cell Integrity
This compound exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol. Ergosterol is an essential sterol in the fungal cell membrane, playing a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. By disrupting ergosterol synthesis, this compound leads to the accumulation of toxic methylated sterols and a depletion of ergosterol, ultimately compromising the fungal cell membrane's structure and function, which inhibits fungal growth and replication.[2][3][4]
Spectrum of Activity: A Broad Reach Against Key Fungal Pathogens
This compound boasts a broad spectrum of activity against a wide range of yeasts and molds, making it a versatile positive control for diverse screening programs.[1][5][6] It demonstrates potent activity against various species of Candida, Aspergillus, and dermatophytes like Trichophyton.[4][5] However, it is important to note that some fungal species, such as Candida krusei and Candida glabrata, may exhibit diminished susceptibility to this compound.[7]
Comparative Performance: this compound vs. Other Antifungals
The efficacy of an antifungal agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the comparative MIC data for this compound and other commonly used antifungal agents against key fungal pathogens.
Table 1: Comparative MIC (µg/mL) of this compound and Other Antifungals Against Yeast Species
| Organism (No. of Isolates) | Antifungal Agent | MIC Range | MIC₅₀ | MIC₉₀ | Reference(s) |
| Candida albicans | This compound | 0.0019 - 0.5 | 0.0313 | - | [8] |
| Fluconazole | 0.125 - 32 | - | - | [8] | |
| Voriconazole | 0.0019 - 0.5 | 0.0625 | - | [8] | |
| Candida parapsilosis | This compound | ≤0.03 - 1 | 0.12 | 0.25 | [9] |
| Fluconazole | 0.12 - 8 | 1 | 2 | [9] | |
| Voriconazole | ≤0.03 - 0.5 | 0.06 | 0.12 | [9] | |
| Amphotericin B | 0.12 - 2 | 0.5 | 1 | [9] | |
| Candida tropicalis | This compound | ≤0.03 - 1 | 0.12 | 0.5 | [9] |
| Fluconazole | 0.12 - 16 | 1 | 4 | [9] | |
| Voriconazole | ≤0.03 - 0.5 | 0.06 | 0.12 | [9] | |
| Amphotericin B | 0.25 - 2 | 0.5 | 1 | [9] | |
| Cryptococcus neoformans | This compound | ≤0.03 - 0.5 | 0.12 | 0.25 | [9] |
| Fluconazole | 0.25 - 16 | 4 | 8 | [9] | |
| Voriconazole | ≤0.03 - 0.25 | 0.06 | 0.12 | [9] | |
| Amphotericin B | 0.12 - 1 | 0.5 | 0.5 | [9] |
Table 2: Comparative MIC (µg/mL) of this compound and Other Antifungals Against Filamentous Fungi (Molds)
| Organism (No. of Isolates) | Antifungal Agent | MIC Range | MIC₅₀ | MIC₉₀ | Reference(s) |
| Aspergillus fumigatus | This compound | ≤0.06 - >16 | 0.5 | 1 | [3][9] |
| Voriconazole | ≤0.06 - >8 | 0.25 | 0.5 | [3][9] | |
| Amphotericin B | 0.12 - 4 | 0.5 | 1 | [3][9] | |
| Aspergillus flavus | This compound | ≤0.06 - 2 | 0.5 | 1 | [9] |
| Voriconazole | ≤0.06 - 2 | 0.25 | 0.5 | [9] | |
| Amphotericin B | 0.25 - 4 | 1 | 2 | [9] | |
| Aspergillus niger | This compound | ≤0.06 - 4 | 0.5 | 2 | [9] |
| Voriconazole | ≤0.06 - 2 | 0.5 | 1 | [9] | |
| Amphotericin B | 0.25 - 4 | 1 | 2 | [9] | |
| Trichophyton mentagrophytes (34) | This compound | - | 0.125 | - | [10] |
| Ketoconazole | - | 0.0625 | - | [10] | |
| Terbinafine | - | 0.5 | - | [10] | |
| Trichophyton rubrum (18) | This compound | - | - | - | [10] |
| Ketoconazole | - | - | - | [10] | |
| Terbinafine | - | - | - | [10] |
Experimental Protocols: Standardized Methods for Reliable Results
Accurate and reproducible antifungal susceptibility testing is crucial. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established standardized protocols for this purpose. The broth microdilution method is the most widely accepted reference method.
Broth Microdilution Antifungal Susceptibility Testing Workflow
Detailed Protocol: CLSI M27-A2 for Yeasts and M38-A2 for Filamentous Fungi (Broth Microdilution)
1. Preparation of Antifungal Agent:
-
Dissolve this compound powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Perform serial twofold dilutions of the stock solution in RPMI-1640 medium to achieve the desired final concentrations in the microdilution plate.
2. Inoculum Preparation:
-
For Yeasts (e.g., Candida spp.) : From a 24-hour-old culture on Sabouraud Dextrose Agar, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to obtain the final inoculum concentration.[11]
-
For Filamentous Fungi (e.g., Aspergillus spp.) : From a 7-day-old culture on Potato Dextrose Agar, cover the colony with sterile saline and gently probe with a sterile loop to release the conidia. Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle. Adjust the turbidity of the supernatant to achieve a specific optical density, then dilute in RPMI-1640 medium to the final inoculum concentration.[1][2][12]
3. Test Procedure:
-
Dispense the diluted antifungal agent into the wells of a 96-well microtiter plate.
-
Add the standardized fungal inoculum to each well.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
-
Incubate the plates at 35°C. The incubation time is typically 24-48 hours for yeasts and can be longer for some filamentous fungi.[3]
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control. For azoles like this compound, this is often a 50% reduction in turbidity as determined visually or with a spectrophotometer.[13]
Conclusion
This compound's well-defined mechanism of action, broad spectrum of activity, and extensive historical dataset make it an exemplary positive control for antifungal screening. Its established susceptibility profiles against a wide array of clinically relevant fungi provide a robust benchmark for evaluating the potency and spectrum of novel antifungal candidates. By adhering to standardized protocols, such as those provided by CLSI and EUCAST, researchers can ensure the generation of high-quality, reproducible data, thereby accelerating the discovery and development of new therapies to combat fungal infections.
References
- 1. webstore.ansi.org [webstore.ansi.org]
- 2. intertekinform.com [intertekinform.com]
- 3. Microdilution Susceptibility Testing of Amphotericin B, this compound, and Voriconazole against Clinical Isolates of Aspergillus and Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CLSI—Clinical and Laboratory Standards Institute (2008) Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Approved Standard M38-A2, 2nd Edition, Wayne, 37 p. - References - Scientific Research Publishing [scirp.org]
- 6. In Vitro Activities of Voriconazole, this compound, and Amphotericin B against Blastomyces dermatitidis, Coccidioides immitis, and Histoplasma capsulatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jcdr.net [jcdr.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Determination of minimum inhibitory concentrations of this compound, terbinafine and ketoconazole against dermatophyte species by broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. njccwei.com [njccwei.com]
- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Novel Antifungal Agents Demonstrate Promising Efficacy Against Itraconazole-Resistant Fungi
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the ongoing battle against invasive fungal infections, several novel antifungal agents are emerging as potent alternatives to conventional therapies, particularly against strains resistant to Itraconazole. This comparative guide provides an objective analysis of the efficacy of three such agents—Manogepix, Rezafungin, and Oteseconazole—supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Executive Summary
Invasive fungal diseases pose a significant threat to immunocompromised individuals, and the rise of resistance to azole antifungals like this compound necessitates the development of new therapeutic options. This guide evaluates the in vitro and in vivo efficacy of Manogepix, Rezafungin, and Oteseconazole, highlighting their distinct mechanisms of action and potential advantages over this compound. The data presented indicates that these novel agents exhibit potent activity against a broad spectrum of fungal pathogens, including species with reduced susceptibility to this compound.
Comparative In Vitro Efficacy
The in vitro potency of an antifungal agent is a key indicator of its potential clinical efficacy. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of the novel antifungals in comparison to this compound against various clinically relevant fungal species. Lower MIC values indicate greater potency.
Table 1: Comparative MIC90 Values (μg/mL) Against Candida Species
| Organism | Manogepix | Rezafungin | Oteseconazole | This compound |
| Candida albicans | 0.008 | 0.06 | 0.25 | 0.5 |
| Candida glabrata | 0.03 | 0.06 | 4 | 2 |
| Candida auris | 0.015 | 0.06 | N/A | >1 |
Table 2: Comparative MEC/MIC90 Values (μg/mL) Against Aspergillus Species
| Organism | Manogepix (MEC) | Rezafungin (MEC) | Oteseconazole (MIC) | This compound (MIC) |
| Aspergillus fumigatus | 0.03 | 0.125 | N/A | 0.5 - 2 |
In Vivo Efficacy Highlights
Preclinical in vivo studies in animal models provide crucial insights into the potential therapeutic efficacy of these novel agents.
-
Manogepix: While in vivo studies of Manogepix alone against this compound are limited, synergistic effects have been observed when combined with this compound in a Galleria mellonella model for Madurella mycetomatis infection.[1][2][3]
-
Rezafungin: In a rabbit model of Candida albicans endophthalmitis, Rezafungin demonstrated superior efficacy in reducing fungal burden compared to voriconazole (another azole).[4] In neutropenic mouse models of disseminated candidiasis caused by various Candida species, including C. auris, Rezafungin showed robust efficacy in reducing fungal burden in kidneys and heart.[5][6]
-
Oteseconazole: In a murine model of vulvovaginal candidiasis, oral Oteseconazole was statistically significant in reducing fungal burden compared to placebo, including against fluconazole-resistant strains.[7] Clinical trials have also shown its efficacy in treating recurrent vulvovaginal candidiasis.[8][9][10]
Mechanisms of Action and Signaling Pathways
The novel antifungals evaluated in this guide exhibit distinct mechanisms of action that differ from the ergosterol biosynthesis inhibition pathway targeted by this compound.
This compound: As a triazole antifungal, this compound inhibits the fungal cytochrome P450 enzyme 14α-demethylase (encoded by the ERG11 or CYP51 gene). This enzyme is a critical component of the ergosterol biosynthesis pathway. Inhibition of this enzyme leads to a depletion of ergosterol, an essential component of the fungal cell membrane, and an accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.
Figure 1. this compound's mechanism of action via inhibition of the ergosterol biosynthesis pathway.
Manogepix: This agent represents a new class of antifungals that inhibits the fungal enzyme Gwt1. Gwt1 is essential for the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway, which is required for anchoring many proteins to the fungal cell wall. Disruption of this pathway leads to a defective cell wall and subsequent fungal cell death.
Figure 2. Manogepix's mechanism of action via inhibition of the Gwt1 enzyme in the GPI anchor pathway.
Rezafungin: As a next-generation echinocandin, Rezafungin inhibits the enzyme 1,3-β-D-glucan synthase. This enzyme is responsible for the synthesis of β-glucan, a major structural component of the fungal cell wall. Inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately fungal cell lysis.
Figure 3. Rezafungin's mechanism of action via inhibition of β-glucan synthesis.
Oteseconazole: While also an azole, Oteseconazole is designed for greater selectivity for fungal CYP51 over human cytochrome P450 enzymes. This targeted inhibition of the ergosterol biosynthesis pathway aims to reduce the potential for drug-drug interactions and off-target side effects associated with older azoles.
Experimental Protocols
The following are summaries of the standardized protocols used to generate the in vitro efficacy data presented in this guide.
Minimum Inhibitory Concentration (MIC) Determination
MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A4 or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.3.2.
Figure 4. Generalized workflow for MIC determination by broth microdilution.
Key Steps:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates, and a standardized suspension of fungal cells is prepared in sterile saline, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Antifungal Dilution: A series of twofold dilutions of each antifungal agent is prepared in a 96-well microtiter plate containing a growth medium such as RPMI-1640.
-
Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Incubation: The microtiter plates are incubated at 35°C for 24 to 48 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.
Time-Kill Assay
Time-kill assays provide information on the fungicidal or fungistatic activity of an antifungal agent over time.
Key Steps:
-
Inoculum and Drug Preparation: A standardized fungal inoculum is prepared in a liquid culture medium. The antifungal agent is added at various multiples of its predetermined MIC (e.g., 1x, 4x, 16x MIC). A growth control with no drug is also included.
-
Incubation and Sampling: The cultures are incubated with agitation at 35°C. At predefined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), an aliquot is removed from each culture.
-
Viable Cell Counting: The aliquots are serially diluted and plated onto agar plates. After incubation, the number of colony-forming units (CFU/mL) is determined.
-
Data Analysis: The change in log10 CFU/mL over time is plotted to generate time-kill curves. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is typically defined as fungicidal activity, while a <3-log10 reduction is considered fungistatic.
Conclusion
The novel antifungal agents Manogepix, Rezafungin, and Oteseconazole demonstrate significant promise in addressing the challenges of antifungal resistance. Their potent in vitro activity against a range of fungal pathogens, including those with reduced susceptibility to this compound, coupled with their distinct mechanisms of action, positions them as valuable candidates for further clinical development. The data presented in this guide underscores the importance of continued research and development in the field of antifungal therapeutics to combat the growing threat of invasive fungal infections.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The efficacy and safety of these agents are still under investigation in various clinical settings.
References
- 1. The combination of manogepix and this compound is synergistic and inhibits the growth of Madurella mycetomatis in vitro but not in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of Rezafungin on Candida albicans Endophthalmitis in a Rabbit Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Efficacy of Rezafungin, Anidulafungin, Caspofungin, and Micafungin against Four Candida auris Clades in a Neutropenic Mouse Bloodstream Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Phase 3 study evaluating the safety and efficacy of oteseconazole in the treatment of recurrent vulvovaginal candidiasis and acute vulvovaginal candidiasis infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of Oteseconazole in Recurrent Vulvovaginal Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Efficacy of Itraconazole and Terbinafine: A Data-Driven Analysis
This guide provides a detailed comparative analysis of the efficacy of two widely used antifungal agents, Itraconazole and Terbinafine. It is intended for researchers, scientists, and drug development professionals, offering an objective look at their performance supported by experimental data. The guide delves into their mechanisms of action, in vitro potency, and clinical effectiveness across various fungal infections, presenting quantitative data in structured tables and visualizing key pathways and protocols.
Mechanism of Action
Both this compound and Terbinafine target the ergosterol biosynthesis pathway, which is crucial for the integrity of fungal cell membranes. However, they inhibit different key enzymes in this process.
This compound: As a triazole antifungal, this compound's primary mechanism is the inhibition of lanosterol 14-alpha-demethylase, a fungal cytochrome P450 enzyme.[1][2][3] This enzyme is responsible for converting lanosterol to ergosterol. By disrupting this step, this compound depletes ergosterol and causes an accumulation of toxic methylated sterols in the fungal cell membrane, leading to increased permeability, disruption of cellular processes, and ultimately, fungal cell death.[1][2] this compound has a broad spectrum of activity against various yeasts and molds.[4]
Terbinafine: Belonging to the allylamine class, Terbinafine acts at an earlier stage of the ergosterol pathway.[5] It specifically inhibits the enzyme squalene epoxidase, which blocks the conversion of squalene to lanosterol.[6][7][8] This action has a dual effect: the depletion of ergosterol, which is fungistatic, and the intracellular accumulation of toxic levels of squalene, which is fungicidal.[6][9] Terbinafine is particularly effective against dermatophytes.[5][6]
In Vitro Efficacy
The in vitro efficacy of antifungal agents is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. Lower MIC values indicate greater potency.
| Fungal Species | Drug | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Dermatophytes (General) | This compound | - | - | - | [10] |
| Terbinafine | - | 0.001 | 0.004 | [10] | |
| Trichophyton mentagrophytes | This compound | ≤0.125 | 0.125 | - | [11][12] |
| Terbinafine | 0.06 - 0.25 | 0.5 | - | [11][12] | |
| Trichophyton rubrum | This compound | ≤0.125 | - | - | [12] |
| Terbinafine | 0.06 - 0.25 | - | - | [12] |
Note: MIC values can vary based on the specific isolate and testing methodology.
In general, terbinafine demonstrates very low MIC values against dermatophytes, often significantly lower than azoles.[10] However, some studies focusing on specific species like T. mentagrophytes have shown this compound to have a lower MIC₅₀.[11] Recent studies indicate that for most tested isolates of common dermatophytes, this compound MIC remains consistently low (≤0.125 μg/mL).[12]
Clinical Efficacy
Clinical trials provide essential data on the real-world performance of these drugs in treating fungal infections. The primary endpoints in these trials are typically mycological cure (negative microscopy and culture) and clinical cure (resolution of signs and symptoms).
Onychomycosis (Fungal Nail Infection)
In the treatment of onychomycosis, particularly of the toenail, multiple large-scale studies have demonstrated the superior efficacy of continuous terbinafine over intermittent this compound.[13]
| Study / Comparison | Treatment Regimen | Follow-up | Mycological Cure Rate | Clinical Cure Rate | Reference |
| LION Study | Terbinafine (250mg/day) | 72 weeks | 76% | - | [14] |
| This compound (400mg/day pulse) | 72 weeks | 38% | - | [14] | |
| European Multicentre Study | Terbinafine (250mg/day, 12 wks) | 72 weeks | 75.7% | 59% | [13] |
| This compound (400mg/day pulse, 3 pulses) | 72 weeks | 38.3% | 32% | [13] | |
| 5-Year Follow-up | Terbinafine | ~54 months | 46% | - | [15][16] |
| This compound | ~54 months | 13% | - | [15][16] |
Terbinafine consistently achieves higher mycological and clinical cure rates and has been associated with significantly lower rates of relapse compared to this compound in long-term follow-up studies.[15][16]
Tinea Infections (Skin Fungal Infections)
For dermatophytic infections of the skin, such as tinea corporis and tinea cruris, the comparative efficacy is less definitive, with some studies suggesting this compound may be superior.
| Infection Type | Treatment Regimen | Follow-up | Mycological Cure Rate | Clinical Cure Rate | Reference |
| Tinea Corporis/Cruris | Terbinafine (250mg/day) | 4 weeks | 74.3% | - | [17] |
| This compound (200mg/day) | 4 weeks | 91.8% | - | [17] | |
| Tinea Corporis | Terbinafine | 6 weeks | - | 60% | [18] |
| This compound | 6 weeks | - | 81% | [18] | |
| Tinea Pedis | Terbinafine (500mg/day) | 4 weeks | - | Interdigital: 100% | [19] |
| This compound (200mg/day) | 4 weeks | - | Interdigital: 85.7% | [19] |
Studies on tinea corporis and cruris have reported higher mycological and clinical cure rates with this compound compared to terbinafine.[17][18][20][21] However, for tinea pedis, both drugs have shown to be effective, with one study noting no significant difference in outcomes after an 8-week follow-up.[19]
Experimental Protocols
Standardized methodologies are critical for the reliable assessment of antifungal efficacy. Below are outlines of key experimental protocols.
Broth Microdilution Method for MIC Determination (CLSI M38-A2)
This method is used to determine the in vitro susceptibility of filamentous fungi, including dermatophytes, to antifungal agents.[11]
1. Inoculum Preparation:
-
Fungal isolates are grown on a suitable medium (e.g., potato dextrose agar) to encourage sporulation.
-
A suspension of conidia is prepared in sterile saline with a wetting agent (e.g., Tween 80).
-
The suspension is adjusted using a spectrophotometer or hemocytometer to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[22]
2. Microdilution Plate Preparation:
-
Serial twofold dilutions of the antifungal agents (this compound, Terbinafine) are prepared in 96-well microtiter plates.
-
The standard medium used is RPMI 1640 with L-glutamine, buffered with MOPS to a pH of 7.0.[22]
3. Inoculation and Incubation:
-
Each well is inoculated with the standardized fungal suspension.
-
Control wells (growth control without drug, sterility control without inoculum) are included.
-
Plates are incubated at a specified temperature (e.g., 28°C or 35°C) for a defined period (typically 4-7 days for dermatophytes).[23]
4. MIC Reading:
-
The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (e.g., ≥50% or 100%) compared to the growth control well.
Generalized Clinical Trial Protocol for Onychomycosis
Clinical trials for onychomycosis are typically long-term studies designed to assess both the clearance of the infection and the rate of relapse.[24][25]
1. Patient Selection:
-
Inclusion criteria: Adults (e.g., 18-75 years) with a clinical diagnosis of toenail onychomycosis (e.g., 20-65% nail involvement) confirmed by positive KOH microscopy and dermatophyte culture.[13][15][24]
-
Exclusion criteria: Co-morbidities or concomitant medications that could interfere with the study drugs.
2. Study Design:
-
Prospective, randomized, double-blind, parallel-group design.[13]
-
Patients are randomly assigned to receive either continuous terbinafine (e.g., 250 mg/day for 12-16 weeks) or intermittent this compound (e.g., 400 mg/day for 1 week per month, for 3-4 months).[13][15]
3. Treatment and Follow-up:
-
Patients are monitored during the treatment phase for adherence and adverse events.
-
A long-term follow-up period (e.g., up to 72 weeks from the start of treatment) is crucial to assess the full effect of the treatment, as nail growth is slow.[13]
4. Efficacy Assessment:
-
Primary Endpoint: Mycological cure, defined as negative KOH and negative culture of the target toenail at the final follow-up visit (e.g., week 72).[13]
-
Secondary Endpoints: Clinical cure (e.g., 0% nail involvement), treatment success (mycological cure + clinical cure), and relapse rates.[15][16][24]
Conclusion
The choice between this compound and Terbinafine depends significantly on the specific fungal pathogen and the site of infection.
-
For Onychomycosis: The evidence strongly supports the superiority of Terbinafine , which demonstrates higher cure rates and lower long-term relapse rates in numerous clinical trials.[13][14][15]
-
In Vitro Potency: While Terbinafine generally shows exceptional in vitro activity against dermatophytes, the MIC values can be species-dependent, with this compound also demonstrating high potency.[10][11][12]
This analysis underscores the importance of considering both in vitro data and robust clinical trial outcomes when evaluating and developing antifungal therapies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. drugs.com [drugs.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Terbinafine - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. nbinno.com [nbinno.com]
- 8. Decoding Terbinafine hydrochloride: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
- 11. Determination of minimum inhibitory concentrations of this compound, terbinafine and ketoconazole against dermatophyte species by broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antifungal Susceptibility of Dermatophyte Isolates from Patients with Chronic and Recurrent Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Double blind, randomised study of continuous terbinafine compared with intermittent this compound in treatment of toenail onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Long-term effectiveness of treatment with terbinafine vs this compound in onychomycosis: a 5-year blinded prospective follow-up study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Efficacy of oral terbinafine versus this compound in treatment of dermatophytic infection of skin – A prospective, randomized comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jptcp.com [jptcp.com]
- 19. cbmcb.org [cbmcb.org]
- 20. Efficacy of Terbinafine and this compound in Different Doses and in Combination in the Treatment of Tinea Infection: A Randomized Controlled Parallel Group Open Labeled Trial with Clinico-Mycological Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijord.com [ijord.com]
- 22. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cdn.mdedge.com [cdn.mdedge.com]
- 25. researchgate.net [researchgate.net]
Itraconazole's Fading Grip: A Comparative Guide to Azole Cross-Resistance
For researchers, scientists, and drug development professionals, understanding the nuances of antifungal cross-resistance is paramount in the fight against invasive fungal infections. This guide provides an objective comparison of itraconazole's cross-resistance profile with other key azoles, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms and workflows.
The widespread use of azole antifungals has inevitably led to the emergence of resistance, with cross-resistance among different members of this class posing a significant clinical challenge. This compound, a first-generation triazole, often serves as a bellwether for resistance to newer agents. This guide dissects the complex interplay of resistance mechanisms and provides a data-driven overview of how resistance to this compound can predict the efficacy of other azoles against critical fungal pathogens like Candida and Aspergillus species.
Quantitative Susceptibility Profiles: A Comparative Analysis
The minimum inhibitory concentration (MIC) is a critical quantitative measure of an antifungal agent's in vitro activity. The following tables summarize MIC data from various studies, illustrating the cross-resistance patterns between this compound and other clinically important azoles in key fungal species.
Table 1: Comparative MICs (μg/mL) for Candida albicans Isolates
| Isolate Phenotype | This compound (ITC) | Fluconazole (FLC) | Voriconazole (VRC) | Posaconazole (PCZ) |
| ITC-Susceptible | ||||
| 0.015[1] | 0.5[1] | - | - | |
| ITC-Resistant | ||||
| 0.125[1] | 1.5[1] | >16[2] | - | |
| >4[3] | >16[2] | - | - |
Note: MIC values can vary between studies and testing methodologies.
Table 2: Comparative MICs (μg/mL) for Aspergillus fumigatus Isolates
| Isolate Phenotype | This compound (ITC) | Voriconazole (VRC) | Posaconazole (PCZ) | Ravuconazole (RVZ) |
| ITC-Susceptible | ||||
| ≤1[4] | ≤1[4] | ≤0.25[4] | ≤1[4] | |
| ITC-Resistant (TR34/L98H) | ||||
| >16 | 2-4 | 0.5-2 | 2-4 | |
| ITC-Resistant (G54 substitution) | ||||
| >16 | 0.5-1 | >8 | 1-2 |
Note: Cross-resistance patterns in A. fumigatus are often linked to specific mutations in the cyp51A gene.[4]
Unraveling the Mechanisms of Azole Cross-Resistance
The development of cross-resistance to azole antifungals is primarily driven by a few key molecular mechanisms.[5][6] These mechanisms, often acting in concert, reduce the effective intracellular concentration of the drug or alter the drug's target enzyme.[7]
-
Target Site Modification: Mutations in the ERG11 gene (in Candida) or its homolog cyp51A (in Aspergillus) encode for the target enzyme lanosterol 14-α-demethylase.[5][6] These mutations can reduce the binding affinity of azoles to the enzyme, thereby decreasing their efficacy.[8] Specific mutations can confer resistance to a single azole or result in broad cross-resistance to the entire class.[4]
-
Overexpression of Efflux Pumps: Fungal cells can actively transport azoles out of the cell through the overexpression of efflux pump proteins.[5][8] The two major families of efflux pumps involved are the ATP-binding cassette (ABC) transporters (e.g., Cdr1, Cdr2) and the major facilitator superfamily (MFS) transporters (e.g., Mdr1).[5][8] Overexpression of these pumps is a common mechanism of multidrug resistance, leading to cross-resistance among various azoles.[7][9]
-
Target Enzyme Overexpression: An increase in the production of the target enzyme, lanosterol 14-α-demethylase, can also lead to resistance. This requires higher intracellular concentrations of the azole to inhibit all the enzyme molecules effectively.
Experimental Protocols for Antifungal Susceptibility Testing
Standardized methodologies are crucial for the reproducible and comparable assessment of antifungal susceptibility. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted protocols.
Broth Microdilution Method (Adapted from CLSI M27/M38 and EUCAST E.Def 7.3.2/9.3.2)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent in a liquid medium.
1. Preparation of Antifungal Stock Solutions:
-
Accurately weigh a suitable amount of the antifungal powder.
-
Dissolve the powder in a small volume of a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Further dilute the stock solution in RPMI-1640 medium to create a working solution at twice the highest desired final concentration.
2. Preparation of Inoculum:
-
For Yeasts (Candida spp.):
-
Subculture the yeast isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.
-
Select several distinct colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 106 CFU/mL.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the test wells.
-
-
For Molds (Aspergillus spp.):
-
Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is evident.
-
Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80) and gently scraping the surface.
-
Allow heavy particles to settle and transfer the upper suspension of conidia to a new tube.
-
Adjust the conidial suspension to a specific optical density using a spectrophotometer, corresponding to a concentration of 0.4-5 x 104 CFU/mL.
-
3. Broth Microdilution Procedure:
-
Dispense 100 µL of RPMI-1640 medium into each well of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the working antifungal solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
Add 100 µL of the prepared fungal inoculum to each well, resulting in a final volume of 200 µL and the desired final drug and inoculum concentrations.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
4. Incubation:
-
Incubate the plates at 35°C.
-
Incubation times vary by organism: 24-48 hours for most Candida species and 48-72 hours for Aspergillus species.
5. Reading and Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.
-
For azoles, the endpoint is typically a 50% reduction in turbidity as determined visually or with a spectrophotometer.
References
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. intertekinform.com [intertekinform.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. njccwei.com [njccwei.com]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Clinical Trial Analysis: Itraconazole vs. Ketoconazole
In the landscape of antifungal therapeutics, both itraconazole and ketoconazole have long been cornerstone agents for managing a spectrum of fungal infections. Belonging to the azole class, their efficacy is rooted in the disruption of fungal cell membrane synthesis. This guide provides a comprehensive comparison of this compound and ketoconazole, drawing upon data from head-to-head clinical trials to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Both this compound and ketoconazole exert their antifungal effects by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.
By inhibiting lanosterol 14α-demethylase, both drugs prevent the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. The consequence is a cascade of cellular dysfunctions, including altered membrane permeability, disruption of nutrient transport, and inhibition of fungal growth and replication.
Efficacy in Head-to-Head Clinical Trials
Direct comparative trials of this compound and ketoconazole have been conducted for various fungal infections, primarily focusing on candidiasis and dermatophyte infections.
Oropharyngeal and Esophageal Candidiasis in HIV-Positive Patients
A double-blind, randomized clinical trial involving 111 HIV-infected patients with oral or esophageal candidiasis compared the efficacy of this compound (200 mg once daily) and ketoconazole (200 mg twice daily) for 28 days. The clinical response rates were comparable between the two groups. After one week of treatment, 75% of patients on this compound and 82% on ketoconazole showed a clinical response. By the end of the four-week treatment period, the clinical response rate was 93% for both groups.
Another multicenter, double-blind, randomized trial in 143 HIV-positive patients with oropharyngeal or esophageal candidiasis showed this compound to be marginally more effective than ketoconazole. For oropharyngeal candidiasis, the clinical clearance rate at day 21 was 71% for this compound versus 60% for ketoconazole. For esophageal candidiasis, the clearance rate at day 41 was 100% for this compound compared to 91% for ketoconazole.
| Indication | Treatment Regimen | This compound Clinical Response/Cure Rate | Ketoconazole Clinical Response/Cure Rate | Reference |
| Oral & Esophageal Candidiasis (HIV+) | This compound: 200 mg once daily for 28 daysKetoconazole: 200 mg twice daily for 28 days | 93% (at 4 weeks) | 93% (at 4 weeks) | |
| Oropharyngeal Candidiasis (HIV+) | This compound: 200 mg/day for 14 daysKetoconazole: 200 mg/day for 14 days | 71% (at 21 days) | 60% (at 21 days) | |
| Esophageal Candidiasis (HIV+) | This compound: 200 mg/day for 28 daysKetoconazole: 200 mg/day for 28 days | 100% (at 41 days) | 91% (at 41 days) |
Tinea Versicolor
In the treatment of tinea versicolor, a superficial fungal infection of the skin, multiple studies have demonstrated comparable efficacy between this compound and ketoconazole. One study involving 105 patients found no significant differences in cure rates, safety, or tolerability between three treatment regimens: this compound 200 mg/day for one week, this compound 100 mg/day for two weeks, and ketoconazole 400 mg weekly for two weeks. Another study with 64 patients reported a cure rate of 78.1% for ketoconazole (200 mg daily for 7 days) and 68.8% for a single 400 mg dose of this compound at one month, with the difference not being statistically significant.
| Indication | Treatment Regimen | This compound Cure Rate | Ketoconazole Cure Rate | Reference |
| Tinea Versicolor | This compound: 200 mg/day for 1 week or 100 mg/day for 2 weeksKetoconazole: 400 mg weekly for 2 weeks | No significant difference | No significant difference | |
| Tinea Versicolor | This compound: 400 mg single doseKetoconazole: 200 mg/day for 7 days | 68.8% (at 1 month) | 78.1% (at 1 month) |
Safety and Tolerability Profile
While both drugs are generally well-tolerated, ketoconazole has been associated with a higher risk of hepatotoxicity, which has led to restrictions on its systemic use in several countries. In the clinical trial on candidiasis in HIV-positive patients, five patients discontinued ketoconazole due to adverse effects (two for nausea, two for hepatotoxicity, and one for a rash), while only one patient discontinued this compound (due to a rash).
| Adverse Event | This compound | Ketoconazole | Reference |
| Discontinuation due to Adverse Events | 1 patient (rash) | 5 patients (2 nausea, 2 hepatotoxicity, 1 rash) | |
| Common Side Effects | Nausea, rash, dizziness | Nausea, potential for more serious hepatic side effects |
Pharmacokinetic Properties
This compound and ketoconazole exhibit different pharmacokinetic profiles, which can influence their clinical application. This compound generally has a better absorption profile from the gastrointestinal tract compared to ketoconazole. Both drugs are inhibitors of the cytochrome P450 enzyme system, particularly CYP3A4, leading to potential drug-drug interactions. However, ketoconazole is considered a more potent inhibitor of CYP3A4.
| Parameter | This compound | Ketoconazole |
| Absorption | Generally better gastrointestinal absorption | Variable absorption |
| CYP3A4 Inhibition | Potent inhibitor | Very potent inhibitor |
| Half-life | Biphasic: 24-42 hours | Biphasic: initial 2 hours, terminal 8 hours |
| Metabolism | Extensively metabolized in the liver | Extensively metabolized in the liver |
Experimental Protocols
Clinical Trial in Oropharyngeal and Esophageal Candidiasis (HIV-Positive Patients)
-
Study Design: A multicenter, prospective, double-blind, double-dummy, randomized, parallel-group trial.
-
Patient Population: 143 adult HIV-positive patients with clinically and mycologically confirmed oropharyngeal and/or esophageal candidiasis.
-
Treatment Regimen: Patients were randomized to receive either this compound (200 mg/day) or ketoconazole (200 mg/day). Patients with oropharyngeal candidiasis were treated for 14 days, while those with esophageal candidiasis were treated for 28 days.
-
Efficacy Assessment: Clinical and mycological evaluations were performed at baseline and at follow-up visits after one, two, and four weeks of therapy. Clinical cure was defined as the complete resolution of signs and symptoms of candidiasis. Mycological cure was determined by the absence of Candida species on microscopy and culture of clinical specimens.
-
Safety Assessment: Adverse events were monitored and recorded throughout the study.
The Synergistic Power of Itraconazole in Combination Antifungal Therapy
An Objective Comparison for Researchers and Drug Development Professionals
The rise of antifungal resistance necessitates innovative therapeutic strategies. Combination therapy, leveraging synergistic interactions between antifungal agents, presents a promising approach to enhance efficacy, reduce dosages, and overcome resistance. Itraconazole, a broad-spectrum triazole antifungal, has been extensively studied in combination with other agents, demonstrating significant synergistic potential against a wide array of fungal pathogens. This guide provides a comparative analysis of this compound's synergistic effects with various antifungal drugs, supported by experimental data and detailed methodologies.
Quantitative Analysis of Synergistic Effects
The synergistic interaction between two antimicrobial agents is often quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤ 0.5 is generally considered synergistic. The following tables summarize the in vitro synergistic effects of this compound in combination with other antifungal agents against various fungal species.
| Combination | Fungal Species | No. of Isolates | Synergy (FICI ≤ 0.5) | FICI Range for Synergy | Reference |
| This compound + Terbinafine | Trichophyton spp. (Terbinafine-Susceptible) | 9 | 44.4% (4/9) | 0.3125 - 0.5 | [1][2] |
| This compound + Terbinafine | Trichophyton spp. (Terbinafine-Resistant) | 7 | 57.1% (4/7) | 0.032 - 0.3125 | [1][2] |
| This compound + Terbinafine | Fonsecaea monophora | 18 | 67% (12/18) | Not Specified | [3] |
| This compound + Luliconazole | Trichophyton mentagrophytes/T. interdigitale | 5 | Synergistic | ≤0.5 | [4][5] |
| This compound + Ketoconazole | Trichophyton mentagrophytes/T. interdigitale | 5 | Synergistic | ≤0.5 | [4][5] |
| This compound + Anidulafungin | Aspergillus spp. | 26 | 69.2% (18/26) | Not Specified | [6] |
| This compound + Micafungin | Aspergillus fumigatus, A. flavus, A. terreus, Fonsecaea spp., Sporothrix schenckii | 133 | ≥50% | Not Specified | [7] |
| This compound + Flucytosine | Cryptococcus neoformans | Not Specified | More efficacious than monotherapy | Not Specified | [8][9] |
| This compound + Amphotericin B | Cryptococcus neoformans | Not Specified | More efficacious than monotherapy | Not Specified | [8][9] |
| This compound + Verapamil | Aspergillus fumigatus (this compound-Susceptible & Resistant) | Multiple | Majority of isolates | < 0.5 | [10] |
Note: FICI interpretation: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Indifference; > 4.0 = Antagonism.
Mechanisms of Synergistic Action
The synergistic effects of this compound with other antifungal agents often stem from complementary mechanisms of action. A prominent example is the combination of this compound with terbinafine. Both drugs target the ergosterol biosynthesis pathway, but at different steps, leading to a potent combined effect.[1][11][12] this compound inhibits lanosterol 14α-demethylase, while terbinafine inhibits squalene epoxidase.[11][13] This dual blockade disrupts the fungal cell membrane integrity more effectively than either agent alone.
In combination with echinocandins, which inhibit β-(1,3)-D-glucan synthesis in the fungal cell wall, this compound's targeting of the cell membrane creates a powerful two-pronged attack on the structural integrity of the fungus.[6][14] The synergy with flucytosine, a pyrimidine analog that inhibits DNA and RNA synthesis, and amphotericin B, which binds to ergosterol and creates pores in the cell membrane, highlights the diverse mechanisms that can be exploited in combination therapy.[8]
Experimental Protocols
The following sections detail the methodologies employed in the cited studies to evaluate the synergistic effects of this compound.
Checkerboard Broth Microdilution Assay
This is the most common method for determining in vitro synergy.
-
Preparation of Antifungal Agents : Stock solutions of this compound and the second antifungal agent are prepared. Serial twofold dilutions of each drug are made in a liquid growth medium (e.g., RPMI-1640) in 96-well microtiter plates.[6]
-
Inoculum Preparation : Fungal isolates are cultured, and a standardized inoculum suspension is prepared to a specific concentration (e.g., 0.5 McFarland standard).[6]
-
Incubation : The microtiter plates, containing the drug dilutions and the fungal inoculum, are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).[6]
-
Endpoint Reading : The minimum inhibitory concentration (MIC) for each drug alone and in combination is determined visually or spectrophotometrically. The MIC is the lowest concentration of the drug that inhibits visible growth of the fungus.[6]
-
FICI Calculation : The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[6]
Visualizing Pathways and Workflows
Ergosterol Biosynthesis Pathway and Drug Targets
Checkerboard Assay Workflow
Conclusion
The evidence strongly supports the use of this compound in combination with other antifungal agents to achieve synergistic effects against a variety of fungal pathogens, including resistant strains. The combination of this compound and terbinafine, in particular, shows great promise for treating dermatophyte infections due to their complementary actions on the ergosterol biosynthesis pathway.[12] Furthermore, combinations with echinocandins and other classes of antifungals broaden the therapeutic possibilities for invasive fungal infections. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and optimize this compound-based combination therapies. Future clinical trials are warranted to translate these promising in vitro findings into effective treatment regimens for patients.[15]
References
- 1. In Vitro Antifungal Combination of Terbinafine with this compound against Isolates of Trichophyton Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. In vitro interactions of this compound and micafungin against clinically important filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapy of experimental meningeal and disseminated cryptococcosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and in vivo Efficacy of a Synergistic Combination of this compound and Verapamil Against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Augmenting Azoles with Drug Synergy to Expand the Antifungal Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of Terbinafine and this compound Combination Therapy Versus Terbinafine or this compound Monotherapy in the Management of Fungal Diseases: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal Combinations in Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Combating Fungal Resistance: A Comparative Guide to Itraconazole Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal drug resistance poses a significant threat to public health, necessitating innovative therapeutic strategies. Itraconazole, a broad-spectrum triazole antifungal, is a cornerstone in the treatment of various fungal infections. However, its efficacy is increasingly challenged by the development of resistance. This guide provides an objective comparison of this compound combination therapies aimed at preventing and overcoming resistance, supported by experimental data and detailed methodologies.
The Challenge of this compound Resistance
Resistance to this compound in fungal pathogens is primarily driven by several key mechanisms:
-
Target Site Modification: Mutations in the ERG11 (or CYP51A) gene, which encodes the target enzyme lanosterol 14α-demethylase, can reduce the binding affinity of this compound, rendering it less effective.[1][2][3][4]
-
Overexpression of Efflux Pumps: Fungal cells can actively transport this compound out of the cell through the overexpression of ATP-binding cassette (ABC) transporters (e.g., Cdr1p, Cdr2p) and major facilitator superfamily (MFS) transporters (e.g., Mdr1p), thereby reducing the intracellular drug concentration to sub-therapeutic levels.[1][2][4][5]
-
Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes within the ergosterol biosynthesis pathway, such as ERG3, can lead to the accumulation of alternative sterols that can maintain membrane integrity in the absence of ergosterol, thus bypassing the effect of this compound.[1][3]
Combination therapy offers a promising strategy to counteract these resistance mechanisms by employing synergistic or additive interactions between this compound and other compounds.
Comparative Efficacy of this compound Combination Therapies
The following tables summarize quantitative data from in vitro studies evaluating the synergistic effects of this compound in combination with other antifungal and non-antifungal agents against various fungal pathogens. The primary metric for assessing synergy is the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 is indicative of a synergistic interaction.
Table 1: this compound in Combination with Other Antifungal Agents
| Combination Agent | Fungal Species | Resistance Status | FICI Range | Key Findings | Reference |
| Terbinafine | Trichophyton indotineae | Susceptible | 0.3125 - 0.5 | Synergy observed in 4 out of 9 susceptible isolates. | [6][7][8] |
| Terbinafine | Trichophyton indotineae | Resistant | 0.032 - 0.3125 | Potent synergy observed in 4 out of 7 terbinafine-resistant isolates. | [6][7][8] |
| Terbinafine | Candida glabrata | Decreased azole susceptibility | Not specified | Synergy observed in 21% of interactions. | [9] |
| Terbinafine | Aspergillus spp. | Not specified | 0.02 - 1.0 | Synergistic to indifferent interactions reported. | [6] |
Table 2: this compound in Combination with Non-Antifungal Agents
| Combination Agent | Fungal Species | Resistance Status | FICI Range | Key Findings | Reference |
| Amiodarone | Aspergillus fumigatus | Resistant | 1.0 - 0.02 | Strong synergistic activity observed against this compound-resistant strains. | [10][11][12] |
| Lansoprazole | Aspergillus fumigatus | Resistant | 0.53 - 0.04 | Statistically significant synergy against this compound-resistant strains. | [10][11][12] |
| Nifedipine | Aspergillus fumigatus | Resistant | 0.28 - 0.06 | Potent synergistic interactions against this compound-resistant strains. | [10][11][12] |
| Verapamil | Aspergillus fumigatus | Sensitive & Resistant | < 0.5 | Synergistic effects observed against both this compound-sensitive and -resistant strains. | [13] |
| Silver Nanoparticles (AgNPs) | Candida glabrata (multidrug-resistant) | Resistant | Not specified (74.32% synergism) | High synergistic activity against a multidrug-resistant strain. | [14] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and the methodologies used to evaluate these combination therapies, the following diagrams illustrate a key fungal metabolic pathway and a standard experimental workflow.
Caption: Sequential inhibition of the ergosterol biosynthesis pathway.
Caption: Workflow for the checkerboard microdilution assay.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Checkerboard Microdilution Assay for Synergy Testing
This method is used to determine the in vitro synergistic activity between two antimicrobial agents.
1. Materials:
-
96-well microtiter plates
-
This compound and combination agent stock solutions
-
Fungal isolate
-
RPMI 1640 medium buffered with MOPS
-
Spectrophotometer or microplate reader
2. Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar).
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the suspension in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in each well of the microtiter plate.[15]
3. Plate Preparation:
-
Prepare serial twofold dilutions of this compound and the combination agent in RPMI 1640 medium.
-
Dispense 50 µL of each this compound dilution horizontally across the rows of the 96-well plate.
-
Dispense 50 µL of each combination agent dilution vertically down the columns of the plate. This creates a matrix of different concentration combinations.
-
Include control wells with each drug alone, a growth control (inoculum without drugs), and a sterility control (medium only).[16]
4. Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[16]
5. Data Analysis:
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that shows no visible fungal growth.
-
The Fractional Inhibitory Concentration (FIC) for each drug is calculated as:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
The FICI is the sum of the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
Interpretation of the FICI value:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Curve Analysis
This assay provides a dynamic assessment of the antifungal activity of drug combinations over time.
1. Materials:
-
Culture tubes or flasks
-
This compound and combination agent
-
Fungal isolate
-
RPMI 1640 medium
-
Sabouraud Dextrose Agar (SDA) plates
-
Incubator shaker
2. Procedure:
-
Prepare a fungal suspension adjusted to a starting inoculum of approximately 5 x 10^5 CFU/mL in RPMI 1640 medium.[16]
-
Set up culture tubes with the following conditions:
-
Growth control (no drug)
-
This compound alone (at a clinically relevant concentration)
-
Combination agent alone
-
This compound and the combination agent together
-
-
Incubate the tubes at 35°C with agitation.
3. Sampling and Colony Counting:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect samples from each tube.
-
Perform serial dilutions of the samples in sterile saline.
-
Plate the dilutions onto SDA plates and incubate at 35°C for 24-48 hours.
-
Count the number of colonies (CFU/mL) on each plate.
4. Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Interpretation of results:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Indifference: A < 2-log10 change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent.
-
Conclusion
This compound combination therapy represents a viable and promising strategy to combat the growing challenge of antifungal resistance. The synergistic interactions observed with both other antifungal agents, such as terbinafine, and non-antifungal compounds, including calcium channel blockers and membrane-active agents, highlight the potential to enhance efficacy, broaden the spectrum of activity, and overcome resistance mechanisms. The data presented in this guide underscore the importance of continued research and development in this area to optimize treatment regimens and improve clinical outcomes for patients with invasive fungal infections. The provided experimental protocols offer a standardized framework for the evaluation of novel combination therapies.
References
- 1. Molecular Mechanisms of this compound Resistance in Candida dubliniensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Evolution of this compound Resistance in Aspergillus fumigatus Involves Multiple Mechanisms of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. In Vitro Antifungal Combination of Terbinafine with this compound against Isolates of Trichophyton Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Potent synergistic in vitro interaction between nonantimicrobial membrane-active compounds and this compound against clinical isolates of Aspergillus fumigatus resistant to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. In vitro and in vivo Efficacy of a Synergistic Combination of this compound and Verapamil Against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synergistic Antifungal Efficiency of Biogenic Silver Nanoparticles with this compound against Multidrug-Resistant Candidal Strains [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to In Vivo Performance of Itraconazole Formulations
For Researchers, Scientists, and Drug Development Professionals
Itraconazole, a broad-spectrum antifungal agent, is a cornerstone in the treatment of various mycoses. However, its low aqueous solubility and variable oral bioavailability present significant formulation challenges. This guide provides an objective comparison of different this compound formulations based on in vivo experimental data, offering insights into their pharmacokinetic profiles and efficacy.
Enhancing Oral Bioavailability: A Comparative Analysis
The oral bioavailability of this compound is critically dependent on its formulation. Several strategies have been developed to enhance its absorption, including the use of cyclodextrins, nanoparticles, and solid dispersions.
A pivotal study in healthy male volunteers compared a single 200-mg dose of an this compound oral solution (containing hydroxypropyl-β-cyclodextrin) with two different capsule formulations.[1] The oral solution demonstrated a significant increase in bioavailability, with the area under the curve (AUC) for this compound and its active metabolite, hydroxythis compound, being 30-33% and 35-37% greater, respectively, than for the capsules.[1] Interestingly, the maximum plasma concentration (Cmax) and time to reach Cmax (Tmax) were comparable across all formulations.[1]
Nanotechnology has also emerged as a promising approach to improve this compound's bioavailability. A study utilizing spray-dried nanocrystalline powders of this compound showed a remarkable increase in oral bioavailability in rats.[2] A formulation with a particle size of 280 nm exhibited a more than 20-fold increase in bioavailability compared to an unmilled formulation.[2] In contrast, a formulation with a larger particle size of 750 nm only showed a 2.8-fold increase, highlighting the critical role of particle size in enhancing absorption.[2]
Another innovative formulation, SUBA-itraconazole, was designed for improved bioavailability.[3] In a study comparing SUBA-itraconazole to conventional this compound capsules in healthy adults under both fasted and fed conditions, SUBA-itraconazole demonstrated greater bioavailability.[3] Previous data indicated that the relative bioavailability of SUBA-itraconazole was 173% higher than the conventional capsule formulation, with 21% less interpatient variability.[3][4]
Solid dispersion technology has also been explored to enhance this compound's dissolution and absorption. A study in rats compared a semisolid self-emulsifying system (SES) of this compound with a hydroxypropylmethylcellulose (HPMC) solid dispersion (SD).[5] The in vivo bioavailability of the SES formulation was approximately twice that of the SD formulation.[5]
The following table summarizes the key pharmacokinetic parameters from these comparative in vivo studies.
| Formulation | Animal Model/Subjects | Dose | Key Findings | Reference |
| Oral Solution (Hydroxypropyl-β-cyclodextrin) | Healthy Male Volunteers | 200 mg | 30-33% greater bioavailability (AUC) compared to capsules. | [1] |
| Nanocrystals (280 nm) | Rats | - | >20-fold increase in bioavailability compared to unmilled drug. | [2] |
| SUBA-Itraconazole | Healthy Adults | 65 mg (SUBA) vs 100 mg (Conventional) | SUBA-Itraconazole is more bioavailable with less variability. | [3][4] |
| Semisolid Self-Emulsifying System (SES) | Rats | - | ~2-fold greater bioavailability compared to solid dispersion. | [5] |
| Solid Dispersion Pellets (SD-2) | Beagle Dogs | - | 2.2-fold higher AUC compared to another solid dispersion formulation (SD-1). | [6] |
In Vivo Efficacy: From Fungal Infections to Cancer Treatment
Beyond pharmacokinetics, the in vivo efficacy of different this compound formulations has been evaluated in various disease models.
In a murine model of invasive candidiasis, both intravenous and oral solutions of this compound solubilized with cyclodextrin demonstrated a significant correlation between in vitro susceptibility (MIC) and in vivo efficacy.[7][8][9] Treatment with these formulations significantly prolonged the survival of mice infected with Candida strains that had lower this compound MICs.[7][8][9]
Aerosolized nanostructured this compound formulations have shown promise for the prevention of invasive pulmonary aspergillosis in a murine model.[10] These formulations led to significantly prolonged survival and achieved high lung tissue concentrations while limiting systemic exposure compared to orally administered solutions.[10]
More recently, the potential of this compound in cancer therapy is being explored. An in vivo biodistribution study in rats using intratracheally administered this compound-loaded hyaluronated glycerosomes for lung cancer treatment showed a 3.64-fold higher concentration of this compound in lung tissues compared to an this compound suspension.[11]
Experimental Protocols: A Closer Look at the Methodologies
The following sections detail the experimental protocols for some of the key in vivo studies cited in this guide.
Pharmacokinetic Study of Oral Solution vs. Capsules in Healthy Volunteers[1]
-
Study Design: A single-dose, crossover study.
-
Subjects: 30 healthy male volunteers.
-
Treatments:
-
200 mg this compound oral solution (containing hydroxypropyl-β-cyclodextrin).
-
Two different 200 mg this compound capsule formulations.
-
-
Blood Sampling: Serial blood samples were collected over a specified period.
-
Analysis: Plasma concentrations of this compound and hydroxythis compound were determined using a validated analytical method. Pharmacokinetic parameters (AUC, Cmax, Tmax) were calculated.
In Vivo Efficacy Study in a Murine Model of Invasive Candidiasis[7][8][9]
-
Animal Model: Mice were lethally infected with various strains of Candida spp. with different this compound susceptibilities.
-
Treatments:
-
Intravenous this compound solution.
-
Oral this compound solution.
-
Dosages administered once daily at 0.63, 2.5, 10, and 40 mg/kg body weight.
-
-
Outcome Measured: Survival of the mice was monitored daily.
-
Statistical Analysis: Survival data between treated and control groups were compared.
Visualizing the Path to Enhanced Bioavailability
The journey of an orally administered drug like this compound from formulation to systemic circulation is a multi-step process. The following diagram illustrates the key barriers and the mechanisms by which advanced formulations enhance its bioavailability.
Caption: this compound oral absorption enhancement workflow.
This next diagram illustrates a typical experimental workflow for an in vivo pharmacokinetic study comparing different this compound formulations.
Caption: In vivo pharmacokinetic study workflow.
References
- 1. Enhanced Bioavailability of this compound in Hydroxypropylβ-Cyclodextrin Solution versus Capsules in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Performance of Different Sized Spray-Dried Crystalline this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Population Pharmacokinetic Modeling of this compound and Hydroxythis compound for Oral SUBA-Itraconazole and Sporanox Capsule Formulations in Healthy Subjects in Fed and Fasted States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo comparative study of this compound bioavailability when formulated in highly soluble self‐emulsifying system and in solid dispersion | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Correlation of in vitro activity and in vivo efficacy of this compound intravenous and oral solubilized formulations by testing Candida strains with various this compound susceptibilities in a murine invasive infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. In Vivo Efficacy of Aerosolized Nanostructured this compound Formulations for Prevention of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intratracheal Administration of this compound-Loaded Hyaluronated Glycerosomes as a Promising Nanoplatform for the Treatment of Lung Cancer: Formulation, Physiochemical, and In Vivo Distribution - PMC [pmc.ncbi.nlm.nih.gov]
Itraconazole: The Gold Standard for Evaluating Drug Interaction Potential
A Comparative Guide for Researchers and Drug Development Professionals
Itraconazole, a potent antifungal agent, has established itself as an indispensable tool in clinical pharmacology, serving as the benchmark reference compound for investigating drug-drug interactions (DDIs). Its well-characterized and potent inhibitory effects on two key players in drug metabolism and disposition—cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (P-gp)—make it an ideal probe for assessing the interaction potential of new chemical entities. Regulatory agencies, including the U.S. Food and Drug Administration (FDA), recommend the use of this compound in clinical DDI studies to determine the susceptibility of a new drug to metabolism by CYP3A4.[1][2][3][4] This guide provides a comprehensive overview of this compound's role in DDI studies, complete with comparative data, experimental protocols, and mechanistic insights.
Mechanism of Inhibition: A Dual-Action Gatekeeper
This compound and its major active metabolite, hydroxy-itraconazole, are strong inhibitors of CYP3A4, the most abundant cytochrome P450 enzyme in the human liver and intestine, responsible for the metabolism of a vast number of drugs.[5][6][7][8] The inhibition of CYP3A4 by this compound is a critical factor in its profound effect on the pharmacokinetics of co-administered drugs.[9][10] Studies have shown that this compound's metabolites, including hydroxy-itraconazole, keto-itraconazole, and N-desalkyl-itraconazole, are as potent or even more potent CYP3A4 inhibitors than the parent drug, contributing significantly to the overall inhibitory effect observed in vivo.[9][10][11]
In addition to its potent CYP3A4 inhibition, this compound is also a recognized inhibitor of P-glycoprotein (P-gp), an efflux transporter found in various tissues, including the intestines, kidneys, and the blood-brain barrier.[5][12][13] P-gp actively pumps drugs out of cells, limiting their absorption and distribution. By inhibiting P-gp, this compound can increase the oral bioavailability and systemic exposure of co-administered P-gp substrates.[12][13][14] This dual inhibition of both a major metabolic enzyme and a key transporter underscores this compound's utility in comprehensively assessing a new drug's interaction profile.
Figure 1: Mechanism of this compound-Mediated Drug Interactions.
Impact on Drug Exposure: Quantitative Data from Clinical Studies
The co-administration of this compound can lead to significant increases in the systemic exposure of sensitive CYP3A4 and/or P-gp substrates. The magnitude of this effect is a key determinant in classifying a new drug's interaction potential. Below is a summary of quantitative data from various clinical studies demonstrating the impact of this compound on the pharmacokinetics of several probe substrates.
| Probe Substrate | This compound Dosing Regimen | Change in AUC | Change in Cmax | Reference(s) |
| Midazolam | 200 mg once daily | Varies with duration | Varies with duration | [1][3] |
| Aliskiren | 200 mg loading dose, then 100 mg twice daily for 4 days | 6.5-fold increase | 5.8-fold increase | [13] |
| Zavegepant (oral) | 200 mg once daily for 9 days | 59% increase | 77% increase | [15] |
| Zavegepant (intranasal) | 200 mg once daily for 9 days | No clinically relevant change | No clinically relevant change | [15] |
| Venglustat | 100 mg twice daily | 2.03-fold increase | - | [16] |
| Morphine (oral) | 200 mg once daily for 4 days | 29% increase (AUC0-9) | 28% increase | [14] |
| SKLB1028 | 200 mg BID on day 8, then 200 mg once daily from days 9 to 18 | 28% increase | 41% increase | [17] |
| Cedirogant | Not specified | ~50% increase | - | [17] |
AUC: Area under the plasma concentration-time curve. Cmax: Maximum plasma concentration.
Recommended Experimental Protocol for a Clinical DDI Study
To ensure the generation of robust and reliable data, a well-designed clinical drug-drug interaction study is crucial. Based on recommendations from regulatory bodies and scientific consortia, a typical study protocol involving this compound as the inhibitor would follow the design illustrated below.
Figure 2: Typical Two-Period DDI Study Design.
Key Considerations for the Experimental Protocol:
-
Subject Population: Healthy volunteers are typically enrolled to minimize variability.
-
This compound Formulation and Administration: The oral solution of this compound is often preferred and should be administered in the fasted state to maximize exposure.[1] If capsules are used, they should be given with food.[1]
-
Dosing Regimen: A common and effective regimen involves a loading dose of this compound (e.g., 200 mg twice daily on the first day) followed by a maintenance dose (e.g., 200 mg once daily) to achieve steady-state concentrations and maximal inhibitory effect.[3][17]
-
Timing of Substrate Administration: The investigational drug (the substrate) should be administered once this compound has reached steady-state concentrations, typically after several days of this compound dosing.
-
Pharmacokinetic Sampling: Intensive blood sampling should be conducted after the administration of the investigational drug in both the baseline and interaction periods to accurately determine pharmacokinetic parameters such as AUC and Cmax.
-
Washout Period: An adequate washout period between the two study periods is necessary to ensure the complete elimination of the investigational drug before the start of the this compound administration phase.
Deciding When to Use this compound in a Drug Development Program
The decision to conduct a clinical DDI study with this compound is a critical step in the development of a new drug. This decision is typically guided by in vitro data and the drug's metabolic profile.
Figure 3: Decision Tree for this compound DDI Study.
References
- 1. Recommendations for the Design of Clinical Drug–Drug Interaction Studies With this compound Using a Mechanistic Physiologically‐Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recommendations for the Design of Clinical Drug-Drug Interaction Studies With this compound Using a Mechanistic Physiologically-Based Pharmacokinetic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Holdings: Recommendations for the Design of Clinical Drug-Drug Interaction Studies With this compound Using a Mechanistic Physiologically‐Based Pharmacokinetic Model :: Library Catalog [oalib-perpustakaan.upi.edu]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Role of this compound metabolites in CYP3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] ROLE OF this compound METABOLITES IN CYP3A4 INHIBITION | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Interaction of Common Azole Antifungals with P Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a P-glycoprotein and CYP3A4 inhibitor, markedly raises the plasma concentrations and enhances the renin-inhibiting effect of aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. neurology.org [neurology.org]
- 16. Drug-drug interaction study with this compound supplemented with physiologically based pharmacokinetic modelling to characterize the effect of CYP3A inhibitors on venglustat pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Meta-analysis of Itraconazole Efficacy in Clinical Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analytical overview of the clinical efficacy of itraconazole, a broad-spectrum triazole antifungal agent. It is designed to offer researchers, scientists, and drug development professionals a comparative analysis of this compound's performance against other antifungals and placebo across various mycoses. The information is supported by quantitative data from meta-analyses and detailed experimental protocols from key clinical trials.
I. Executive Summary
This compound is a well-established antifungal agent used in the treatment of a wide range of fungal infections, from superficial mycoses like onychomycosis to systemic infections such as aspergillosis and candidiasis. This guide synthesizes data from multiple meta-analyses to compare the efficacy of this compound with other treatments, highlighting its relative effectiveness and providing insights into its clinical application. The data is presented in structured tables for ease of comparison, and key experimental methodologies are detailed to provide a deeper understanding of the evidence base.
II. Comparative Efficacy of this compound
The following tables summarize the quantitative data from meta-analyses comparing the efficacy of this compound with other antifungal agents and placebo for various fungal infections.
Table 1: this compound vs. Terbinafine for Onychomycosis
| Outcome | This compound | Terbinafine | Odds Ratio (95% CI) | Key Findings |
| Mycological Cure | Lower Efficacy | Higher Efficacy | 2.3 (1.7 - 3.0) | A meta-analysis of 1181 patients found that continuous terbinafine for 12 weeks resulted in a significantly higher mycological cure rate compared to intermittent this compound for 12 weeks.[1] |
| Clinical Cure | Lower Efficacy | Higher Efficacy | Not Reported | The same meta-analysis indicated a trend towards better clinical outcomes with terbinafine.[1] |
Table 2: this compound vs. Fluconazole for Vulvovaginal Candidiasis
| Outcome | This compound | Fluconazole | Odds Ratio (95% CI) | Key Findings |
| Clinical Cure | Similar Efficacy | Similar Efficacy | 0.94 (0.6 - 1.48) | A meta-analysis of six randomized controlled trials (1092 patients) found no significant difference in clinical cure rates between this compound and fluconazole for acute uncomplicated vulvovaginal candidiasis.[2] |
| Mycological Cure | Similar Efficacy | Similar Efficacy | 0.71 (0.49 - 1.03) | The meta-analysis also showed no significant difference in mycological cure rates between the two treatments.[2] |
| Relapse Rate | Lower Relapse Rate | Higher Relapse Rate | Not Reported | In a study of 60 women, this compound was associated with a lower relapse rate (28.5%) compared to fluconazole (53%).[3] |
Table 3: this compound for Allergic Bronchopulmonary Aspergillosis (ABPA)
| Outcome | This compound | Placebo | p-value | Key Findings |
| Clinical Response | 46% | 19% | 0.04 | In a randomized, double-blind trial of 55 patients with corticosteroid-dependent ABPA, this compound (200 mg twice daily for 16 weeks) as an adjunct therapy led to a significantly higher rate of clinical response compared to placebo.[4] |
III. Experimental Protocols
This section details the methodologies of key clinical trials that have contributed to the meta-analyses on this compound's efficacy.
Protocol: Randomized, Placebo-Controlled, Phase 3 Study of this compound for the Treatment of Onychomycosis
-
Objective: To investigate the noninferiority of a 200 mg this compound tablet to two 100 mg this compound capsules daily for 12 weeks, and to compare the efficacy and safety of the 200 mg tablet with placebo.[5]
-
Study Design: A phase 3, randomized, placebo-controlled, multicenter trial with a 40-week follow-up period.[5]
-
Patient Population: Patients with a clinical and mycological diagnosis of dermatophyte toenail onychomycosis.[5]
-
Intervention:
-
Primary Outcome Measure: Complete Cure, defined as both Clinical Cure (Investigator's Global Assessment score of 0 for the target toenail) and Mycological Cure (negative potassium hydroxide [KOH] examination and negative dermatophyte culture of the target toenail) at week 52.[6]
-
Mycological Examination:
-
Specimen Collection: Subungual debris and nail clippings were collected from the target toenail.
-
KOH Preparation: A 10-20% KOH solution was used to digest the keratin and allow for microscopic visualization of fungal elements.
-
Fungal Culture: Specimens were cultured on dermatophyte test medium (DTM) and/or Sabouraud dextrose agar with antibiotics to identify the causative pathogen.
-
Protocol: A Randomized Trial of this compound in Allergic Bronchopulmonary Aspergillosis
-
Objective: To evaluate the efficacy of this compound as an adjunctive therapy in patients with corticosteroid-dependent allergic bronchopulmonary aspergillosis.[4]
-
Study Design: A randomized, double-blind, placebo-controlled trial.[4]
-
Patient Population: Patients with established, corticosteroid-dependent ABPA.[4]
-
Intervention:
-
Primary Outcome Measure: A composite clinical response defined as:
IV. Visualized Pathways and Workflows
Mechanism of Action: this compound
This compound's primary mechanism of action involves the inhibition of fungal cytochrome P450 14α-demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. This disruption leads to altered membrane permeability and ultimately, fungal cell death.
Caption: this compound's inhibition of ergosterol synthesis pathway.
Experimental Workflow: Onychomycosis Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of this compound for onychomycosis.
Caption: Workflow of a randomized controlled trial for onychomycosis.
PRISMA Flow Diagram for a Meta-Analysis
This diagram illustrates the flow of information through the different phases of a systematic review, following the PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) guidelines.
References
- 1. Antifungal Selection for the Treatment of Onychomycosis: Patient Considerations and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound vs fluconazole for the treatment of uncomplicated acute vaginal and vulvovaginal candidiasis in nonpregnant women: a metaanalysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound versus fluconazole in vaginal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized trial of this compound in allergic bronchopulmonary aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized, placebo-controlled, phase 3 study of this compound for the treatment of onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Proper Disposal of Itraconazole: A Guide for Laboratory Professionals
The safe and compliant disposal of itraconazole is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is essential to prevent environmental contamination and ensure compliance with federal and state regulations. This guide provides a comprehensive overview of the necessary procedures for the proper disposal of this compound in a laboratory setting.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by several key regulations. The primary federal agency overseeing this is the Environmental Protection Agency (EPA), through the Resource Conservation and Recovery Act (RCRA).[1][2][3] Additionally, the Drug Enforcement Administration (DEA) has regulations pertaining to controlled substances, though this compound is not currently classified as such.[3] In 2019, the EPA enacted a new rule, Subpart P, which provides specific requirements for the management of hazardous waste pharmaceuticals by healthcare facilities, a category that can include research laboratories.[2][4] A significant aspect of this rule is the ban on disposing of hazardous waste pharmaceuticals down the drain.[2][5]
Step-by-Step Disposal Procedures for this compound
The following procedures are designed to provide clear, actionable steps for the safe disposal of this compound in a laboratory environment.
1. Waste Identification and Segregation:
-
Hazardous vs. Non-Hazardous: The first step is to determine if the this compound waste is considered hazardous under RCRA. While this compound itself is not explicitly listed as a hazardous waste, it can be toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[6] Therefore, it is best practice to manage it as a hazardous chemical waste.
-
Segregation: this compound waste should be segregated from other waste streams. Use a designated, properly labeled, and leak-proof container.[3] For RCRA hazardous pharmaceutical waste, black containers are often used.[3]
2. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure appropriate PPE is worn. This includes:
-
Safety glasses or goggles
-
Gloves
-
Lab coat
-
3. Preparing for Disposal:
-
Solid Waste: For solid forms of this compound (e.g., expired powders, contaminated materials), place them directly into the designated hazardous waste container.
-
Liquid Waste: For solutions containing this compound, do not pour them down the drain.[2][5] Collect them in a sealed, labeled container.
-
Empty Containers: Containers that held this compound should be managed as hazardous waste unless they are triple-rinsed.[5] The rinseate should be collected as hazardous waste.
4. On-site Storage:
-
Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials.
-
Ensure the storage area is well-ventilated.
5. Off-site Disposal:
-
Engage a licensed hazardous material disposal company for the final disposal of the this compound waste.[7]
-
The most common and recommended method for treating hazardous pharmaceutical waste is incineration at a permitted treatment facility.[2][3]
Alternative Disposal Methods (for non-laboratory settings)
While not the primary method for laboratory settings, it's important to be aware of other disposal options for pharmaceuticals in general, as they may be relevant in different contexts.
-
Drug Take-Back Programs: These programs are a safe and effective way to dispose of unwanted medications.[1][8][9][10]
-
Disposal in Household Trash (with precautions): If a take-back program is not available, some medications can be disposed of in the household trash after being mixed with an unpalatable substance like coffee grounds or cat litter and sealed in a container.[8][11][12] However, this is generally not the recommended procedure for a laboratory setting.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| RCRA Regulation | Governs hazardous pharmaceutical waste | [1][3] |
| EPA Subpart P | Prohibits sewering of hazardous waste pharmaceuticals | [2] |
| DEA Regulation | Governs disposal of controlled substances (this compound is not a controlled substance) | [3] |
| Recommended Disposal Method | Incineration by a licensed hazardous waste facility | [2][3][7] |
| Primary Environmental Concern | Toxic to aquatic organisms | [6] |
Experimental Protocols
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 4. epa.gov [epa.gov]
- 5. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. droracle.ai [droracle.ai]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. How and when to get rid of unused medicines: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 11. fda.gov [fda.gov]
- 12. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
